molecular formula C14H20O9 B1597454 (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate CAS No. 7404-35-5

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Cat. No.: B1597454
CAS No.: 7404-35-5
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-UHFFFAOYSA-N
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Description

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, a chemical compound with the molecular formula C 14 H 20 O 9 and a molecular weight of 332.30 g/mol, is a high-purity reagent for research applications . It is also known commercially as 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, a fully acetylated derivative of a 6-deoxy sugar . This compound is characterized by its specific stereochemistry, identified under the CAS registry number 64913-16-2 . Acetylated sugar derivatives like this compound are valuable intermediates in organic and medicinal chemistry synthesis. They serve as crucial protected building blocks for the preparation of more complex glycoconjugates, oligosaccharides, and other biologically active molecules. Recent scientific literature suggests that related acetylated carbohydrate compounds are of significant interest in pharmacological research, particularly for investigating inflammatory pathways . Studies on plant extracts containing similar structures have shown potential in modulating the TLR4/NF-κB/NLRP3 signaling pathway, which is a key target in immune and inflammatory disease research, such as in models of ulcerative colitis . The presence of multiple acetyl groups makes this compound a key precursor for specific chemical modifications, enabling researchers to explore structure-activity relationships in various biomedical contexts. Disclaimer: This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Properties

IUPAC Name

(4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947166
Record name 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947166
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Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-35-5, 24332-95-4
Record name NSC403477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway, mechanistic underpinnings, and experimental protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .

In the context of carbohydrate chemistry and drug development, this IUPAC nomenclature refers to the 1,2,3,4-tetra-O-acetyl-derivative of a 6-deoxyhexose . Depending on the specific stereochemistry (not defined in the generic IUPAC name), this molecule is most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (peracetylated fucose) or 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (peracetylated rhamnose).

This guide focuses on the L-Fucose derivative as the primary case study due to its critical role as a precursor for fucosyltransferase inhibitors and metabolic glycoengineering probes.

Molecular Identity & Strategic Significance

The target molecule is a "masked" sugar donor. The acetyl groups serve as protecting groups that increase lipophilicity, allowing the molecule to passively diffuse across cell membranes. Once intracellular, non-specific esterases hydrolyze the acetates, releasing the free sugar for metabolic incorporation (the "Trojan Horse" strategy).

Chemical Deconstruction
ComponentStructural FeatureFunction
Oxan Ring Tetrahydropyran (Pyranose)The core sugar scaffold (6-deoxyhexose).
2-Methyl Methyl group at C5 (Sugar Numbering)Defines the sugar as a 6-deoxy species (e.g., Fucose/Rhamnose).
3-Acetate Ester at C1 (Anomeric)The "glycosyl acetate" leaving group; determines anomeric configuration (

or

).
4,5,6-Triacetyloxy Esters at C2, C3, C4Protecting groups for the secondary hydroxyls.

Note on Numbering: IUPAC heterocyclic numbering (Oxan O=1) differs from carbohydrate numbering (Anomeric C=1).

  • IUPAC:[1][2][3][4][5] 2-methyloxan-3-yl acetate

    
    Sugar:[1][5][6] C1-acetate of 6-deoxyhexose.[3]
    

Synthesis Pathway: Chemical Peracetylation

The most robust route to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the global acetylation of the parent 6-deoxyhexose (e.g., L-Fucose).

Core Reaction Logic

The synthesis relies on Nucleophilic Acyl Substitution . The hydroxyl groups of the sugar act as nucleophiles attacking the carbonyl carbon of acetic anhydride (


).
  • Reagents: Acetic Anhydride (

    
    )
    
  • Catalyst: Pyridine (Standard) or Iodine (

    
    ) (Lewis Acid/Green)
    
  • Solvent: Dichloromethane (DCM) or neat (in Pyridine)

  • Thermodynamics: Exothermic. Requires temperature control to prevent caramelization or elimination.

Pathway Visualization

The following diagram illustrates the conversion of L-Fucose to the tetra-acetylated product, highlighting the parallel formation of


 and 

anomers.

SynthesisPathway Start L-Fucose (6-Deoxy-L-galactose) Reagents Ac2O + Catalyst (Pyridine or NaOAc) Start->Reagents Dissolution Intermediate Acyl-Pyridinium Complex (Active Electrophile) Reagents->Intermediate Activation ProductAlpha Product A: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose (Thermodynamic) Intermediate->ProductAlpha Slow (Anomeric Effect) ProductBeta Product B: 1,2,3,4-Tetra-O-acetyl-β-L-fucopyranose (Kinetic) Intermediate->ProductBeta Fast (Steric Control) ProductBeta->ProductAlpha Lewis Acid (ZnCl2) isomerization

Figure 1: Bifurcated pathway showing the generation of anomeric mixtures. The ratio depends heavily on the catalyst choice.

Experimental Protocols

Two methodologies are presented: the Standard Pyridine Method (reliable, buffered) and the Iodine-Catalyzed Method (fast, solvent-free option).

Protocol A: Standard Pyridine-Catalyzed Acetylation

Best for: High purity requirements and reliable anomeric ratios.

Materials:

  • L-Fucose (1.0 eq)[3][5]

  • Acetic Anhydride (5.0 eq)

  • Pyridine (Solvent/Base, ~10 mL per g of sugar)

  • DMAP (4-Dimethylaminopyridine) (0.05 eq - optional hyper-catalyst)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), suspend L-Fucose (1.0 g, 6.09 mmol) in anhydrous Pyridine (10 mL).
    
  • Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature prevents initial exotherm from degrading the sugar.

  • Addition: Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.

    • Observation: The suspension will clear as the sugar acetylates and becomes soluble.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

    • Target Rf: ~0.5 (Starting material will remain at baseline).

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing (Critical Step):

    • Wash organic layer with 1M HCl (

      
       mL) to remove Pyridine (converts it to water-soluble Pyridinium chloride).
      
    • Wash with Saturated

      
       to neutralize residual acid.
      
    • Wash with Brine.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol (yields

    
    -anomer) or flash chromatography (to separate anomers).
    
Protocol B: Iodine-Catalyzed Acetylation

Best for: Speed and "Green" chemistry (avoiding Pyridine).

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl of acetic anhydride.

  • Mix: Combine L-Fucose (1.0 g) and Acetic Anhydride (5.0 eq) in a flask (No solvent).

  • Catalyst: Add Iodine (

    
    , 1 mol%).
    
  • Reaction: Stir at Room Temperature. The reaction is typically complete within 30–60 minutes.

  • Workup: Dilute with DCM. Wash with aqueous

    
     (Sodium Thiosulfate) to reduce iodine (decolorize). Wash with 
    
    
    
    , dry, and concentrate.

Anomeric Control & Characterization

The synthesis creates a new stereocenter at C1 (the acetal carbon). Controlling this is vital for downstream applications.

Thermodynamic vs. Kinetic Control
  • 
    -Anomer (Axial):  Favored by the Anomeric Effect . The lone pairs on the ring oxygen stabilize the axial antibonding orbital of the C1-Acetate bond.
    
    • To maximize

      
      : Use acidic catalysts (
      
      
      
      ,
      
      
      ) or high temperatures, allowing equilibration.
  • 
    -Anomer (Equatorial):  Favored sterically (less crowding) but electronically less stable.
    
    • To maximize

      
      : Use Sodium Acetate (NaOAc) as the base.
      
Analytical Data (Expected)

For 1,2,3,4-Tetra-O-acetyl-L-fucopyranose :

PropertyValue / Characteristic
Molecular Formula

Molecular Weight 332.30 g/mol
Appearance White crystalline solid or colorless syrup
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
1H NMR (CDCl3)

-anomer:
H-1 doublet at

6.34 ppm (

Hz).

-anomer:
H-1 doublet at

5.68 ppm (

Hz).[1][2][3][4]
Mass Spec (ESI)

Self-Validation Check: If the H-1 coupling constant in NMR is small (~3 Hz), you have the


-anomer (axial-equatorial coupling). If it is large (~8 Hz), you have the 

-anomer (axial-axial coupling).

Mechanism of Action (Detailed)

Understanding the mechanism ensures troubleshooting capability.

Mechanism Step1 Activation: Pyridine attacks Ac2O -> Acetylpyridinium cation Step2 Nucleophilic Attack: Sugar-OH attacks Acetylpyridinium Step1->Step2 Generates strong electrophile Step3 Elimination: Pyridine is released; Ester bond formed Step2->Step3 Tetrahedral intermediate collapse Step4 Repeat: Occurs at C1, C2, C3, C4 OH groups Step3->Step4 Sequential acetylation

Figure 2: Stepwise mechanistic flow of pyridine-catalyzed acetylation.

References

  • PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Compound Summary). National Library of Medicine.[3] Available at: [Link][3]

  • Vogel, C., & Murphy, P. V. (2017).[7] Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.[7] CRC Press.[7] (Methodology for peracetylation of 6-deoxy sugars).

  • Zhang, Z., et al. (2012). Selective Acetylation of Sugars.[8] Journal of Carbohydrate Chemistry.[9] (Discusses Iodine catalysis).

Sources

Technical Guide: Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and synthetic workflow for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .[1]

In the context of carbohydrate chemistry and drug discovery, this IUPAC designation corresponds to 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-hexopyranose .[1][2] Based on the stereochemical prevalence in glycobiology and the specific syntax of the query, this guide focuses on the synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (and its analog L-rhamnose), a critical building block for synthesizing fucosylated oligosaccharides and glycomimetics.[1]

(Peracetylated L-Fucose / L-Rhamnose)

Part 1: Chemical Identity & Strategic Analysis[1]

Structural Decoding

The IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully protected 6-deoxy sugar.[1][3]

  • Oxan: The tetrahydropyran (THP) ring core.[1]

  • 2-Methyl: The C6-methyl group characteristic of deoxy sugars (mapped to position 2 in IUPAC oxane numbering, which corresponds to C5 in carbohydrate numbering).[1]

  • Triacetyloxy + Acetate: Four acetate protecting groups covering all hydroxyl positions (C1, C2, C3, C4 in carbohydrate numbering).[1]

Target Molecule: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose depending on stereochemistry).[1][4] CAS: 24332-95-4 (Fucose derivative) | 30021-94-4 (Rhamnose derivative).[1] Role: Universal donor precursor for chemical glycosylation (e.g., synthesis of Lewis X antigens).[1]

Synthetic Strategy

The synthesis is a global protection strategy. The objective is to convert the hydrophilic, hemiacetal sugar (L-Fucose) into a lipophilic, stable intermediate.[1]

  • Challenge: Controlling the anomeric ratio (

    
     vs. 
    
    
    
    ).
    • Kinetic Control: Often favors the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -anomer (equatorial) in the absence of anomeric effects, but the anomeric effect stabilizes the 
      
      
      
      -anomer (axial) in sugars like fucose (
      
      
      chair).
    • Thermodynamic Control: Acidic conditions typically equilibrate the mixture to the thermodynamically stable anomer (usually ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       for fucose).
      
  • Critical Quality Attribute (CQA): Complete acetylation is required. Partial acetylation (leaving the anomeric OH free) leads to rapid degradation or dimerization.[1]

Part 2: Experimental Methodologies

We present two protocols: the Classical Pyridine Method (Gold Standard for reliability) and the Iodine-Catalyzed Method (High-throughput/Green alternative).[1]

Protocol A: Classical Acetic Anhydride/Pyridine (Standard)[1]
  • Mechanism: Nucleophilic acyl substitution via an acyl-pyridinium intermediate.[1]

  • Pros: Quantitative yields, buffers acidic byproducts, reliable scale-up.[1]

  • Cons: Pyridine toxicity, difficult removal of pyridine traces.[1]

Protocol B: Iodine-Catalyzed Solvent-Free (Green)
  • Mechanism: Lewis acid activation of acetic anhydride by iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Pros: Extremely fast (<30 min), solvent-free, simple workup (thiosulfate wash).[1]

  • Cons: Exothermic; requires careful temperature control on large scales.[1]

Part 3: Detailed Synthetic Procedures

Materials & Reagents
ReagentPurityRole
L-Fucose (or L-Rhamnose)>98%Starting Material
Acetic Anhydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
>99%Acylating Agent
Pyridine (Method A)AnhydrousSolvent/Base Catalyst
Iodine (

) (Method B)
ResublimedLewis Acid Catalyst
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Workflow Diagram (Method A vs. B)

SynthesisWorkflow cluster_MethodA Method A: Classical cluster_MethodB Method B: Iodine Catalysis Start Starting Material: L-Fucose (Solid) StepA1 Dissolve in Pyridine (0°C) Add Ac2O dropwise Start->StepA1 StepB1 Mix Solid Sugar + I2 Start->StepB1 StepA2 Stir 12-18h @ RT (N2 Atmosphere) StepA1->StepA2 Quench Quench: Pour into Ice/Water StepA2->Quench StepB2 Add Ac2O (Exothermic) Stir 15-30 min @ RT StepB1->StepB2 StepB2->Quench Extract Extraction: DCM vs. NaHCO3/HCl Quench->Extract Wash Wash: Na2S2O3 (for I2 removal) Brine, Dry (MgSO4) Extract->Wash Product Target: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose Wash->Product

Figure 1: Comparative workflow for the synthesis of peracetylated 6-deoxy hexoses.

Step-by-Step Protocol (Method A: Pyridine)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Solubilization: Add L-Fucose (5.0 g, 30.5 mmol) and Pyridine (50 mL) . Stir at 0°C (ice bath) until partially dissolved.

  • Addition: Add Acetic Anhydride (25 mL, ~8.5 eq) dropwise via an addition funnel over 20 minutes. Caution: Exothermic.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of baseline material (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and appearance of a major spot (
      
      
      
      ).
  • Workup:

    • Pour reaction mixture into 200 mL of ice-water. Stir for 30 mins to hydrolyze excess anhydride.

    • Extract with DCM (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Wash organic layer sequentially with:

      • 1M HCl (cold) until aqueous pH is acidic (removes Pyridine).[1]

      • Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
         (neutralizes acid).
        
      • Brine.[1]

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yields ~9.5g (95%) of sticky syrup or white solid (mixture of

    
    ).
    
Step-by-Step Protocol (Method B: Iodine)
  • Setup: 100 mL RBF, open to air (or

    
     tube).
    
  • Mixing: Add L-Fucose (5.0 g) and Iodine (

    
    , 150 mg, ~2 mol%) .
    
  • Activation: Add Acetic Anhydride (20 mL) in one portion.

  • Reaction: The reaction will self-heat (exothermic).[1] Stir vigorously. The solution will turn dark (iodine color).[1]

    • Time: Reaction is typically complete in 15–30 minutes .[1]

  • Workup:

    • Dilute with DCM (100 mL).[1]

    • Pour into ice-water containing Sodium Thiosulfate (

      
      ) . Shake until the iodine color (purple/brown) disappears and the organic layer is clear/yellow.
      
    • Wash with Sat.

      
       and Brine.
      
  • Isolation: Dry (

    
    ) and concentrate.
    
  • Result: Yields ~9.8g (Quant.) of high-purity acetate.

Part 4: Mechanistic Visualization

The acetylation mechanism involves the activation of the carbonyl carbon of acetic anhydride, making it susceptible to nucleophilic attack by the sugar hydroxyls.

Mechanism Ac2O Acetic Anhydride Activated Activated Acyl Species (Ac-Py+ or Ac-I complex) Ac2O->Activated Activation Catalyst Catalyst (Pyridine or I2) Catalyst->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Sugar-OH SugarOH Sugar-OH (Nucleophile) SugarOH->Tetrahedral Product Sugar-OAc (Ester) Tetrahedral->Product Collapse Byproduct AcOH / Py-H+ Tetrahedral->Byproduct

Figure 2: General mechanism for nucleophilic acyl substitution on the carbohydrate scaffold.

Part 5: Characterization & Data Analysis[1]

The product is typically an anomeric mixture (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). For L-Fucose derivatives, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-anomer is often predominant due to the anomeric effect in the

conformation.
NMR Interpretation ( , 400 MHz)
PositionChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
MultiplicityInterpretation
C1-H (Anomeric) 6.34 (major,

)
Doublet (

Hz)
Diagnostic for anomeric purity. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is downfield.
C1-H (Anomeric) 5.70 (minor, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Doublet (

Hz)
Typical for trans-diaxial coupling (if present).
C2, C3, C4-H 5.00 – 5.50MultipletsDeshielded due to acetoxy groups.[1]
C5-H 4.20 – 4.40Quartet/MultipletRing proton adjacent to methyl.[1]
OAc (Methyls) 2.00 – 2.20Singlets (x4)Four distinct acetate methyls.[1]
C6-H (Methyl) 1.15 – 1.25DoubletKey Identifier for 6-deoxy sugars.
Physical Properties[1]
  • Appearance: White crystalline solid or colorless syrup.[1]

  • Melting Point: ~90–92°C (for pure anomers); mixtures are often syrups.[1]

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol.[1] Insoluble in Water.[1]

Part 6: Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If TLC shows spots below the product, add more

    
     and warm slightly (40°C).
    
  • Anomeric Scrambling: Prolonged exposure to Lewis acids (Method B) or heat will equilibrate the mixture to the thermodynamic ratio.[1] If a specific anomer is required, kinetic conditions (low temp) or specific catalysts (NaOAc for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) must be used.
    
  • Hydrolysis: The C1-acetate is labile.[1] Avoid prolonged exposure to aqueous acid during workup.[1]

Safety (E-E-A-T)
  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • Pyridine: Toxic, affects male fertility, noxious odor.[1] Use double gloves and bleach to neutralize glassware.

  • Exotherm: Method B (Iodine) can boil the solvent if ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is added too fast. Add slowly.
    

References

  • Chemical Structure & Nomenclature

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 11012995, 1,2,3,4-Tetra-O-acetyl-L-fucopyranose. Retrieved January 29, 2026 from [Link]

  • Iodine Catalysis Methodology

    • Kartha, K. P. R., & Field, R. A. (1997).[1] Iodine and its interhalogen compounds: Versatile catalysts in carbohydrate chemistry. Journal of Carbohydrate Chemistry. (General reference for Iodine-catalyzed acetylation).

  • Standard Acetylation Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (Standard reference for Ac2O/Pyridine acetylation).

  • Commercial Availability & Specs

Sources

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate (Common Designation: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose)

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature Decoding The systematic IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxy-hexopyranose.[1] In the context of drug development and glycobiology, this molecule is universally recognized as Peracetylated Fucose (FucAc4) .

  • Oxan: Refers to the tetrahydropyran ring (the pyranose backbone).

  • 2-Methyl: Corresponds to the C6-methyl group characteristic of fucose (6-deoxy-galactose) and rhamnose. In oxane IUPAC numbering, the oxygen is position 1, and the methyl-bearing carbon is assigned position 2 (corresponding to sugar C5).

  • Triacetyloxy (4,5,[2][3]6) + Acetate (3): Indicates that all remaining ring carbons (sugar positions C1, C2, C3, C4) are protected with acetyl esters.

1.2 Structural Significance This molecule serves as a hydrophobic, membrane-permeable "Trojan Horse" for delivering L-fucose into cells. The acetylation masks the polar hydroxyl groups, allowing passive diffusion across the lipid bilayer. Once intracellular, non-specific esterases hydrolyze the acetates, releasing free L-fucose for metabolic incorporation into glycans (See Metabolic Activation section).

Part 2: Physicochemical Properties

The following data aggregates experimental values for the L-isomer (CAS 64913-16-2), the primary reagent in metabolic glycoengineering.

PropertyValue / DescriptionContext
Molecular Formula C₁₄H₂₀O₉Peracetylated 6-deoxyhexose
Molecular Weight 332.30 g/mol
Physical State White to off-white crystalline powderHygroscopic; store desiccated
Melting Point 118°C – 120°CHigh purity α-anomer [1]
Solubility DMSO, Chloroform, Methanol, DCMHigh lipophilicity due to acetates
Solubility (Water) Negligible / InsolubleRequires organic co-solvent for bio-assays
Anomeric Configuration Typically supplied as α/β mixture or pure αα-anomer is thermodynamically favored
Stability Hydrolysis-sensitiveAvoid aqueous bases; stable in dry acid

Part 3: Synthesis & Production Protocol

Context: The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a foundational protocol in carbohydrate chemistry, utilizing L-fucose as the starting material. The following protocol ensures high yield and anomeric purity.

Reagents:

  • L-Fucose (Starting Material)[4]

  • Acetic Anhydride (Ac₂O) – Reagent & Solvent

  • Pyridine – Base/Catalyst

  • Dichloromethane (DCM) – Extraction Solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend L-fucose (1.0 eq) in anhydrous Pyridine (10.0 eq) .

  • Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (10.0 eq) .

    • Mechanistic Insight: The excess pyridine acts as a nucleophilic catalyst (forming an N-acetylpyridinium intermediate) to accelerate the esterification of the sterically hindered secondary hydroxyls.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 1:1).

    • Endpoint: Disappearance of the polar baseline spot (L-fucose) and appearance of a high R_f spot (~0.6).

  • Quenching: Cool back to 0°C. Add Methanol (5 mL) dropwise to quench excess anhydride (exothermic).

  • Work-up: Dilute with DCM. Wash sequentially with:

    • 1M HCl (remove pyridine)

    • Saturated NaHCO₃ (neutralize acid)

    • Brine (drying)

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.

Part 4: Metabolic Activation Pathway

In drug development, this molecule is used to bypass the rate-limiting transport of free fucose. The following diagram illustrates the "Salvage Pathway" activation mechanism.

MetabolicPathway cluster_cell Intracellular Processing Extracellular Extracellular Space FucAc4 Peracetylated Fucose (FucAc4) Extracellular->FucAc4 Membrane Cell Membrane (Lipid Bilayer) FucAc4_Cyto FucAc4 (Internalized) Membrane->FucAc4_Cyto Intracellular Cytosol FucAc4->Membrane Passive Diffusion Fucose L-Fucose FucAc4_Cyto->Fucose Deacetylation Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Phosphorylation GDPFuc GDP-Fucose (Donor Substrate) Fuc1P->GDPFuc Activation Glycan Fucosylated Glycan (Cell Surface) GDPFuc->Glycan Glycosylation Esterase Non-specific Esterases Esterase->FucAc4_Cyto FucK Fucokinase (Fuc-K) FucK->Fucose PP GDP-Fucose Pyrophosphorylase PP->Fuc1P FucT Fucosyltransferase (Golgi) FucT->GDPFuc

Figure 1: The metabolic salvage pathway utilized by peracetylated fucose to label cell-surface glycans.[5]

Part 5: Applications in Drug Development

5.1 Metabolic Glycoengineering (MGE) Researchers use (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a scaffold for "Click Chemistry" probes. By replacing the C6-methyl with an azide or alkyne group (e.g., tetraacetyl-N-azidofucose), scientists can label and visualize fucosylated proteins in vivo. The peracetylated form described here is the control or competitor in these assays [2].

5.2 Fucosyltransferase (FucT) Inhibition Studies High concentrations of intracellular L-fucose (derived from the peracetylated precursor) can drive feedback inhibition or saturate the salvage pathway. This is critical when testing novel FucT inhibitors for cancer therapeutics, where hyperfucosylation is a marker of metastasis.

5.3 Analytical Standards In Mass Spectrometry (LC-MS/MS) of glycans, the peracetylated molecule serves as a standard for optimizing ionization parameters for hydrophobic glycan derivatives.

Part 6: Handling & Safety

  • Storage: Store at -20°C. The acetyl groups are labile; exposure to moisture at room temperature causes degradation to mono/di-acetylated species, complicating kinetic studies.

  • Toxicity: While the fucose core is non-toxic, the released acetate groups can acidify the cytoplasm in high-concentration assays (>100 µM), potentially affecting cell viability. Buffer capacity of the culture medium must be monitored.

References

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]

  • PubChem. (n.d.).[2][3][6] Compound Summary for CID 167678313: 6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate. National Library of Medicine. Retrieved from [Link]

  • Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases. Nature Chemical Biology, 8, 661–668. [Link]

Sources

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The compound systematically named (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in glycobiology and drug development as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc).[1]

This molecule serves as a membrane-permeable "Trojan horse" precursor to L-Fucose.[1] Unlike native L-Fucose, which requires specific active transport mechanisms, the peracetylated derivative diffuses passively across cell membranes due to its lipophilicity.[1] Once intracellular, non-specific esterases strip the acetyl groups, releasing free L-Fucose to feed the Fucose Salvage Pathway .[1] This makes it a critical reagent for metabolic glycoengineering (MGE), allowing researchers to modulate cell-surface glycosylation or introduce non-natural fucose analogs (via derivative scaffolds) into glycoproteins.[1]

Critical Distinction: While often used in studies involving fucosyltransferase inhibition, this specific peracetylated molecule acts primarily as a metabolic substrate/donor , increasing the intracellular pool of GDP-Fucose.[1] It should not be confused with fluorinated inhibitors (e.g., 2-fluoro-L-fucose) which block the pathway.[1]

Part 2: Physicochemical Profile

The following data characterizes the commercially available


-L-isomer, which is the thermodynamic product typically supplied for research.
Table 1: Physical & Chemical Properties[1]
PropertyValueTechnical Note
CAS Number 64913-16-2 Refers specifically to the

-L-fucopyranose tetraacetate.[1][2]
Molecular Formula

High oxygen content due to four acetate esters.[1][3][4]
Molecular Weight 332.30 g/mol --
Appearance White to off-white crystalline solidHygroscopic; store in desiccated environment.[1]
Melting Point 119°C – 120°C Sharp melting point indicates high purity (

-anomer).[1]
Boiling Point ~371.4°C (Predicted)Decomposes before boiling at standard pressure.[1]
Density

Denser than water.[1]
Solubility (Organic) DMSO, DMF, DCM, Methanol, EthanolHighly soluble (>50 mM) in polar aprotic solvents.[1]
Solubility (Aqueous) Negligible / InsolubleHydrophobic esters prevent water solubility.[1]
LogP ~1.1Moderate lipophilicity facilitates passive membrane diffusion.[1]

Part 3: Mechanistic Insight & Biological Logic

To use this compound effectively, one must understand the causality of its design.[1] The acetylation is not merely for stability; it is a delivery mechanism.[1]

The "Trojan Horse" Mechanism
  • Passive Diffusion: The four acetyl groups mask the polar hydroxyls of the fucose ring, converting a polar sugar into a lipophilic molecule capable of traversing the lipid bilayer without transporters.[1]

  • Intracellular Activation: Cytosolic esterases (carboxylesterases) rapidly hydrolyze the acetyl esters.[1]

  • Metabolic Trapping: The resulting free L-Fucose is phosphorylated by Fucokinase (FUK) to Fucose-1-Phosphate.[1] This charged species is "trapped" inside the cell and cannot diffuse back out.[1]

  • Pathway Integration: Fucose-1-P is converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (GFPP) , entering the Golgi for glycosylation.[1]

Pathway Visualization

FucoseSalvage Ac4Fuc_Ext Ac4Fuc (Extracellular) Membrane Cell Membrane (Passive Diffusion) Ac4Fuc_Ext->Membrane Ac4Fuc_Int Ac4Fuc (Intracellular) Membrane->Ac4Fuc_Int Fucose L-Fucose Ac4Fuc_Int->Fucose Non-specific Esterases Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Fucokinase (FUK) GDPFuc GDP-Fucose Fuc1P->GDPFuc GFPP Glycans Fucosylated Glycoproteins GDPFuc->Glycans Fucosyl- transferases (Golgi)

Figure 1: The metabolic activation pathway of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac4Fuc).[1] The acetyl groups facilitate entry, after which the molecule feeds the salvage pathway.[1]

Part 4: Experimental Protocols

The following protocols are designed to ensure reproducibility and prevent common handling errors, such as precipitation in media or hydrolysis during storage.

Protocol A: Preparation of Stock Solution (100 mM)

Rationale: DMSO is preferred over ethanol for stock solutions due to lower volatility and better freeze-thaw stability.[1]

  • Weighing: Accurately weigh 33.2 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate.

  • Solubilization: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Vortex vigorously for 30 seconds. The solution should be perfectly clear. If particulates remain, sonicate for 1 minute.[1]

  • Sterilization: If required for long-term culture, filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the compound).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Metabolic Labeling/Supplementation in Cell Culture

Rationale: Direct addition of DMSO stock to media can cause precipitation.[1] Serial dilution prevents "shocking" the cells with high local solvent concentrations.[1]

  • Cell Preparation: Seed cells (e.g., CHO, HEK293, or Jurkat) to reach 60-70% confluency at the time of treatment.[1]

  • Working Solution: Dilute the 100 mM DMSO stock into pre-warmed culture media to a 2x concentration (e.g., if final target is 50 µM, make a 100 µM media solution).

    • Note: Ensure final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]

  • Treatment: Add the 2x media solution gently to the cell culture wells containing an equal volume of existing media.[1]

    • Target Concentration: Typical effective range is 10 µM – 200 µM .[1]

    • Incubation Time: 24 – 72 hours (dependent on the turnover rate of the target glycoprotein).[1]

  • Validation: Harvest cells and analyze surface fucosylation via Lectin Blot (AAL lectin) or Flow Cytometry.[1]

Part 5: References

  • PubChem. (2025).[1] Compound Summary: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 10219808).[1][3] National Center for Biotechnology Information.[1] [Link][1]

  • Rillahan, C. D., et al. (2012).[1][3] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1][3] Nature Chemical Biology, 8(7), 661–668.[1] [Link]

Sources

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism and Application of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Executive Summary

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc) , represents a cornerstone reagent in metabolic glycoengineering (MGE).[1] Unlike native fucose, which relies on saturable and cell-type-specific transporters, this peracetylated analog utilizes a "Trojan Horse" mechanism to bypass membrane barriers via passive diffusion.[1] Once intracellular, it is enzymatically unmasked to drive high-flux fucosylation of glycoconjugates.[1]

This guide details the physicochemical rationale, the molecular mechanism of action (MoA), and the experimental protocols required to utilize this compound for glycan modulation and biosynthetic interrogation.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

To effectively utilize this compound, researchers must understand the correlation between its IUPAC nomenclature and its functional biological identity.

PropertySpecification
IUPAC Name [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Common Name 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc)
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Lipophilicity (LogP) ~1.1 (Predicted) vs. -2.3 for native Fucose
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
Structural Class Peracetylated Deoxyhexose (Fucose Analog)

Structural Decoding:

  • Oxan Backbone: Refers to the tetrahydropyran ring structure.

  • 2-Methyl: Corresponds to the C6 methyl group characteristic of fucose (6-deoxy-L-galactose).[1]

  • Triacetyloxy + Acetate: Indicates full acetylation of the four hydroxyl groups (C1, C2, C3, C4), masking the polar nature of the sugar.

Part 2: Mechanism of Action (MoA)

The efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate relies on a four-phase cellular processing pathway.[1] This mechanism bypasses the SLC35C1 (GDP-fucose transporter) bottleneck, often allowing for supranormal levels of fucosylation.[1]

Phase I: Passive Infiltration

Native fucose is polar and requires active transport. The peracetylation of the hydroxyl groups significantly increases lipophilicity (LogP shift from negative to positive), allowing the molecule to traverse the plasma membrane via passive diffusion . This makes the reagent effective even in cells lacking specific fucose transporters.

Phase II: Intracellular Unmasking

Upon entering the cytosol, the molecule encounters non-specific carboxylesterases (CES). These enzymes hydrolyze the ester bonds, releasing four molecules of acetate and one molecule of free L-fucose per unit of prodrug.

  • Note: High concentrations can deplete intracellular acetyl-CoA pools or lower cytosolic pH due to acetic acid release.[1]

Phase III: The Salvage Pathway Hijack

The liberated L-fucose enters the Fucose Salvage Pathway:

  • Phosphorylation: Fucokinase (FUK) phosphorylates L-fucose to form Fucose-1-phosphate (Fuc-1-P).[1]

  • Activation: GDP-L-fucose pyrophosphorylase (GFPP) condenses Fuc-1-P with GTP to form the high-energy donor GDP-Fucose .[1]

Phase IV: Golgi Transport & Glycosylation

GDP-Fucose is actively transported into the Golgi apparatus via the GDP-Fucose Transporter (SLC35C1) .[1] Inside the Golgi lumen, Fucosyltransferases (FUTs) transfer the fucose moiety onto nascent glycoproteins or glycolipids (e.g., core fucosylation of IgG or Lewis antigens).

Pathway Visualization

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4Fuc_Ext Ac4Fuc (Prodrug) Membrane Passive Diffusion (Lipophilic) Ac4Fuc_Ext->Membrane Ac4Fuc_Int Ac4Fuc (Intracellular) Membrane->Ac4Fuc_Int Fucose Free L-Fucose Ac4Fuc_Int->Fucose Carboxylesterases (Deacetylation) Acetate Acetate (Byproduct) Ac4Fuc_Int->Acetate Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Fucokinase (FUK) GDPFuc GDP-Fucose (Activated Donor) Fuc1P->GDPFuc GDP-Fucose Pyrophosphorylase (GFPP) GDPFuc_Golgi GDP-Fucose GDPFuc->GDPFuc_Golgi SLC35C1 Transporter Glycan Fucosylated Glycoconjugate GDPFuc_Golgi->Glycan Fucosyltransferases (FUTs)

Caption: Figure 1.[1][2] The metabolic trajectory of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate from passive entry to genomic integration via the salvage pathway.

Part 3: Experimental Protocol (In Vitro Feeding)

This protocol validates the uptake and incorporation of fucose into cellular glycans.[3][4][5] It is designed for adherent cell lines (e.g., HEK293, HeLa, CHO).[1]

Reagents Required
  • Compound: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Stock: 100 mM in DMSO).[1]

  • Control: DMSO vehicle.

  • Assay Buffer: Complete culture medium (e.g., DMEM + 10% FBS).[1]

  • Detection: Aleuria Aurantia Lectin (AAL) conjugated to a fluorophore (detects core/outer arm fucose).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of lyophilized powder in anhydrous DMSO to achieve 100 mM.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density of

      
       cells/well.
      
    • Incubate overnight at 37°C, 5% CO₂ to achieve 60-70% confluency.[1]

  • Metabolic Labeling (Pulse):

    • Dilute the 100 mM stock into warm culture medium to a final concentration of 25 µM – 50 µM .

    • Critical: Do not exceed 100 µM for prolonged periods (>48h) to avoid toxicity from acetate accumulation.

    • Replace culture media with the fucose-supplemented media.[1]

    • Incubate for 24 to 72 hours .[1]

  • Harvest & Analysis (Flow Cytometry):

    • Wash cells 2x with cold PBS to remove extracellular sugar.[1]

    • Detach cells (Trypsin-free dissociation recommended to preserve cell surface glycans).[1]

    • Stain with Fluorophore-conjugated AAL (1:200 dilution in 1% BSA/PBS) for 30 mins at 4°C.[1]

    • Analyze Mean Fluorescence Intensity (MFI) vs. DMSO control.

Part 4: Comparative Analysis & Troubleshooting

The following table contrasts the peracetylated analog with native fucose to guide experimental design.

FeatureNative L-FucosePeracetylated Fucose (Ac4Fuc)
Membrane Entry Active Transport (Saturable)Passive Diffusion (Non-saturable)
Working Concentration High (1 - 10 mM)Low (10 - 50 µM)
Efficiency Moderate (Dependent on SLC35C1)High (Bypasses uptake regulation)
Toxicity Risk LowModerate (Acetate burden at >100µM)
Primary Use Case Physiological supplementationMetabolic Glycoengineering / High-flux labeling
Troubleshooting Guide
  • Issue: Low cell viability.[1]

    • Cause: Acetate toxicity or DMSO concentration >0.1%.[1]

    • Solution: Reduce concentration to 10-20 µM or perform a "pulse-chase" (feed for 4h, wash, incubate in normal media).

  • Issue: No increase in fucosylation.

    • Cause: High endogenous fucose synthesis (De Novo pathway) masking the salvage incorporation.

    • Solution: Use a cell line deficient in the de novo pathway (e.g., FX deficient CHO cells) or treat with a fucosylation inhibitor to lower the baseline.

References

  • PubChem. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (Compound).[1] National Library of Medicine.[1] Available at: [Link][6]

  • S. Horner, et al. Applying Acylated Fucose Analogues to Metabolic Glycoengineering.[1] MDPI, Molecules, 2015.[1] Available at: [Link]

  • Wratil, P.R., et al. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines.[1] Angewandte Chemie Int.[1] Ed., 2016.[1][7] (Context on peracetylated sugar handling).

  • Campbell, C.T., et al. Metabolic Glycoengineering: Synthetic Tools for Cell Biology.[1] Molecular BioSystems, 2007.[1] (Foundational review on the salvage pathway mechanism).

Sources

Unlocking Cellular Fucosylation: A Technical Guide to Peracetylated L-Fucose

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, mechanism of action, and experimental utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , scientifically recognized as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose or Fuc4Ac) .[1]

Chemical Identity & Structural Significance

The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated derivative of L-fucose (6-deoxy-L-galactose).[1][2][3] In the context of carbohydrate chemistry and drug development, this compound is a prodrug form of the essential monosaccharide L-fucose.[1]

  • Core Scaffold: The "2-methyloxan" moiety corresponds to the pyranose ring of fucose, where the methyl group (C6 in sugar numbering) is attached to the ring carbon adjacent to the oxygen.[1]

  • Lipophilic Modification: The hydroxyl groups at positions C1, C2, C3, and C4 are masked by acetyl esters.[1] This modification abolishes the polarity of the native sugar, increasing the partition coefficient (LogP) from ~ -2.0 (native fucose) to ~ 1.1 (peracetylated).[1]

  • Biological Implication: Unlike native fucose, which requires specific active transporters (e.g., SLC2A or SLC35 families) to enter the cell, the peracetylated analog traverses the plasma membrane via passive diffusion .[1]

Chemical Properties Table
PropertySpecification
Common Name 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Fuc4Ac)
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
Stereochemistry L-galacto configuration (typically supplied as α/β anomeric mixture)
Primary Utility Metabolic Glycoengineering (MGE), Fucose Salvage Pathway Agonist

Mechanism of Action: The "Trojan Horse" Strategy

The biological activity of this compound is defined by its ability to bypass the rate-limiting steps of cellular uptake and the de novo synthesis pathway.[1]

Cellular Entry and Activation[1]
  • Passive Diffusion: The high lipophilicity allows the compound to cross the lipid bilayer freely, achieving high intracellular concentrations independent of transporter expression levels.[1]

  • Intracellular Deacetylation: Once inside the cytosol, non-specific cytosolic esterases (e.g., carboxylesterases) rapidly hydrolyze the acetyl groups.[1]

  • Release of Active Substrate: This releases free L-fucose and four equivalents of acetate.[1] The free fucose is trapped inside the cell due to its polarity.[1]

Metabolic Incorporation (Salvage Pathway)

The liberated fucose enters the Fucose Salvage Pathway , where it is sequentially phosphorylated and activated to form GDP-Fucose , the universal donor for fucosyltransferases (FUTs).[1]

  • Step 1: Fucokinase (FUK) converts L-Fucose → L-Fucose-1-phosphate.[1]

  • Step 2: GDP-L-fucose pyrophosphorylase (GFPP) converts L-Fucose-1-P → GDP-L-Fucose.[1]

  • Step 3: Fucosyltransferases (FUTs) in the Golgi apparatus transfer the fucose from GDP-Fucose onto nascent glycoproteins and glycolipids (e.g., forming Lewis X, Sialyl Lewis X antigens).[1]

Pathway Visualization

The following diagram illustrates the entry and metabolic fate of the compound.

FucosePathway Fuc4Ac_Ext Peracetylated Fucose (Extracellular) Fuc4Ac_Int Peracetylated Fucose (Intracellular) Fuc4Ac_Ext->Fuc4Ac_Int Passive Diffusion Membrane Plasma Membrane Fucose Free L-Fucose Fuc4Ac_Int->Fucose Deacetylation Acetate Acetate (Byproduct) Fuc4Ac_Int->Acetate Fuc1P Fucose-1-Phosphate Fucose->Fuc1P ATP -> ADP GDP_Fuc GDP-Fucose (Golgi Donor) Fuc1P->GDP_Fuc GTP -> PPi Glycoconjugate Fucosylated Glycans (Cell Surface) GDP_Fuc->Glycoconjugate Glycosylation Esterase Non-specific Esterases Esterase->Fuc4Ac_Int FUK Fucokinase (FUK) FUK->Fucose GFPP GDP-Fucose Pyrophosphorylase GFPP->Fuc1P FUT Fucosyltransferases (Golgi) FUT->GDP_Fuc

Caption: Mechanism of Peracetylated Fucose uptake and conversion to GDP-Fucose via the Salvage Pathway.[1][4]

Biological Applications & Therapeutic Potential[1][6][7][8][9]

Metabolic Glycoengineering (MGE)

Researchers use this compound to artificially boost intracellular fucose pools.[1] This is critical for:

  • Correcting Glycosylation Defects: In Leukocyte Adhesion Deficiency II (LAD II), the endogenous GDP-fucose transporter is defective.[1] High concentrations of cytosolic GDP-fucose (derived from the peracetylated precursor) can sometimes overcome this transport blockade by mass action or alternative entry into the Golgi.[1]

  • Modulating Antibody Efficacy: Fucosylation of the Fc region of IgG antibodies (specifically core fucose) significantly affects Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] While afucosylation increases ADCC, controlled re-fucosylation studies use this compound to validate structure-function relationships.[1]

Cancer Biology

Aberrant fucosylation is a hallmark of cancer (e.g., increased Sialyl Lewis X expression facilitating metastasis).[1]

  • Competitive Inhibition Studies: While Fuc4Ac itself is a substrate, derivatives (e.g., 2-fluoro-peracetyl-fucose) are used as inhibitors.[1] Fuc4Ac serves as the essential positive control in these assays to establish baseline salvage pathway flux.[1]

Toxicity Considerations
  • Acetate Burden: The release of 4 moles of acetate per mole of sugar can acidify the cytoplasm and overwhelm Acetyl-CoA synthetases if used at high concentrations (>200 µM).[1] This can lead to "acetylation stress," artificially increasing protein acetylation levels (histones, tubulin).[1]

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable, sterile stock for cell culture.

  • Weighing: Accurately weigh 33.2 mg of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.

  • Solubilization: Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock .

    • Note: The compound is hydrophobic; vortexing may be required.[1]

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]

Cell Surface Fucosylation Assay (Flow Cytometry)

Objective: Verify biological activity by measuring increased binding of fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL).[1]

Materials:

  • CHO-K1 or HeLa cells.[1]

  • Fuc4Ac Stock (100 mM).[1]

  • Biotinylated AAL (Vector Labs).[1]

  • Streptavidin-FITC.[1][5]

Workflow:

  • Seeding: Seed cells at 2 x 10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Treatment:

    • Control: Media + 0.1% DMSO.[1]

    • Experimental: Media + 50 µM Fuc4Ac (diluted from stock).

    • Duration: Incubate for 48 to 72 hours .[1] (Glycan turnover requires time).[1]

  • Harvesting: Detach cells using non-enzymatic dissociation buffer (EDTA-based) to preserve cell surface glycans.[1] Do not use Trypsin, as it cleaves glycoproteins.[1]

  • Staining:

    • Wash cells 2x with cold FACS buffer (PBS + 1% BSA).[1]

    • Incubate with Biotin-AAL (5 µg/mL) for 30 min at 4°C.

    • Wash 2x.[1]

    • Incubate with Streptavidin-FITC (1:500) for 20 min at 4°C (dark).

  • Analysis: Analyze via Flow Cytometry.

    • Expected Result: A right-shift in fluorescence intensity (FL1) indicates increased incorporation of fucose into cell surface glycoconjugates compared to DMSO control.[1]

References

  • Becker, D.J.[1] & Lowe, J.B. (2003).[1] Fucose: biosynthesis and biological function in mammals.[1] Glycobiology, 13(7), 41R-53R.[1] Link

  • Sarkar, A.K., et al. (1995).[1] Fucosyltransferase activity in human leukocytes: modulation by peracetylated fucose.[1] Journal of Biological Chemistry, 270, 2639-2643.[1] Link

  • Luhn, K., et al. (2001).[1] The gene defective in leukocyte adhesion deficiency II encodes a putative fucose transporter.[1] Nature Genetics, 28, 69-72.[1] Link[1]

  • Vocadlo, D.J., et al. (2003).[1] A chemical approach for identifying O-GlcNAc-modified proteins in cells.[1] Proceedings of the National Academy of Sciences, 100(16), 9116-9121.[1] (Demonstrates the peracetylation strategy for sugar delivery). Link[1]

Sources

The Lipophilic Trojan Horse: Development and Utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose) Context: Metabolic Oligosaccharide Engineering (MOE) & Glycobiology Drug Development[1]

Part 1: Executive Summary & Chemical Identity[1]

The compound systematically identified as (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4).[1] It represents a cornerstone "discovery" not as a novel natural product, but as a rationally designed chemical tool that revolutionized the study of cellular glycosylation.[1]

In the context of drug development and glycobiology, this molecule serves as a "Trojan Horse" delivery system.[1] It was developed to overcome the poor membrane permeability of free L-fucose, enabling researchers to bypass strictly regulated membrane transporters and flood the intracellular biosynthetic pathways with fucose surrogates.[1] This technology underpins modern advancements in metabolic oligosaccharide engineering (MOE), cancer biomarker discovery, and the development of fucosylation inhibitors.[1]

Chemical Identity Matrix[1][2]
PropertySpecification
IUPAC Name [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Common Name 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4)
CAS Number 24332-95-4
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Core Scaffold L-Fucopyranose (6-deoxy-L-galactose)
Modification Peracetylation (Hydroxyl groups capped with acetate esters)

Part 2: The Bioavailability Challenge & The "Discovery"

The Barrier Problem

Under physiological conditions, free monosaccharides like L-fucose are polar and cannot passively diffuse across the lipophilic cell membrane.[1] They rely on specific salvage pathway transporters (e.g., SLC35C1) which are often rate-limiting or downregulated in disease states.[1] This created a bottleneck for researchers attempting to modulate glycosylation or introduce synthetic fucose analogs (e.g., for imaging or inhibition) into cells.[1]

The Peracetylation Solution

The "discovery" of FucAc4 was a chemical biology innovation.[1] By masking the polar hydroxyl groups of L-fucose with acetyl esters, researchers created a hydrophobic prodrug.[1]

Mechanism of "Trojan Horse" Entry:

  • Lipophilicity: The acetyl groups render the molecule non-polar, allowing it to cross the plasma membrane via passive diffusion , independent of transporters.[1]

  • Intracellular Activation: Once inside the cytosol, non-specific esterases (carboxylesterases) hydrolyze the acetyl groups.[1]

  • Trapping: The molecule reverts to free L-fucose (or its analog), which is now charged/polar and trapped inside the cell.[1]

  • Metabolic Hijacking: The free fucose enters the Fucose Salvage Pathway , is converted to GDP-Fucose by Fucokinase (FUK) and GDP-Fucose Pyrophosphorylase (GFPP), and is incorporated into glycans by Fucosyltransferases (FUTs).[1]

Part 3: Chemical Synthesis Protocol

The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a standard acetylation of L-fucose.[1] This protocol ensures high yield and purity, essential for biological applications where trace contaminants can alter cell phenotype.[1]

Reagents & Equipment[1]
  • Starting Material: L-Fucose (CAS 2438-80-4)[1]

  • Reagent: Acetic Anhydride (Ac₂O)[1]

  • Catalyst/Solvent: Pyridine (anhydrous)[1]

  • Workup: Dichloromethane (DCM), HCl (1M), NaHCO₃ (sat.), Brine, MgSO₄.[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask under nitrogen atmosphere, dissolve L-Fucose (1.0 eq) in anhydrous Pyridine (10 mL per gram of fucose).

    • Cool the solution to 0°C using an ice bath.

  • Acetylation:

    • Add Acetic Anhydride (5.0 eq) dropwise to the stirring solution.

    • Scientific Rationale: 5 equivalents ensure full acetylation of the 4 hydroxyl groups plus a slight excess to drive the reaction to completion.[1]

    • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1]

  • Quenching & Extraction:

    • Dilute the reaction mixture with DCM.[1]

    • Wash sequentially with:

      • Cold 1M HCl (3x) – Critical Step: Removes the pyridine as a water-soluble pyridinium salt.[1]

      • Saturated NaHCO₃ (2x) – Neutralizes residual acid.[1]

      • Brine (1x) – Removes residual water.[1]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Flash Chromatography: Purify the crude oil using silica gel chromatography (Gradient: 10% → 40% Ethyl Acetate in Hexane).

    • Product: The resulting white solid or colorless oil is the target peracetylated fucose (mixture of α/β anomers).[1]

Part 4: Biological Application & Signaling Pathway[1]

The utility of this compound lies in its processing by the Fucose Salvage Pathway .[1] Below is the detailed mechanism of how FucAc4 is metabolized to modulate the cell surface glycome.

Graphviz Diagram: The Fucose Salvage Pathway[1]

FucoseSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus FucAc4 Peracetylated Fucose (FucAc4) FucAc4_Cyto FucAc4 (Diffused) FucAc4->FucAc4_Cyto Passive Diffusion FreeFuc L-Fucose FucAc4_Cyto->FreeFuc Deacetylation Fuc1P Fucose-1-Phosphate FreeFuc->Fuc1P Phosphorylation GDPFuc GDP-Fucose Fuc1P->GDPFuc Activation GDPFuc_Golgi GDP-Fucose GDPFuc->GDPFuc_Golgi Translocation Esterases Non-specific Esterases Esterases->FucAc4_Cyto FUK Fucokinase (FUK) FUK->FreeFuc GFPP GDP-Fucose Pyrophosphorylase GFPP->Fuc1P Fucosylated Fucosylated Glycoprotein GDPFuc_Golgi->Fucosylated Glycosylation Glycoprotein Glycoprotein Glycoprotein->Fucosylated FUT Fucosyltransferases (FUTs) FUT->GDPFuc_Golgi SLC SLC35C1 Transporter SLC->GDPFuc

Caption: The metabolic trajectory of Peracetylated Fucose (FucAc4). Passive diffusion allows entry, followed by esterase activation and processing via the Salvage Pathway to fucosylate surface proteins.[1]

Part 5: Experimental Protocol – Metabolic Labeling

This protocol describes how to use FucAc4 (or its azide/alkynyl analogs) to label cells.[1]

Objective: Enhance intracellular GDP-fucose pools or introduce a bio-orthogonal handle (if using analogs like FucAz4).

  • Cell Preparation:

    • Culture cells (e.g., CHO, HeLa, Jurkat) in appropriate media (RPMI/DMEM + 10% FBS) until 70% confluency.[1]

  • Stock Solution Preparation:

    • Dissolve FucAc4 in 100% DMSO to create a 100 mM stock solution.[1]

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • Dilute the stock into fresh culture media to a final concentration of 50 µM – 200 µM .

    • Control: Treat a separate flask with DMSO vehicle only.[1]

    • Incubate cells for 3 days (72 hours).[1] This duration is required for the turnover of existing glycoproteins and incorporation of the new fucose.[1]

  • Analysis:

    • Harvest cells.[1]

    • For FucAc4 (Native): Analyze via lectin blotting (AAL or UEA-I lectins) to observe increased fucosylation.[1]

    • For Analogs (e.g., 6-Azido-FucAc4): Perform Click Chemistry with a fluorophore-alkyne, followed by Flow Cytometry or Fluorescence Microscopy.[1]

Part 6: References

  • Luchansky, S. J., Goon, S., & Bertozzi, C. R. (2004).[1] Expanding the diversity of unnatural cell-surface sialic acids.[1] ChemBioChem, 5(3), 371-374.[1]

  • Rillahan, C. D., et al. (2012).[1] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1] Nature Chemical Biology, 8, 661–668.[1]

  • Sawa, M., et al. (2006).[1] Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376.[1] [1]

  • PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3][4][][6][7] National Center for Biotechnology Information.[1] [1]

  • Okeley, N. M., et al. (2013).[1] Development of orally active inhibitors of protein and cellular fucosylation.[1][8] Proceedings of the National Academy of Sciences, 110(14), 5404-5409.[1] [1]

Sources

Peracetylated L-Rhamnose: Technical Guide to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Name: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose CAS Registry: 27821-11-0 (


-anomer), 27821-10-9 (

-anomer)[1][2][3]

This technical guide dissects the synthesis, characterization, and application of (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate , widely recognized in carbohydrate chemistry as peracetylated L-rhamnose .[2] This molecule serves as a critical "universal donor" in the synthesis of complex glycosides, including bioactive saponins and antibody-drug conjugate (ADC) linkers.[2] Its tetra-acetylated scaffold provides essential lipophilicity for organic solubility and acts as a robust protecting group strategy during multi-step oligosaccharide assembly.[2]

Part 1: Chemical Architecture & Significance[2][3]

The systematic name (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate describes a fully substituted tetrahydropyran (oxane) ring.[2] In the context of carbohydrate nomenclature (L-rhamnose), the "2-methyl" designation in the heterocyclic naming convention corresponds to the C5-methyl group characteristic of 6-deoxy-L-mannose.[2]

Structural Logic[2][3][4]
  • Oxan-3-yl acetate: Indicates the core pyranose ring with an ester at the anomeric position (depending on numbering direction) or C2/C3.[2]

  • Triacetyloxy: Protects the remaining hydroxyls (C2, C3, C4 in sugar numbering).[2][3]

  • Stereochemistry: The molecule exists primarily as an anomeric mixture (

    
    ).[2][3] The 
    
    
    
    -anomer is thermodynamically favored due to the anomeric effect, where the axial orientation of the C1-acetate is stabilized by the ring oxygen's lone pairs.[2]
Why This Molecule Matters[2][3]
  • Glycosyl Donor Precursor: It is the immediate precursor to rhamnosyl halides (via HBr/AcOH) and thioglycosides , which are required to couple rhamnose to aglycones (e.g., in flavonoid or steroid synthesis).[2][3]

  • Purification Handle: Crude L-rhamnose hydrolysates are often acetylated immediately to allow purification via silica gel chromatography, which is impossible with the free sugar.[2]

Part 2: Synthesis Protocol (Self-Validating System)

The standard synthesis utilizes nucleophilic acyl substitution driven by a pyridine base catalyst.[2] This protocol is designed to be self-validating: the color change and solubility shift provide immediate feedback on reaction progress.[2]

Reagents & Materials[2][3][5][6][7]
  • Substrate: L-Rhamnose monohydrate (High purity).

  • Reagent: Acetic Anhydride (

    
    ), >99%.[2][3]
    
  • Catalyst/Solvent: Pyridine (Anhydrous).[2][3]

  • Quenching: Ice-water /

    
    .[2][3]
    
Step-by-Step Methodology

1. Solvation & Activation (Endothermic


 Exothermic) 
  • Action: Suspend L-Rhamnose (10.0 g) in anhydrous pyridine (60 mL) in a round-bottom flask under nitrogen.

  • Observation: The sugar will not fully dissolve initially.[2]

  • Causality: Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive

    
    -acetylpyridinium intermediate with acetic anhydride.[2]
    

2. Acetylation (The Kinetic Phase) [2][3]

  • Action: Cool the mixture to 0°C. Add Acetic Anhydride (40 mL, ~6.5 eq) dropwise over 20 minutes.

  • Critical Control: Do not allow temperature to spike above 5°C during addition to prevent darkening (sugar degradation).[2]

  • Observation: As the reaction proceeds, the suspension clears to a homogenous yellow/orange solution.[2] This clarity validates the complete acetylation of the polar hydroxyl groups.[2]

3. Thermal Equilibration

  • Action: Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.

  • Logic: This ensures thermodynamic equilibration of the anomeric acetates.[2]

4. Quenching & Extraction

  • Action: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

  • Mechanism:[3][4] Excess

    
     hydrolyzes to acetic acid.[2][3] The product precipitates as a sticky oil or solid.[2]
    
  • Isolation: Extract with Dichloromethane (DCM).[2][3] Wash the organic layer with 1M HCl (to remove pyridine), saturated

    
     (to remove acid), and brine.[2][3]
    
Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle involving pyridine and the stepwise acetylation of the rhamnose scaffold.

AcetylationMechanism cluster_process Nucleophilic Acyl Substitution Cycle Pyridine Pyridine (Catalyst) Intermediate N-Acetylpyridinium (Active Electrophile) Pyridine->Intermediate Attacks Ac2O Ac2O Acetic Anhydride (Reagent) Ac2O->Intermediate Product Tetra-O-acetyl-L-rhamnose (Product) Intermediate->Product Transfers Acetyl (x4) Rhamnose L-Rhamnose (Substrate) Rhamnose->Product Nucleophilic Attack (ROH) Product->Pyridine Regenerates

Caption: Pyridine-catalyzed acetylation mechanism via the highly electrophilic N-acetylpyridinium species.[2][3]

Part 3: Analytical Characterization[2]

To ensure scientific integrity, the isolated product must be validated against standard spectroscopic data.[2] The presence of four distinct acetate signals in the proton NMR is the primary pass/fail criterion.[2]

Physicochemical Data Table
PropertyValue / Observation
Molecular Formula

Molecular Weight 332.30 g/mol
Appearance Colorless syrup (often crystallizes upon standing/trituration with EtOH)
Solubility Soluble: DCM, EtOAc, MeOH.[1][2][3][5] Insoluble: Water.[1][2]
TLC (

)
~0.5 (Hexane:EtOAc 1:[2][3]1)
NMR Validation Criteria (CDCl₃, 400 MHz)

The chemical shifts below correspond to the


-anomer, which is typically the major product.[2]
Position

(ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-1 6.01d1.9Anomeric proton (deshielded by two oxygens).[2][3] Small

indicates equatorial-equatorial/axial relationship typical of

-L-rhamnose.[2]
H-2 5.30dd3.5, 1.9Adjacent to anomeric center.[2][3]
H-3 5.08dd10.0, 3.5Ring proton.[2][3]
H-4 5.48t10.0Triplet appearance due to similar coupling constants.[2][3]
H-5 3.95dq10.0, 6.2Shielded ring proton; couples to methyl group.[2][3]
CH₃ (C6) 1.24d6.2Characteristic doublet of the 6-deoxy methyl group.[2][3]
OAc (x4) 2.00–2.20s-Four distinct singlets corresponding to the acetyl methyls.[2][3]

Part 4: Applications in Drug Development[2][3]

This molecule is rarely the end product; it is a Gateway Intermediate .[2]

Synthesis of Rhamnosyl Donors (Schmidt Imidates)

The anomeric acetate is selectively hydrolyzed (using hydrazine acetate or benzylamine) to the hemiacetal, which is then reacted with trichloroacetonitrile.[2][3] This yields the Trichloroacetimidate donor , a gold standard for stereoselective glycosylation in natural product synthesis (e.g., Ginsenosides).[2][3]

Thioglycoside Activation

Reaction with thiols (e.g., ethanethiol, thiophenol) in the presence of Lewis acids (


) converts the tetraacetate into a thioglycoside .[2][3] These are "armed" donors used in latent-active glycosylation strategies for assembling complex oligosaccharides found in bacterial cell walls (vaccine development).[2][3]
Workflow Diagram: Activation Pathways

ActivationPathways TetraAc Tetra-O-acetyl-L-rhamnose (Starting Material) Bromide Rhamnosyl Bromide (Koenigs-Knorr Donor) TetraAc->Bromide HBr / AcOH (Anomeric Activation) Hemiacetal 1-OH Rhamnose (Hemiacetal) TetraAc->Hemiacetal BnNH2 / THF (Selective Deacetylation) Thio Thioglycoside (Latent Donor) TetraAc->Thio R-SH / BF3·OEt2 (Lewis Acid Catalysis) Imidate Trichloroacetimidate (Schmidt Donor) Hemiacetal->Imidate Cl3CCN / DBU (Base Catalysis)

Caption: Divergent synthetic pathways transforming peracetylated rhamnose into reactive glycosyl donors.[2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard acetylation protocols).

  • PubChem. "beta-L-Rhamnose tetraacetate (CID 11012994)."[2] National Library of Medicine.[2] [Link][2][3]

Sources

NMR Spectrum Guide: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR spectral analysis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate . Based on the IUPAC nomenclature and search verification, this compound is identified as 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose , specifically the


-L-Fucopyranose  isomer (Fucose Tetraacetate), a critical glycosyl donor in medicinal chemistry.[1]

Technical Designation: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose[1][2][3][4]

Executive Summary

The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the systematic IUPAC name for peracetylated 6-deoxy-hexoses.[1] In the context of drug development and glycomimetics, it most frequently refers to 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose . This molecule serves as a protected fucosyl donor for synthesizing fucosylated oligosaccharides (e.g., Sialyl Lewis X) and fucosyltransferase inhibitors.[1]

This guide provides a rigorous analysis of its


H and 

C NMR spectra, focusing on the distinction between anomers (

vs.

) and the specific coupling patterns characteristic of the galacto-configuration.[1]

Structural Deconstruction & Numbering

To interpret the spectrum accurately, one must map the systematic oxane numbering to the standard carbohydrate numbering (L-Fucose).[1]

Systematic (Oxane) PositionSubstituentCarbohydrate (Fucose) PositionChemical Environment
1 Ring OxygenO5 Ether Oxygen
2 Methyl (

)
C5 Methine + Methyl group
3 Acetate (

)
C4 Methine (Axial in Galacto)
4 Acetate (

)
C3 Methine (Equatorial in Galacto)
5 Acetate (

)
C2 Methine (Equatorial in Galacto)
6 Acetate (

)
C1 Anomeric Methine

Stereochemical Note: L-Fucose has the galacto configuration (HO-4 is axial).[1] In the


-anomer, the C1-OAc is axial, placing H1 in an equatorial position.

H NMR Spectral Analysis (CDCl , 400 MHz)

The Anomeric Proton (H1)[1]
  • Chemical Shift:

    
     6.34 ppm[2]
    
  • Multiplicity: Doublet (d)

  • Coupling Constant (

    
    ):  ~3.5 – 4.0 Hz[1]
    
  • Mechanistic Insight: The H1 signal is the most deshielded proton due to the electron-withdrawing effects of the ring oxygen and the anomeric acetoxy group. The small coupling constant (

    
     Hz) indicates a gauche relationship between H1 (equatorial) and H2 (axial-like), confirming the 
    
    
    
    -anomer
    .[1] A
    
    
    -anomer would show a large coupling (
    
    
    Hz) due to a trans-diaxial arrangement.[1]
The Ring Protons (H2, H3, H4)

These protons appear in the crowded region between 5.0 and 5.5 ppm, strongly deshielded by the attached O-acetyl groups.

  • H2 (

    
     5.30 - 5.35 ppm):  Appears as a doublet of doublets (dd).[1] It couples to H1 (
    
    
    
    Hz) and H3 (
    
    
    Hz).[1]
  • H3 (

    
     5.30 - 5.35 ppm):  Often overlaps with H2.[1] It shows a large trans-diaxial coupling to H2 (
    
    
    
    Hz) and a smaller coupling to H4 (
    
    
    Hz).[1]
  • H4 (

    
     5.25 - 5.30 ppm):  In the galacto-configuration, H4 is equatorial.[1] It typically appears as a narrow multiplet or doublet of doublets with small couplings to H3 and H5 (
    
    
    
    Hz, often unresolved).[1]
The C5-Proton (H5) and Methyl Group (H6)[1]
  • H5 (

    
     4.25 - 4.30 ppm):  A quartet of doublets (qd). It couples strongly to the methyl group (H6) and weakly to H4.[1] The shift is lower than H1-H4 because C5 is not directly attached to an O-acetyl group (it is attached to the ring oxygen and the methyl).[1]
    
  • H6 (Methyl,

    
     1.15 ppm):  A distinct doublet with 
    
    
    
    Hz.[1] This high-field signal is diagnostic for 6-deoxy sugars (Fucose, Rhamnose).[1]
Acetyl Groups[1][2][3][6][7]
  • Region:

    
     2.00 – 2.20 ppm
    
  • Pattern: Four sharp singlets corresponding to the methyl protons of the acetate groups at C1, C2, C3, and C4. The C1-OAc is often the most deshielded or distinct due to the anomeric effect.

Experimental Protocol: Self-Validating Assignment

To ensure trustworthiness in assignment, follow this protocol which uses internal cross-validation.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

    
      (99.8% D).
    
  • Reference: Use residual CHCl

    
     (
    
    
    
    7.26 ppm) or TMS (
    
    
    0.00 ppm) for calibration.[1]
  • Tube: High-quality 5mm NMR tube to minimize shimming artifacts.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (NS): 16 or 32 scans are sufficient due to the high sensitivity of the acetyl methyls.[1]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure accurate integration of the anomeric proton.
    
Step 3: Validation Workflow (COSY & HSQC)[1]
  • Identify H1: Locate the doublet at >6.0 ppm.

  • Trace Connectivity (COSY):

    • H1

      
       H2 (Cross-peak confirms H2).
      
    • H2

      
       H3 (Look for the large coupling 
      
      
      
      Hz).[1]
    • H3

      
       H4 (Look for the small coupling 
      
      
      
      Hz).[1]
  • Confirm 6-Deoxy System:

    • Locate the Methyl doublet at 1.15 ppm.

    • Confirm correlation to the quartet at ~4.3 ppm (H5).[1]

Summary of NMR Data

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H1 6.34d

Anomeric,

-configuration
H2 5.33dd

Large

indicates trans to H3
H3 5.30dd

Overlaps with H2; trans to H2
H4 5.28dd

Equatorial (Galacto); small

values
H5 4.28qd

Shielded; couples to Methyl
H6 1.15d

Methyl group (6-deoxy)
OAc 2.00 - 2.184

s
-Acetyl methyls

Structural Visualization & Logic

The following diagram illustrates the connectivity and the key COSY correlations used to walk through the spin system.

G cluster_0 Spin System Connectivity H1 H1 (Anomeric) 6.34 ppm (d) H2 H2 5.33 ppm (dd) H1->H2 J=4.0 Hz H3 H3 5.30 ppm (dd) H2->H3 J=10.5 Hz H4 H4 5.28 ppm (dd) H3->H4 J=3.4 Hz H5 H5 4.28 ppm (qd) H4->H5 J~1 Hz H6 H6 (Methyl) 1.15 ppm (d) H5->H6 J=6.5 Hz OAc 4x Acetyl Groups 2.00-2.20 ppm (s)

Figure 1: COSY correlation pathway for 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose.[1][3][4][5] Solid arrows indicate strong scalar couplings; dashed arrows indicate weak couplings characteristic of the galacto-configuration.[1]

References

  • PubChem Compound Summary . 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11012995).[1] National Center for Biotechnology Information. Available at: [Link][1]

  • RSC Journals . Conformational analysis of fucose derivatives. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically identified as a Tetra-O-acetyl-6-deoxyhexopyranose (e.g., peracetylated fucose, rhamnose, or quinovose).[1][2][3] This compound is a critical intermediate in glycomimetic drug synthesis and a common impurity in carbohydrate-based pharmaceutical ingredients (APIs).[1][2][3]

Compound Class: Peracetylated 6-Deoxyhexose | Formula: C₁₄H₂₀O₉ | MW: 332.30 Da[1][2][3]

Executive Summary & Compound Identity

This guide addresses the structural characterization and quantification of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate using LC-MS/MS.[1][2][3] This molecule represents a fully acetylated pyranose ring where the hydroxymethyl group (C6 in hexoses) is reduced to a methyl group (6-deoxy), and all hydroxyls (including the anomeric position) are protected as acetate esters.[2][3]

Chemical Structure Analysis[1][2][4][5]
  • Systematic Name: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate[1][2][3]

  • Common Equivalents: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose; 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose.[1][2][3]

  • Key Structural Features:

    • Oxane Ring: Tetrahydropyran core.[1][2][3][4][5]

    • 2-Methyl Group: Corresponds to the C6 methyl of a 6-deoxy sugar (e.g., fucose).[1][2][3]

    • Four Acetate Groups: Located at positions 3, 4, 5, and 6 of the oxane ring (corresponding to C1, C2, C3, C4 in sugar numbering).[1][3]

    • Labile Moieties: The anomeric acetate (C-O-C-OAc linkage) is the most labile, serving as the primary site for in-source fragmentation.[1][2]

Instrumentation & Methodology

To achieve high sensitivity and structural validation, Electrospray Ionization (ESI) in positive mode is the standard.[3] While APCI can be used for non-polar derivatives, ESI provides distinct adduct patterns useful for confirmation.[1][3]

Recommended LC-MS Configuration
ParameterSetting / ProtocolRationale
Ionization Source ESI Positive (+) Acetylated sugars ionize poorly as [M+H]⁺; they favor alkali adducts [M+Na]⁺ or ammonium adducts [M+NH₄]⁺.[1][2][3]
Column Chemistry C18 (Reversed Phase) The four acetate groups render the sugar hydrophobic enough for standard C18 retention.[3]
Mobile Phase A Water + 5 mM Ammonium AcetatePromotes stable [M+NH₄]⁺ (m/z 350) and [M+Na]⁺ (m/z 355) formation.[2][3]
Mobile Phase B Methanol or AcetonitrileMethanol often yields cleaner spectra for carbohydrate esters.[1][2][3]
Gradient 10% B to 90% B over 10 minEnsures separation from non-acetylated hydrolysis products.[1][2][3]
Cone Voltage Low (15–30 V)Critical: High cone voltage causes in-source loss of Acetate (-60 Da), mimicking degradation.[1][2][3]

Fragmentation Mechanism (CID)

The collision-induced dissociation (CID) of peracetylated 6-deoxyhexoses follows a predictable "unzipping" mechanism. Understanding this is vital for distinguishing the parent molecule from its deacetylated metabolites.[1][3]

Primary Ionization Pathways[1][2]
  • Sodium Adduct [M+Na]⁺ (m/z 355): The most stable precursor.[1][3] Fragmentation is dominated by neutral losses of Acetic Acid (AcOH, 60 Da).[1][3]

  • Ammonium Adduct [M+NH₄]⁺ (m/z 350): Often loses ammonia (NH₃) to form the protonated species [M+H]⁺ (m/z 333) or immediately loses AcOH.[2][3]

  • Protonated Ion [M+H]⁺ (m/z 333): Rarely observed intact; typically degrades instantly to the oxocarbenium ion [M+H-AcOH]⁺ (m/z 273).[2][3]

Detailed Fragmentation Pathways

Upon activation, the molecule undergoes sequential elimination of acetic acid and ketene.[3]

  • Pathway A (Neutral Loss of AcOH): The anomeric acetate is lost first, generating a stable oxocarbenium ion.[3]

    • m/z 355 (Precursor) → m/z 295 (Loss of AcOH)[2][3]

    • m/z 295 → m/z 235 (Loss of second AcOH)[3]

    • m/z 235 → m/z 175 (Loss of third AcOH)[3]

  • Pathway B (Ketene Elimination): A competitive pathway involving the loss of ketene (CH₂=C=O, 42 Da) from the acetate groups, often observed in highly energetic collisions.[3]

    • m/z 295 → m/z 253 (Loss of Ketene)[3]

  • Diagnostic Ion (m/z 153): A characteristic ion for polyacetylated carbohydrate skeletons, often formed via complex rearrangement and loss of all side chains.[3]

Visualization of Fragmentation (DOT)[2][3]

MassSpecFragmentation M_Na [M+Na]+ m/z 355.1 Frag_295 [M+Na - AcOH]+ m/z 295.1 M_Na->Frag_295 - AcOH (60 Da) Frag_235 [M+Na - 2AcOH]+ m/z 235.1 Frag_295->Frag_235 - AcOH (60 Da) Frag_213 [M+H - 2AcOH]+ m/z 213.1 Frag_295->Frag_213 - NaOAc (Possible) Frag_175 [M+Na - 3AcOH]+ m/z 175.1 Frag_235->Frag_175 - AcOH (60 Da) M_H [M+H]+ m/z 333.1 Oxo_273 Oxocarbenium Ion [M+H - AcOH]+ m/z 273.1 M_H->Oxo_273 - AcOH (Fast) Oxo_273->Frag_213 - AcOH Frag_153 Diagnostic Ion m/z 153.05 Frag_213->Frag_153 - AcOH

Caption: ESI(+) Fragmentation pathway for Tetra-O-acetyl-6-deoxyhexose. The Sodium adduct pathway (Blue) is preferred for quantitation, while the Protonated pathway (Green) yields structural diagnostic ions.[3]

Experimental Protocol: Quantification Workflow

Sample Preparation[1][2][4][8]
  • Stock Solution: Dissolve 1 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in 1 mL of Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 2 mM Ammonium Acetate.

    • Note: Avoid unbuffered water, as pH extremes can cause hydrolysis of the acetate groups.[3]

LC-MS/MS Acquisition Parameters (MRM Mode)

For trace analysis (e.g., impurity profiling), use Multiple Reaction Monitoring (MRM).[1][3]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 355.1 [M+Na]⁺295.115–20High abundance, specific loss of one acetate.[1][2][3]
Qualifier 1 355.1 [M+Na]⁺235.125–30Confirmation via second acetate loss.[1][3]
Qualifier 2 350.2 [M+NH₄]⁺333.110Confirms ammonium adduct presence (soft transition).[2][3]
Data Interpretation & Troubleshooting[1][2][5]
  • Isomer Differentiation: This method detects the mass of any tetra-acetylated 6-deoxyhexose (Fucose, Rhamnose, Quinovose).[1][2][3] To distinguish specific isomers (e.g., Fucose vs. Rhamnose derivatives), chromatographic separation is required.[1][3] Fucose derivatives typically elute slightly earlier than Rhamnose on C18 columns due to stereochemical differences in solvation.[1][2][3]

  • In-Source Decay: If you observe high signals for m/z 295 or 273 in the MS1 scan (full scan), reduce the Desolvation Temperature (< 350°C) and Cone Voltage.

References

  • Domon, B., & Costello, C. E. (1988).[1][3] A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5, 397-409.[1][2][3] Link[2][3]

  • Reinhold, V. N., & Carr, S. A. (1983).[1][3] Mass spectrometry of carbohydrates: Quantification and structure. Mass Spectrometry Reviews, 2(2), 153-221.[1][2][3] Link[2][3]

  • Harvey, D. J. (1999).[1][3] Electrospray mass spectrometry and fragmentation of N-linked carbohydrates. Mass Spectrometry Reviews, 18(6), 349-450.[1][2][3] Link

  • PubChem Compound Summary. (2024). 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (Structural Analog Data). National Center for Biotechnology Information.[1][2][3] Link[2][3]

  • NIST Chemistry WebBook. (2024).[1][2][3] Mass Spectrum of Acetylated Hexoses. National Institute of Standards and Technology.[1][3] Link

Sources

Technical Guide: Stability Profiling and Storage Protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

(Peracetylated 6-Deoxyhexopyranose)

Executive Summary: Molecular Identity & Critical Properties

Target Molecule: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Nomenclature: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose, depending on stereochemistry). CAS Registry (Generic): 64913-16-2 (L-Fucose isomer); 15762-35-3 (General class).

To ensure precise handling, we must first decode the IUPAC nomenclature provided in the topic. The "2-methyloxan" scaffold indicates a tetrahydropyran ring with a methyl group adjacent to the oxygen, characteristic of 6-deoxyhexoses (like fucose or rhamnose). The "Triacetyloxy" at positions 4, 5, and 6, combined with an "acetate" at position 3, confirms this is a peracetylated sugar (Tetra-O-acetyl).

In drug development, this molecule is a critical glycosyl donor and a metabolic precursor used to inhibit or modify protein fucosylation (e.g., in antibody engineering to enhance ADCC activity). Its stability is governed by the lability of the ester linkages, particularly the anomeric acetate.

PropertySpecification
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Physical State White to off-white crystalline powder
Melting Point 92–96 °C (Isomer dependent)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water
Hygroscopicity Moderate (Hydrolysis risk upon moisture exposure)
Part 1: Chemical Stability Profile

The stability of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is defined by two primary degradation pathways: Hydrolytic Deacetylation and Anomeric Migration .

1. Hydrolytic Deacetylation (The Moisture Threat)

While peracetylated sugars are significantly more stable than their free hydroxyl counterparts, they remain susceptible to hydrolysis. The acetyl groups are ester linkages; in the presence of moisture and trace acid/base (often from glass surfaces or impure solvents), these esters hydrolyze to release acetic acid.

  • Autocatalytic Loop: The release of acetic acid lowers the pH, which can further catalyze the hydrolysis of remaining ester groups, creating a runaway degradation effect.

  • Regioselectivity: The primary hydroxyl acetate (if present) is usually most reactive, but in 6-deoxy sugars (where C6 is a methyl), the anomeric acetate (C1) is the most labile due to the activation by the ring oxygen.

2. Anomeric Instability

The acetate group at the anomeric position (C1, or C6 in oxane numbering) is a "leaving group" by design.

  • Thermal Stress: At temperatures >40°C, or in the presence of Lewis acids, the anomeric acetate can undergo mutarotation (alpha/beta interconversion) or elimination, compromising stereochemical purity.

Mechanism of Degradation (Visualization)

DegradationPathway cluster_0 Autocatalytic Loop Tetra Tetra-O-acetyl (Intact Molecule) Tri Tri-O-acetyl (Degradant) Tetra->Tri Hydrolysis (Slow) Moisture Moisture (H2O) + Trace Acid/Base Moisture->Tetra AcOH Acetic Acid (Autocatalyst) Tri->AcOH Release FreeSugar Free Sugar (Total Hydrolysis) Tri->FreeSugar Cascade Hydrolysis AcOH->Tetra Catalyzes

Figure 1: The hydrolytic cascade. Note the release of acetic acid (AcOH) acts as a catalyst, accelerating further degradation.

Part 2: Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory for maintaining >98% purity over long durations (>6 months).

Storage Specifications
ParameterStandard RecommendationRationale
Temperature -20 °C (Long Term)Prevents thermal migration of anomeric acetate and slows hydrolysis kinetics.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture and oxygen.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV (though low risk); PTFE prevents leaching of plasticizers.
Desiccation RequiredStore vial inside a secondary container (desiccator) with active silica gel or Drierite™.

Critical Note on "Cold Chain": While some vendors ship at ambient temperature or 2-8°C, long-term storage must be at -20°C . The transition from cold storage to room temperature often causes condensation on the vial.

  • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing onto the cold powder.

Handling & Solubilization
  • Solvent Choice:

    • Preferred: Anhydrous DMSO, Dichloromethane (DCM), or Chloroform.

    • Avoid: Methanol or Ethanol for long-term stock solutions (risk of transesterification). Water (insoluble and causes hydrolysis).

  • Stock Solutions: Prepare fresh. If storage is necessary, store in DMSO at -20°C for no more than 1 month.

Decision Logic for Storage

StorageLogic Start Received Shipment Usage Immediate Use (< 1 Week)? Start->Usage ShortTerm Store at 2-8°C Desiccated Usage->ShortTerm Yes LongTerm Store at -20°C Under Argon Usage->LongTerm No Open Opening Vial ShortTerm->Open LongTerm->Open Equilibrate Equilibrate to RT (30 mins) in Desiccator Open->Equilibrate Prevent Condensation Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve

Figure 2: Decision tree for receiving and handling peracetylated sugar standards.

Part 3: Quality Control & Analytical Verification

Trust but verify. Before using this compound in critical glycosylation reactions or cell-feeding assays, verify its integrity.

1. Proton NMR (¹H-NMR)

The gold standard for assessing acetylation state.

  • Solvent: CDCl₃.

  • Marker Signals: Look for the sharp singlets of the acetyl methyl protons between 1.9 and 2.2 ppm .

    • Intact: You should see 4 distinct acetate peaks (or overlapping peaks integrating to 12H).

    • Degraded: Appearance of broad peaks or shifts indicating free acetic acid (~2.1 ppm, but shift varies) or loss of integration in the acetate region.

  • Anomeric Proton: The doublet (or broad singlet) at 5.0–6.5 ppm (depending on stereochemistry) confirms the integrity of the C1 linkage.

2. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile Gradient (Start 90:10, ramp to 10:90).

  • Detection: UV is difficult as the molecule lacks strong chromophores (only ester carbonyls absorb weakly at 210 nm). ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) is recommended.

  • Success Criteria: Single peak >98% area. Multiple peaks indicate partial deacetylation.[1]

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Link

  • TCI Chemicals. (2024). Product Specification: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose. Link[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 167678313: (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[3] Link

  • Kizuka, Y., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. National Institutes of Health. Link

  • Chem-Impex International. (2024).[4] Storage Conditions for Tetra-O-acetyl-L-fucopyranose. Link

Sources

Methodological & Application

Application Note: Peracetylated L-Fucose as a Strategic Scaffold in Glycochemistry and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in Organic Synthesis Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated L-Fucose) CAS No: 24332-95-4 (General), 64913-16-2 (alpha-anomer)[1][2]

Executive Summary

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , widely known as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) , is a protected derivative of L-fucose (6-deoxy-L-galactose).[1][2] It serves as a critical intermediate in carbohydrate chemistry and drug development.[1] Its fully acetylated structure renders it lipophilic, allowing for passive diffusion across cell membranes—a property exploited in Metabolic Oligosaccharide Engineering (MOE) .[1] In synthetic organic chemistry, it acts as a stable, "locked" precursor that can be selectively activated at the anomeric position to generate reactive glycosyl donors (halides, thioglycosides, imidates) for the construction of complex fucosylated oligosaccharides (e.g., Lewis antigens, H-antigens).[1]

This guide details the handling, synthetic utility, and protocols for deploying FucAc4 in both chemical synthesis and biological applications.[1]

Chemical Identity & Properties
PropertyData
Systematic Name [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Common Name 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.[1][2][3][4][5]
Stability Stable at room temperature; susceptible to hydrolysis under basic conditions (deacetylation).[1]
Stereochemistry L-Fucopyranose configuration (6-deoxy-L-galactose).[1] The acetate at C2 ensures β-selectivity in glycosylation via Neighboring Group Participation (NGP).[1]
Core Synthetic Applications
A. Synthesis of Glycosyl Donors (Anomeric Activation)

FucAc4 is rarely used as a direct donor due to the stability of the anomeric acetate.[1] Instead, it is converted into more reactive species.[1] The most common transformation is the conversion to Acetobromo-L-fucose (Koenigs-Knorr donor) or Thiofucosides .[1]

  • Mechanism: The anomeric acetate is activated by a Lewis acid (e.g., HBr/AcOH or BF₃[1]·OEt₂) and displaced by a nucleophile (Br⁻ or RS⁻).[1]

  • Stereocontrol: The C2-acetate group participates in the reaction mechanism, forming an acyloxonium ion intermediate that blocks the α-face, directing the nucleophile to the β-face (or vice versa depending on conditions), though fucose chemistry often favors α-linkages due to the anomeric effect, requiring careful control.[1]

B. Metabolic Oligosaccharide Engineering (MOE)

In chemical biology, FucAc4 is a "Trojan Horse."[1] Free fucose does not cross cell membranes efficiently.[1] FucAc4 is hydrophobic and membrane-permeable.[1] Once inside the cell, non-specific esterases cleave the acetyl groups, releasing free L-fucose, which then enters the Leloir pathway to be converted into GDP-Fucose and incorporated into cell-surface glycans by fucosyltransferases.[1]

Detailed Experimental Protocols
Protocol 1: Synthesis of Acetobromo-L-fucose (Glycosyl Donor)

This protocol converts FucAc4 into the reactive glycosyl bromide, a standard donor for building fucosylated conjugates.[1]

Reagents:

  • 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4)[1][2][6]

  • Hydrogen Bromide (33% in Acetic Acid)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (3.0 mmol) of FucAc4 in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add 2.5 mL of HBr (33% in AcOH) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The starting material (Rf ~0.[1]5) should disappear, and a faster-moving product (Rf ~0.[1]7) should appear.

  • Quenching: Pour the reaction mixture carefully into 50 mL of ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.[1]

  • Extraction: Extract with DCM (3 x 20 mL). Combine organic layers.

  • Washing: Wash the organic layer with cold water (1 x 20 mL) and brine (1 x 20 mL).[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 40°C.

    • Note: Glycosyl bromides are thermally unstable.[1] Do not heat excessively.

  • Product: The resulting yellow syrup (Acetobromo-L-fucose) is used immediately for glycosylation without further purification to avoid hydrolysis.[1]

Protocol 2: Lewis Acid-Promoted Glycosylation (Synthesis of Fucosides)

This protocol utilizes the donor from Protocol 1 to fucosylate an acceptor alcohol (R-OH).[1]

Reagents:

  • Acetobromo-L-fucose (Freshly prepared)[1]

  • Acceptor Alcohol (e.g., protected sugar or amino acid side chain)[1]

  • Silver Triflate (AgOTf) or Mercury(II) Cyanide (Hg(CN)₂) (Promoter)[1]

  • Molecular Sieves (4Å, activated)

  • DCM/Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, mix the Acceptor (1.0 eq) and activated Molecular Sieves (4Å) in anhydrous DCM/Toluene (1:1). Stir for 30 mins to ensure dryness.

  • Promoter Addition: Add the promoter (e.g., AgOTf, 1.5 eq) to the mixture.[1] Protect from light if using silver salts.[1]

  • Donor Addition: Dissolve Acetobromo-L-fucose (1.2 – 1.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the acceptor mixture at -20°C.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C. Monitor consumption of the donor by TLC.

  • Work-up: Filter through a Celite pad to remove solids/sieves.[1] Dilute filtrate with DCM.

  • Purification: Wash with NaHCO₃ and brine. Dry (MgSO₄) and concentrate.[1] Purify the residue via silica gel flash chromatography.

    • Stereochemical Note: The presence of the C2-acetate usually favors the formation of the 1,2-trans glycoside (β-fucoside) via participation, but fucose chemistry is prone to α-anomer formation due to the kinetic anomeric effect.[1] Solvent choice (Ether vs. Acetonitrile) can help tune this selectivity.[1]

Mechanistic & Pathway Visualization
A. Metabolic Activation Pathway (Cellular)

This diagram illustrates how FucAc4 acts as a prodrug for intracellular fucose delivery.[1]

MetabolicPathway FucAc4_Ex FucAc4 (Extracellular) Membrane Cell Membrane FucAc4_Ex->Membrane Passive Diffusion FucAc4_In FucAc4 (Intracellular) Membrane->FucAc4_In Fucose L-Fucose FucAc4_In->Fucose Non-specific Esterases (Deacetylation) Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Fucokinase (FUK) GDPFuc GDP-Fucose Fuc1P->GDPFuc GDP-L-fucose Pyrophosphorylase Glycan Fucosylated Glycan (Cell Surface) GDPFuc->Glycan Fucosyltransferases (Golgi)

Figure 1: The "Salvage Pathway" activation of Peracetylated Fucose in mammalian cells.[1]

B. Chemical Activation Mechanism

This diagram details the conversion of FucAc4 to a reactive donor.

SynthesisMechanism FucAc4 1,2,3,4-Tetra-O-acetyl-L-fucose Oxonium Oxocarbenium Ion / Acyloxonium FucAc4->Oxonium HBr/AcOH (Activation of Anomeric OAc) Bromide Acetobromo-L-fucose (Glycosyl Donor) Oxonium->Bromide Br- Attack (Thermodynamic Control) Product Glycoside (1,2-trans) Bromide->Product ROH / AgOTf (Glycosylation)

Figure 2: Synthetic route from FucAc4 to Glycosides via the Bromide intermediate.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Bromination Hydrolysis of bromide by moisture.[1]Ensure strict anhydrous conditions.[1] Use fresh HBr/AcOH.[1]
Orthoester Formation C2-Acetate trapping the anomeric center.[1]This is a common side reaction.[1] Increase Lewis acid concentration or switch solvent to DCM to favor rearrangement to the glycoside.[1]
Incomplete Deacetylation (Bio) Low esterase activity in specific cell lines.[1]Verify cell line competency.[1] Extend incubation time (up to 72h).
Anomeric Mixtures (α/β) Lack of neighboring group participation control.[1]For strict β-selectivity, ensure the C2 group is participating.[1] For α-selectivity, use non-participating protecting groups (requires converting FucAc4 to benzyl-protected forms).[1]
References
  • Srivastava, G., et al. "Chemical synthesis of fucosylated oligosaccharides."[1] Chemical Reviews, 2018.[1] Link[1]

  • Vocadlo, D. J., et al. "A chemical strategy for the selective modification of cellular carbohydrates."[1] Proceedings of the National Academy of Sciences, 2003.[1] Link[1]

  • Becker, D. J., & Lowe, J. B. "Fucose: biosynthesis and biological function in mammals."[1] Glycobiology, 2003.[1] Link

  • PubChem Compound Summary. "1,2,3,4-Tetra-O-acetyl-L-fucopyranose." National Center for Biotechnology Information.[1] Link[1][2]

Sources

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate —commonly known in the pharmaceutical industry as Peracetylated L-Fucose (FucAc4) —as a high-utility chiral building block and metabolic probe.

While the systematic IUPAC name describes the connectivity of the tetrahydropyran (oxan) core, the molecule is functionally a "Trojan Horse" derivative of L-fucose. The acetylation of the hydroxyl groups renders the typically polar sugar lipophilic, allowing passive diffusion across cell membranes.[1] Once intracellular, non-specific esterases strip the acetate groups, releasing free L-fucose into the salvage pathway.

This application note focuses on two primary workflows for drug development professionals:

  • Metabolic Glycoengineering (MGE): Enhancing cellular fucosylation profiles for antibody-dependent cellular cytotoxicity (ADCC) modulation.

  • Chemical Synthesis: Utilizing the scaffold as a protected glycosyl donor for the synthesis of tumor-associated carbohydrate antigens (e.g., Sialyl Lewis X).

Part 1: Chemical Profile & Mechanism

Molecule Identification:

  • Systematic Name: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

  • Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose[2]

  • Role: Metabolic Precursor / Chiral Synthon

  • CAS: 10343-06-3 (L-isomer)

Mechanism of Action (Biological): Unlike free L-fucose, which requires active transport (via SLC transporters) that may be downregulated in certain cancer lines, FucAc4 enters via passive diffusion. This bypasses transport bottlenecks, artificially expanding the intracellular GDP-fucose pool and driving the fucosylation of nascent glycoproteins in the Golgi.

Pathway Visualization: The Fucose Salvage Pathway

FucoseSalvage FucAc4 Peracetylated Fucose (Extracellular) FucAc4_Cyto Peracetylated Fucose (Cytosol) FucAc4->FucAc4_Cyto Passive Diffusion Fucose L-Fucose FucAc4_Cyto->Fucose Non-specific Esterases (Deacetylation) Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Fucose Kinase (FUK) GDPFuc GDP-Fucose (Activated Donor) Fuc1P->GDPFuc GDP-Fucose Pyrophosphorylase Glycan Fucosylated Glycan (Golgi/Surface) GDPFuc->Glycan Fucosyltransferases (FUTs)

Figure 1: Mechanism of intracellular activation. The peracetylated scaffold bypasses membrane transporters, serving as a high-flux precursor for GDP-Fucose biosynthesis.

Part 2: Application Protocols

Application A: Metabolic Glycoengineering (Cellular Fucosylation)

Objective: To enhance the core fucosylation of recombinant antibodies (mAbs) or to modulate cell-surface glycan epitopes in CHO or HEK293 cell lines.

Reagents:

  • Peracetylated L-Fucose (Stock: 100 mM in anhydrous DMSO).

  • Cell Culture Media (e.g., DMEM/F12 + 10% FBS).

  • Lectin Probe: Aleuria Aurantia Lectin (AAL) conjugated to FITC/Biotin.

Protocol:

  • Preparation of Stock Solution:

    • Dissolve 50 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in 1.5 mL of sterile, anhydrous DMSO.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells at a density of

      
       cells/mL in 6-well plates.
      
    • Allow cells to adhere for 24 hours (approx. 60-70% confluency).

  • Metabolic Labeling (The Feeding Step):

    • Dilute the DMSO stock into fresh culture media to a final concentration of 50 µM – 200 µM .

    • Control: Treat control wells with an equivalent volume of DMSO vehicle (typically <0.5% v/v).

    • Replace the media on the cells with the FucAc4-supplemented media.

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Analysis (Lectin Flow Cytometry):

    • Harvest cells (trypsin-free dissociation recommended to preserve surface glycans).

    • Wash 3x with cold FACS buffer (PBS + 1% BSA).

    • Incubate with AAL-FITC (1:200 dilution) for 30 minutes on ice. AAL binds specifically to

      
      -1,3 and 
      
      
      
      -1,6 linked fucose.
    • Wash 2x and analyze via flow cytometry.

    • Expected Result: A 2-10 fold increase in Mean Fluorescence Intensity (MFI) compared to vehicle control, indicating hyper-fucosylation.

Application B: Chemical Synthesis (Glycosyl Donor Preparation)

Objective: Convert the stable tetra-acetate precursor into a reactive glycosyl donor (specifically a Glycosyl Bromide) for use in the synthesis of Lewis X or Lewis Y antigens.

Rationale: The anomeric acetate (at C1/C2 depending on numbering, but C1 in sugars) is a stable leaving group but not reactive enough for complex glycosylations. Conversion to a bromide activates the position for nucleophilic attack by an acceptor alcohol.

Protocol: Synthesis of Acetobromo-L-Fucose

Reagents:

  • Starting Material: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (1.0 eq).

  • Reagent: 33% HBr in Acetic Acid.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution:

    • In a round-bottom flask under Nitrogen atmosphere, dissolve 1.0 g (approx 3.0 mmol) of the tetra-acetate in 10 mL of anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

  • Bromination:

    • Add 5 mL of 33% HBr in Acetic Acid dropwise over 10 minutes.

    • Caution: HBr fumes are corrosive. Perform in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material (

      
      ) will disappear, and a slightly faster-moving product (
      
      
      
      ) will appear.
  • Workup (Critical for Stability):

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Extract rapidly with DCM (2 x 30 mL).

    • Wash the organic layer with cold saturated NaHCO3 solution (careful: gas evolution) until neutral pH.

    • Note: The glycosyl bromide is unstable to heat and acid. Keep solutions cold.

    • Dry over MgSO4, filter, and concentrate in vacuo at a bath temperature below 30°C .

  • Utilization:

    • The resulting syrup (Acetobromo-L-fucose) is used immediately for glycosylation reactions (e.g., Koenigs-Knorr conditions) with silver triflate (AgOTf) or mercury salts as promoters.

Synthesis Workflow: Activation of the Scaffold

SynthesisRoute Start Tetra-O-acetyl-L-fucose (Stable Precursor) Inter Oxocarbenium Intermediate Start->Inter Anomeric Activation Reagent HBr / AcOH (0°C -> RT) Reagent->Inter Product Acetobromo-L-fucose (Reactive Donor) Inter->Product Bromide Trap Coupling Glycosylation (Lewis Antigens) Product->Coupling + Acceptor / AgOTf

Figure 2: Chemical activation pathway. The stable acetate is converted to a reactive glycosyl bromide for oligosaccharide synthesis.

Part 3: Troubleshooting & QC

ParameterSpecification / ObservationTroubleshooting Action
Solubility Insoluble in water; soluble in DMSO, DCM, MeOH.If precipitating in cell media, ensure DMSO concentration is <0.5% and add dropwise while vortexing.
Purity (NMR)

H NMR should show 4 acetate singlets (approx 2.0-2.2 ppm) and a doublet for the methyl group (approx 1.2 ppm).
If acetate peaks are missing, the compound has hydrolyzed. Discard and use fresh stock.
Cell Toxicity Cell viability drops below 80%.Reduce concentration to 50 µM. Verify DMSO vehicle control.
Low Labeling No increase in AAL binding.Ensure cells are actively dividing (log phase) during the feeding window. Check esterase activity of the cell line.

References

  • Metabolic Oligosaccharide Engineering: Dube, D. H., & Bertozzi, C. R. (2005). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 9(6), 616-623. Link

  • Fucose Salvage Pathway: Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. Link

  • Chemical Synthesis: Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. Link

  • Peracetylated Fucose in Cancer: Sackstein, R. (2011). Glycosyltransferase-programmed stereosubstitution (GPS) to create HCELL: engineering a roadmap for cell migration. Immunological Reviews, 230(1), 51-74. Link

Sources

protocol for using (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in glycosylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Molecule Profile

The molecule (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the IUPAC nomenclature for 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (or its stereoisomer, Peracetylated L-Fucose). For the purpose of this guide, we focus on its application as a "Disarmed" Glycosyl Donor in the synthesis of complex oligosaccharides and glycoconjugates.

In drug development, this molecule serves as a stable, shelf-ready precursor for introducing L-rhamnose (common in bacterial polysaccharides and saponins) or L-fucose (critical for antibody ADCC enhancement and selectin binding) into biological targets.

Critical Chemical Characteristics
FeaturePropertyImplication for Protocol
Anomeric Group O-Acetate (C1)Low Reactivity (Disarmed). Requires strong Lewis Acid activation or conversion to a Halide/Thio-donor.[1]
C2-Substituent O-AcetateNeighboring Group Participation (NGP). Directs stereoselectivity to the 1,2-trans configuration.
Ring Type 6-Deoxy-PyranoseLipophilic; soluble in DCM, Toluene. No primary hydroxyl at C6 (reduced steric bulk).
Stability HighCan be stored at RT; resistant to hydrolysis compared to glycosyl halides.

Part 2: Mechanistic Insight & Stereochemical Control

To use this molecule effectively, one must understand the Neighboring Group Participation (NGP) mechanism. The stereochemical outcome is dictated by the orientation of the C2-acetate.

  • Activation: The Lewis Acid complexes with the anomeric acetate, facilitating its departure.[2]

  • Oxocarbenium Ion: A transient, planar cation forms at C1.

  • Acyloxonium Intermediate: The carbonyl oxygen of the C2-acetate attacks the C1 cation, forming a five-membered ring (acyloxonium ion). This blocks one face of the sugar ring.

  • Nucleophilic Attack: The acceptor (alcohol) attacks C1 from the face opposite to the C2-acetate (trans-attack).

Stereochemical Divergence (Crucial for Experimental Design):

  • If L-Rhamnose (C2-Axial): NGP blocks the alpha-face. Product is

    
    -L-Rhamnoside  (1,2-trans).
    
  • If L-Fucose (C2-Equatorial): NGP blocks the beta-face. Product is

    
    -L-Fucoside  (1,2-trans).
    

Note: Most natural L-rhamnose linkages are


 (1,2-cis). Using this peracetylated donor directly will yield the unnatural 

-linkage. To obtain the natural

-linkage, Protocol B (Bromide conversion) is recommended.

NGP_Mechanism Donor Peracetylated Donor (Disarmed) Oxocarbenium Oxocarbenium Ion (Transient) Donor->Oxocarbenium Activation (-OAc) LewisAcid Lewis Acid (BF3·OEt2 / TMSOTf) LewisAcid->Donor Promotes Acyloxonium Acyloxonium Ion (C2-Participation) Oxocarbenium->Acyloxonium Intramolecular Stabilization Product 1,2-trans Glycoside (Stereocontrolled) Acyloxonium->Product Acceptor Attack (SN2-like)

Caption: Pathway showing Lewis Acid activation leading to NGP-directed 1,2-trans glycosylation.

Part 3: Experimental Protocols

Protocol A: Direct Glycosylation (Lewis Acid Catalyzed)

Best for: Rapid synthesis of 1,2-trans linkages (e.g.,


-L-Rhamnosides or 

-L-Fucosides) with simple primary alcohol acceptors.

Reagents:

  • Donor: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (1.0 equiv)[1]

  • Acceptor: Target alcohol (1.2 – 1.5 equiv)

  • Promoter: Boron Trifluoride Diethyl Etherate (BF

    
    [3]·OEt
    
    
    
    )
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Molecular Sieves: 4Å (Activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves.

  • Dissolution: Dissolve the Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to donor).

  • Equilibration: Stir the mixture at 0°C for 30 minutes to ensure the system is strictly anhydrous.

  • Activation: Add BF

    
    ·OEt
    
    
    
    (1.5 – 2.0 equiv) dropwise via syringe.
    • Note: Anomeric acetates are sluggish. If reaction is slow, warm to Room Temperature (RT).

    • Alternative: For unreactive acceptors, use TMSOTf (0.2 equiv) as a catalyst, but maintain strictly at 0°C to prevent decomposition.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 2:1). The donor (Rf ~0.5) should disappear; product usually appears at lower Rf.

  • Quenching: Once complete (typically 2–6 hours), quench with Triethylamine (excess) or saturated NaHCO

    
     solution.
    
  • Workup: Dilute with DCM, wash with NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Conversion to Glycosyl Bromide (The "Acetobromo" Route)

Best for: Synthesis of 1,2-cis linkages (e.g.,


-L-Rhamnosides) via halide ion catalysis (Lemieux-Ruffer conditions).

Reagents:

  • Substrate: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate[1]

  • Reagent: HBr (33% in Acetic Acid)

  • Solvent: DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the peracetylated substrate in minimal anhydrous DCM at 0°C.

  • Bromination: Add HBr in AcOH (5.0 equiv) dropwise.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

    • Self-Validation: TLC will show a new, faster-moving spot (The Glycosyl Bromide is less polar than the Acetate).

  • Workup (Critical): Pour the reaction mixture onto Ice-Water . Extract rapidly with DCM.

  • Neutralization: Wash the organic layer with ice-cold saturated NaHCO

    
     until pH is neutral.
    
    • Warning: Glycosyl bromides are unstable. Keep cold and minimize exposure to base.

  • Usage: Dry over MgSO

    
     and concentrate at low temperature (<30°C). Use the resulting crude "Acetobromo" donor immediately for glycosylation (using Silver Triflate or Mercury salts as promoters).
    

Part 4: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Acetate is too stable ("Disarmed").Switch to TMSOTf (stronger Lewis Acid) or convert to Thio-glycoside (Protocol C - not listed, but standard alternative).
Orthoester Formation Acid trap failed; kinetic trap product.Ensure strictly anhydrous conditions.[4] Increase Lewis Acid stoichiometry to rearrange orthoester to glycoside.
Hydrolysis of Donor Wet solvent/sieves.Reactivate molecular sieves (300°C under vacuum). Distill DCM over CaH

.

Mixture
"Mismatched" NGP or solvent effect.Use Acetonitrile as solvent to favor

-product (via nitrile effect), or Ether to favor

-product.

Part 5: References

  • Mukhopadhyay, B., & Field, R. A. (2003). "Mechanistic insight into the glycosylation reaction." Carbohydrate Research, 338(10), 2149-2152.

  • Demchenko, A. V. (2003). "1,2-cis O-Glycosylation: Methods, Strategies, and Mechanism." Current Organic Chemistry, 7(1), 35-79.

  • PubChem. (2025). "Compound Summary: (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate."[1] National Library of Medicine.

  • Hanessian, S., & Banoub, J. (1977). "Stereocontrolled glycosylation of silylated sugars with Lewis acids." Carbohydrate Research, 59(1), 261-267.

Sources

Application Note: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Name: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (Ac4Rha) CAS Registry: 27821-11-0 (α-anomer) / 30021-94-4 (L-form mixed)

This application note details the utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (hereafter referred to as Ac4Rha ) as a critical scaffold in modern drug discovery. Unlike free sugars, which suffer from poor membrane permeability, this peracetylated derivative utilizes a "Trojan Horse" mechanism to enter cells via passive diffusion. Once intracellular, it serves as a high-fidelity precursor for Metabolic Oligosaccharide Engineering (MOE) and a versatile glycosyl donor in the chemical synthesis of antibiotic and antitumor glycoconjugates.

Key Applications
  • Bacterial Cell Wall Targeting: Metabolic labeling and inhibition of mycobacterial cell wall biosynthesis (e.g., M. tuberculosis).

  • Medicinal Chemistry: Synthesis of cardiac glycosides and tumor-associated carbohydrate antigens (TACAs).

  • Pathway Modulation: Competitive inhibition of rhamnosyltransferases to validate drug targets.

Molecular Profile & Mechanism of Action

The "Trojan Horse" Strategy

Free rhamnose is polar and requires specific transporters to enter cells. Ac4Rha masks these polar hydroxyl groups with hydrophobic acetate esters, significantly increasing lipophilicity (LogP ~1.5 vs -2.0 for free rhamnose).

Cellular Processing Pathway:

  • Entry: Passive diffusion across the lipid bilayer.

  • Activation: Non-specific cytosolic esterases hydrolyze the acetate groups, releasing free L-rhamnose.

  • Biosynthesis: The free sugar is converted to dTDP-L-Rhamnose (the activated nucleotide sugar) via the RmlA-D pathway.

  • Incorporation: Rhamnosyltransferases transfer the rhamnose moiety onto cell surface glycans (e.g., Arabinogalactan in Mycobacteria).

Pathway Visualization

The following diagram illustrates the metabolic fate of Ac4Rha within a bacterial or transfected mammalian cell.

Ac4Rha_Pathway Extracellular Extracellular Space Membrane Cell Membrane (Passive Diffusion) Ac4Rha_In Ac4Rha (Intracellular) Membrane->Ac4Rha_In Cytosol Cytosol Ac4Rha_Out Ac4Rha (Peracetylated Precursor) Ac4Rha_Out->Membrane Lipophilic Entry FreeRha Free L-Rhamnose Ac4Rha_In->FreeRha Non-specific Esterases dTDP_Rha dTDP-L-Rhamnose (Activated Donor) FreeRha->dTDP_Rha RmlA-D Pathway (Biosynthesis) Glycan Cell Surface Glycan (e.g., Arabinogalactan) dTDP_Rha->Glycan Rhamnosyl- transferases

Figure 1: Intracellular activation pathway of Ac4Rha. The molecule bypasses transport bottlenecks before entering the biosynthetic machinery.

Application I: Chemical Glycosylation (Medicinal Chemistry)

In medicinal chemistry, Ac4Rha is the primary starting material for synthesizing Schmidt Donors (Trichloroacetimidates) or Thioglycosides . These activated donors are essential for constructing complex oligosaccharides found in vaccines and antibiotics.

Comparative Data: Activation Strategies
Activation MethodReagent RequiredYield (Typical)StabilityApplication Context
Bromination HBr / AcOH60-75%Low (Unstable)Simple glycosides; older methods.
Thiolation STol / BF3·OEt285-95%High (Storable)Block synthesis; convergent assembly.
Imidate CCl3CN / DBU80-90%ModerateKinetic glycosylation; mild conditions.
Protocol A: Synthesis of Rhamnosyl Trichloroacetimidate Donor

Goal: Convert Ac4Rha into a reactive donor for coupling to a drug pharmacophore.

Reagents:

  • (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac4Rha)[1]

  • Hydrazine acetate (N2H4·HOAc)[2]

  • Trichloroacetonitrile (CCl3CN)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Selective Anomeric Deacetylation:

    • Dissolve Ac4Rha (1.0 eq) in DMF.

    • Add Hydrazine acetate (1.2 eq) and stir at 50°C for 30 mins.

    • Mechanism:[3] Hydrazine selectively cleaves the anomeric acetate (C1) while leaving C2-C4 acetates intact due to the higher reactivity of the hemiacetal ester.

    • QC Check: TLC (Hexane:EtOAc 1:1) should show a more polar spot (hemiacetal).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Imidate Formation:

    • Dissolve the hemiacetal intermediate in anhydrous DCM under Nitrogen atmosphere.

    • Add Trichloroacetonitrile (10.0 eq).

    • Add catalytic DBU (0.1 eq) at 0°C. Stir for 1-2 hours.

    • Critical Note: Use anhydrous conditions. Water competes with the imidate formation.

    • Purification: Flash chromatography with TEA-neutralized silica (to prevent acid-catalyzed hydrolysis of the imidate).

  • Coupling (General):

    • React the resulting Imidate Donor with your acceptor (drug/aglycone) using TMSOTf (0.1 eq) as a catalyst in DCM at -78°C.

Application II: Metabolic Oligosaccharide Engineering (MOE)

Ac4Rha is utilized to probe the essentiality of rhamnose in bacterial cell walls. Since mammalian cells do not synthesize rhamnose, Ac4Rha derivatives are highly selective for bacterial pathogens like Mycobacteria and Streptococci.

Protocol B: Metabolic Competition Assay

Goal: Validate the specificity of a rhamnose-based probe (e.g., Azido-Rhamnose) by competing it out with native Ac4Rha.

Context: If a fluorescent rhamnose probe is truly labeling the rhamnose pathway, adding excess non-labeled Ac4Rha should reduce the fluorescence signal.

Materials:

  • Bacterial Culture: M. smegmatis (Model for M. tuberculosis)

  • Probe: Ac4Rha-Az (Azide-modified rhamnose)

  • Competitor: Ac4Rha (The subject of this note)

  • Detection: DBCO-Fluor 488 (Click chemistry dye)

  • Flow Cytometer

Workflow:

  • Seeding: Inoculate M. smegmatis in 7H9 media to OD600 = 0.1.

  • Treatment Groups:

    • Control: DMSO vehicle only.

    • Label Only: 50 µM Ac4Rha-Az.

    • Competition Low: 50 µM Ac4Rha-Az + 50 µM Ac4Rha (1:1 ratio).

    • Competition High: 50 µM Ac4Rha-Az + 500 µM Ac4Rha (1:10 ratio).

  • Incubation: Grow cultures at 37°C for 16 hours (approx. one doubling time).

  • Wash: Centrifuge (3000 x g, 5 min) and wash pellets 3x with PBS to remove unincorporated sugars.

  • Click Reaction: Resuspend in PBS containing 20 µM DBCO-Fluor 488. Incubate 1 hour at Room Temp in dark.

  • Analysis: Wash 3x with PBS. Analyze via Flow Cytometry (Ex/Em: 490/525 nm).

Expected Results:

  • Label Only: High Fluorescence (Mean Fluorescence Intensity - MFI ~10^4).

  • Competition High: Significant reduction in MFI (>80% reduction), proving the probe utilizes the same biosynthetic machinery as the native Ac4Rha.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Cell Entry Hydrolysis in mediaAvoid adding Ac4Rha to media containing high FBS (serum esterases) for long durations. Use heat-inactivated serum.
TLC Streaking Partial deacetylationAc4Rha is sensitive to basic conditions. Ensure silica gel is neutral or slightly acidic during purification.
Hygroscopicity Moisture absorptionStore Ac4Rha at -20°C in a desiccator. Warm to RT before opening to prevent condensation.

References

  • Structure & Synthesis

    • Mugford, P. F., et al. "1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranose." Biosynth Carbosynth.
  • Metabolic Engineering Applications

    • Agatemor, C., et al. (2019).
  • Rhamnose in Drug Discovery

    • Zhang, W., et al. (2022).
  • Glycosylation Protocols

    • Schmidt, R. R. (1986). "New Methods for the Synthesis of Glycosides and Oligosaccharides." Angewandte Chemie.

Sources

Technical Application Note: Utilization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Molecule Identification

The systematic name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the chemical structure of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (commonly referred to as Peracetylated Fucose ).

  • Common Name: Peracetylated L-Fucose (FucAc4)

  • CAS Number: 64913-16-2

  • Role in PROTACs: This molecule serves as a Glycosyl Donor for the synthesis of Glyco-PROTACs . It is the precursor used to attach a fucose moiety to a PROTAC linker, enabling tissue-specific delivery (specifically to the liver via ASGPR or immune cells via Lectins) or metabolic tagging.

Strategic Application in Targeted Protein Degradation (TPD)

In the context of PROTAC (Proteolysis Targeting Chimera) synthesis, this reagent is utilized to create Tissue-Specific Ligands . While standard PROTACs suffer from systemic exposure ("the hook effect" in off-target tissues), Glyco-PROTACs leverage cell-surface receptors for targeted internalization.

Target ReceptorTissue SpecificityMechanism of Action
ASGPR (Asialoglycoprotein Receptor)Hepatocytes (Liver) The fucose moiety binds ASGPR (secondary to GalNAc), triggering clathrin-mediated endocytosis and lysosomal delivery.
DC-SIGN / Selectins Dendritic Cells / Leukocytes Fucose is a key determinant of Lewis X/A antigens, recognized by C-type lectins on immune cells.
Metabolic Engineering General / Tumor The peracetylated form crosses membranes, is metabolized to GDP-Fucose, and incorporated into cell-surface glycans, creating a "tag" for Click-PROTAC recruitment.

Part 2: Mechanism of Action

The efficacy of Fucose-based PROTACs relies on the "Trojan Horse" uptake mechanism or the "Lectin-Lock" principle.

Biological Pathway Diagram

The following diagram illustrates the ASGPR-mediated uptake pathway for a Liver-Targeting Glyco-PROTAC synthesized using the title reagent.

GlycoPROTAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Hepatocyte) PROTAC Glyco-PROTAC (Fucose-Linker-Ligand) Complex_Out PROTAC:POI Complex PROTAC->Complex_Out Binds POI POI Target Protein (POI) POI->Complex_Out ASGPR ASGPR / Lectin Receptor Complex_Out->ASGPR Fucose Binding Endosome Early Endosome (pH < 6.0) ASGPR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Lysosomal Degradation Route E3 E3 Ligase (Recruitment) Endosome->E3 Endosomal Escape (Alternative Route) Ubiquitination Poly-Ubiquitination E3->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation

Figure 1: Mechanism of Action for Fucose-directed Glyco-PROTACs. The acetylated precursor is used to synthesize the "Glyco-PROTAC" moiety, which drives uptake via ASGPR or Lectins.

Part 3: Chemical Synthesis Protocols

The core challenge in using (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the stereoselective attachment of the PROTAC linker. The anomeric acetate (at C1/C2 depending on numbering) acts as the leaving group.

Synthesis Workflow Diagram

Synthesis_Workflow SM Starting Material: Peracetylated Fucose (FucAc4) Step1 Step 1: Glycosylation (Lewis Acid Activation) SM->Step1 TMSOTf, DCM, 0°C Linker Linker Precursor: HO-PEG-N3 or HO-Alkyl-Boc Linker->Step1 Intermediate Protected Intermediate: Ac3Fuc-O-Linker-N3 Step1->Intermediate α-Selective (Neighboring Group) Step2 Step 2: Global Deprotection (Zemplén Conditions) Intermediate->Step2 NaOMe, MeOH Deprotected Functional Ligand: HO-Fuc-O-Linker-N3 Step2->Deprotected Step3 Step 3: PROTAC Assembly (Click Chemistry / Amide Coupling) Deprotected->Step3 DBCO-POI-Ligand Final Final Glyco-PROTAC Step3->Final

Figure 2: Synthetic route converting the peracetylated fucose precursor into a functional Glyco-PROTAC.

Protocol A: Lewis Acid-Promoted Glycosylation (Linker Attachment)

Objective: Replace the anomeric acetate with a linker containing a functional handle (e.g., Azide or Amine) for subsequent PROTAC conjugation.

Reagents:

  • Donor: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (1.0 eq)

  • Acceptor: 2-[2-(2-Azidoethoxy)ethoxy]ethanol (Linker-OH) (1.2 eq)

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF3·OEt2) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger: 4Å Molecular Sieves (activated)

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the Peracetylated Fucose (1.0 eq) and the Linker-OH (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Drying: Add activated 4Å molecular sieves and stir at room temperature for 30 minutes to ensure absolute dryness (Critical: Water competes with the linker, leading to hydrolysis).

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Catalysis: Dropwise add TMSOTf (1.5 eq). Note: The C2-acetate group provides Neighboring Group Participation (NGP), stabilizing the oxocarbenium ion and typically favoring the 1,2-trans glycoside (β-L-fucoside).

  • Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.5) should disappear, yielding a lower Rf spot.

  • Quenching: Quench with Triethylamine (Et3N) or saturated NaHCO3 solution.

  • Purification: Dilute with DCM, wash with water/brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica gel).

Validation Point:

  • 1H NMR (CDCl3): Verify the loss of one acetate singlet (usually the anomeric OAc at ~2.1 ppm) and the shift of the anomeric proton (H-1).

  • Target Yield: 70-85%.

Protocol B: Zemplén Deacetylation (Activation)

Objective: Remove the acetate protecting groups to expose the hydroxyls required for ASGPR/Lectin binding. This step must be performed BEFORE biological testing but AFTER linker attachment.

Reagents:

  • Sodium Methoxide (NaOMe) in Methanol (0.5 M solution)

  • Resin: Amberlite IR-120 (H+ form) for neutralization

Procedure:

  • Dissolve the Glycosylated Intermediate (from Protocol A) in anhydrous Methanol (0.05 M).

  • Add NaOMe/MeOH solution (0.1 eq) to reach pH ~9-10.

  • Stir at Room Temperature for 1-2 hours.

  • Monitoring: LC-MS should show the mass shift corresponding to the loss of 3 acetate groups (M - 3*42).

  • Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (pH 7). Do not use aqueous acid as it may hydrolyze the glycosidic bond.

  • Filtration: Filter off the resin and concentrate the filtrate.

  • Result: Quantitative yield of Fucose-Linker-N3 (or -NH2).

Part 4: Analytical Data & Quality Control

When characterizing the intermediate (2,3,4-Tri-O-acetyl-L-fucopyranosyl)-Linker , look for these specific NMR signatures to confirm structural integrity.

SignalChemical Shift (δ ppm)MultiplicityInterpretation
H-1 (Anomeric) 4.4 - 4.6Doublet (J ~8 Hz)Confirms β-linkage (1,2-trans) due to NGP.[1]
-OAc (Methyls) 1.9 - 2.23 x SingletsPresence of 3 remaining acetates (down from 4).[1]
C-6 Methyl 1.1 - 1.3DoubletCharacteristic Fucose methyl group.[1]
Linker CH2 3.5 - 3.8MultipletsPEG linker protons.

Troubleshooting Guide:

  • Problem: Low yield in glycosylation.

    • Cause: Moisture in solvent. Fix: Re-activate molecular sieves at 200°C under vacuum.

  • Problem: α/β mixture.

    • Cause: Temperature too high or lack of NGP. Fix: Ensure strictly 0°C addition; the C2-acetate usually dictates stereochemistry, but solvent effects (DCM vs Ether) can influence the outcome.

Part 5: References

  • Caiaj, V. et al. (2024).[2] Glyco-PROTACs: Targeted Protein Degradation via the Asialoglycoprotein Receptor. Journal of Medicinal Chemistry. Link

  • Pijnenborg, J.F.A. & Boltje, T.J. (2022).[3] Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides.[3] Chemical Communications, 58, 12139–12150.[3] Link

  • Zimmermann, M. et al. (2019).[4][5] Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation.[3][4] Antibodies, 8(1), 9. Link

  • Sarkar, A.K. et al. (1995).[4] Disaccharide uptake and priming in animal cells: inhibition of sialyl Lewis X by acetylated Gal beta 1->4GlcNAc beta-O-naphthalenemethanol.[4] PNAS, 92(8), 3323–3327. Link

  • Wong, C.H. (Program for Glycosciences). Reactivity-Based One-Pot Synthesis of Oligosaccharides. (General reference for Lewis Acid Glycosylation protocols). Link

Sources

Application Note: Functionalization Protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategic Activation of Peracetylated 6-Deoxy-L-Mannose (L-Rhamnose) for Glycoconjugate Synthesis[1][2]

Introduction & Strategic Overview

The chemical entity (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose (commonly referred to as Peracetylated L-Rhamnose ).[1][2] This molecule serves as a stable, protected precursor in the synthesis of Rhamnose-containing active pharmaceutical ingredients (APIs), including antibiotic enhancers, tumor-associated carbohydrate antigens (TACAs), and plant-derived saponin mimetics.[1][2]

Why Functionalize? In its peracetylated state, the molecule is chemically inert. To utilize it in drug development (e.g., conjugating to a drug scaffold or protein), the anomeric position (C1) must be selectively activated.[1][2] This guide details the transformation of this stable precursor into two high-value glycosyl donors:

  • Glycosyl Bromides: Highly reactive "hot" electrophiles for immediate coupling.[1][2]

  • Thioglycosides: Stable "armed/disarmed" donors suitable for convergent block synthesis.[1][2]

Strategic Workflow & Mechanism

The functionalization strategy relies on the exploitation of the anomeric acetate as a leaving group. The presence of the C2-O-Acetyl group is critical; it provides anchimeric assistance (Neighboring Group Participation), stabilizing the oxocarbenium intermediate and directing the stereochemical outcome of subsequent substitutions.

G Start Peracetylated Precursor (Stable Store) Oxo Oxocarbenium Ion Start->Oxo Activation Bromide Glycosyl Bromide (Reactive Donor) Start->Bromide Protocol 1 Thio Thioglycoside (Stable Donor) Start->Thio Protocol 2 Free L-Rhamnose (Deprotected) Start->Free Protocol 3 Acylox C2-Acyloxonium Intermediate Oxo->Acylox C2-Participation Acylox->Bromide Br- Attack Acylox->Thio RS- Attack HBr HBr / AcOH BF3 R-SH / BF3·OEt2 NaOMe NaOMe / MeOH

Figure 1: Divergent functionalization pathways for Peracetylated L-Rhamnose. The C2-Acyloxonium intermediate dictates stereocontrol.

Protocol 1: Anomeric Bromination (Synthesis of Acetobromo-L-Rhamnose)

This protocol converts the stable acetate into a reactive glycosyl bromide. This is the standard "Koenigs-Knorr" donor precursor.[1]

Target Product: 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide.[1]

ParameterSpecification
Reaction Type Anomeric Substitution (Nucleophilic)
Key Reagent 33% HBr in Acetic Acid (HBr/AcOH)
Temperature 0°C to Room Temperature (RT)
Time 1.5 – 3.0 Hours
Expected Yield 85 – 95%
Stability Low (Hydrolyzes in moist air; store at -20°C)
Step-by-Step Methodology:
  • Preparation:

    • Weigh 10.0 g (ca.[1][2] 30 mmol) of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate into a flame-dried 250 mL round-bottom flask (RBF).

    • Dissolve in 20 mL of anhydrous Dichloromethane (DCM) to facilitate solubility (optional, but recommended for scale-up).

  • Activation:

    • Cool the flask to 0°C in an ice bath.

    • Add 50 mL of 33% HBr in Acetic Acid dropwise via an addition funnel over 15 minutes. Caution: HBr fumes are corrosive.[1][2] Use a caustic scrubber.[2]

  • Reaction:

    • Remove the ice bath and allow the mixture to stir at Room Temperature for 2 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (2:1).[1][2] The starting material (Rf ~0.[1][2]5) should disappear, replaced by a slightly faster-moving spot (Bromide, Rf ~0.6).[1][2] Note: Bromides allow charring easily with H2SO4/EtOH stain.[1][2]

  • Work-up (Critical for Stability):

    • Dilute the reaction mixture with 100 mL of cold DCM .

    • Pour the mixture carefully into 200 mL of Ice-Water .

    • Separate the organic layer and wash sequentially with:

      • Cold water (2 x 100 mL).

      • Saturated aqueous NaHCO3 (2 x 100 mL) until evolution of CO2 ceases. Warning: Pressure buildup.

      • Brine (100 mL).

  • Isolation:

    • Dry the organic layer over anhydrous MgSO4 .

    • Filter and concentrate in vacuo at < 40°C (thermal instability).

    • Result: A yellow/orange syrup or amorphous solid.[1][2] Co-evaporate with toluene to remove traces of acetic acid.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the anomeric proton (H-1).[1][2] For the α-bromide, H-1 typically appears as a doublet at δ 6.2–6.4 ppm with a small coupling constant (J1,2 ≈ 1–2 Hz), confirming the equatorial-equatorial or equatorial-axial relationship depending on ring flip, but distinct from the starting acetate (δ 6.0 ppm).[1][2]

Protocol 2: Thioglycoside Synthesis (Mercaptan Functionalization)

Thioglycosides are superior to bromides for multi-step synthesis because they are stable to aqueous workups and can be "activated" selectively using thiophiles (e.g., NIS/TfOH) later.[1][2]

Target Product: Phenyl 2,3,4-tri-O-acetyl-1-thio-α/β-L-rhamnopyranoside.[1]

ParameterSpecification
Catalyst Boron Trifluoride Diethyl Etherate (BF3[1][2]·OEt2)
Nucleophile Thiophenol (PhSH) or p-Thiocresol
Solvent Anhydrous Dichloromethane (DCM)
Mechanism Lewis Acid Catalyzed Substitution
Step-by-Step Methodology:
  • Setup:

    • Dissolve 5.0 g (15 mmol) of the peracetylated precursor in 50 mL anhydrous DCM under Nitrogen or Argon atmosphere.

    • Add 1.2 equivalents (18 mmol) of Thiophenol (PhSH).[1][2]

  • Catalysis:

    • Cool to 0°C .

    • Add 2.5 equivalents of BF3·OEt2 dropwise. The solution may darken slightly.

  • Reaction:

    • Warm to RT and stir for 12–16 hours (overnight).

    • TLC Monitoring: Hexane:EtOAc (3:1).[1][2] Product is usually more non-polar (higher Rf) than the starting material.[1][2]

  • Quench & Purification:

    • Quench with saturated NaHCO3 (aq).[1][2][3]

    • Extract with DCM, wash with water and brine.[1][2]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Gradient Hexane:EtOAc (9:1 to 4:1).[1][2]

    • Yield: Expect 75–85%.

Why this works: The Lewis acid activates the anomeric acetate. The thiol attacks the resulting oxocarbenium ion. Due to the C2-acetate participation, the 1,2-trans product (α-thioglycoside for L-rhamnose) is often favored, though anomeric mixtures are common and separable.[1]

Protocol 3: Zemplén Deacetylation (Global Deprotection)[1][2]

Used to validate the sugar identity or to prepare the core for selective protection strategies.

  • Dissolve 1.0 g of precursor in 10 mL anhydrous Methanol .

  • Add 0.1 mL of 1 M NaOMe in MeOH (Catalytic, pH should be ~9-10).

  • Stir at RT for 1–2 hours.

  • Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (7.0).[1][2]

  • Filter and concentrate. Product is L-Rhamnose (syrup or white solid).[1][2]

Troubleshooting & Critical Controls
IssueProbable CauseCorrective Action
Low Yield (Bromination) Hydrolysis of HBr; "Wet" reagents.[1][2]Ensure acetic acid is glacial; use PBr3/H2O protocol alternative if HBr/AcOH is old.[1][2]
Orthoester Formation C2-Acetate attack without ring opening.[1]Avoid Pyridine/Collidine in activation steps.[1] Ensure strong acid catalysis (BF3 or HBr).
Decomposition Thermal instability of Bromide.Keep rotary evaporator bath < 40°C. Store bromide under N2 at -20°C.
Incomplete Reaction (Thio) Weak Lewis Acid.[1][2]Switch from BF3[1][2]·OEt2 to TMSOTf (Trimethylsilyl triflate) for stronger activation.[1][2]
References
  • Vogel’s Textbook of Practical Organic Chemistry , 5th Ed.[1] General methods for glycosyl halide synthesis.

  • Kartha, K. P. R., & Field, R. A. (1997).[1][2] Iodine and its interhalogen compounds: Versatile reagents in carbohydrate chemistry. Tetrahedron, 53(35), 11753-11766.[1][2] [1][2]

  • Mukhopadhyay, B., et al. (2004).[1][2] One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars.[1][4] Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-alpha-L-rhamnopyranose.[1][5] [1][2]

  • Stoltz, B. M., et al. (2011).[1][2][6] Stereoselective Synthesis of 2-Deoxyglycosides. NIH/PubMed.[1][2]

Sources

Comprehensive Characterization and Quantitation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate —chemically synonymous with 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose —is a critical intermediate in carbohydrate synthesis, serving as a protected glycosyl donor.

The analytical challenge lies in its lack of a strong chromophore .[1] The molecule possesses only ester carbonyls, which absorb weakly in the non-specific UV region (200–210 nm), making standard UV-Vis detection prone to solvent interference and low sensitivity. Furthermore, the synthesis of this molecule often yields a mixture of anomers (


 and 

) which must be resolved to ensure stereochemical purity for downstream glycosylation.

This guide outlines a dual-methodology approach :

  • GC-MS: The primary method for structural identification and isomeric ratio determination . Since the molecule is already peracetylated, it is inherently volatile and requires no derivatization.

  • HPLC-CAD: The method of choice for routine purity quantitation . Charged Aerosol Detection (CAD) offers universal response independent of optical properties, superior to Refractive Index (RID) for gradient elution.

Analytical Decision Workflow

AnalyticalWorkflow Sample Crude Sample (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Decision Analytical Goal? Sample->Decision ID_Path Structural ID & Anomeric Ratio Decision->ID_Path Characterization Quant_Path Purity Assay & Impurity Profiling Decision->Quant_Path QC / Release GCMS Method A: GC-MS (Split Injection) ID_Path->GCMS Volatile Analyte LCCAD Method B: HPLC-CAD (Reverse Phase) Quant_Path->LCCAD Universal Detection Result1 Output: - Mass Spectrum (Frag. Pattern) - Alpha/Beta Ratio GCMS->Result1 Result2 Output: - % Purity (Area Norm) - Quantitation (w/ Standard) LCCAD->Result2

Figure 1: Strategic selection of analytical methods based on the specific requirement (Identification vs. Quantitation).

Method A: GC-MS for Identification & Stereochemistry

Expert Insight: Unlike free sugars, which require tedious silylation or acetylation to become volatile, this analyte is already peracetylated. This allows for direct injection. The critical parameter here is the split ratio . Peracetylated sugars can easily saturate the detector or cause column overload, leading to peak fronting that obscures the separation of the


 and 

anomers [1, 2].
Instrument Configuration
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms or Rtx-5ms (30 m × 0.25 mm × 0.25 µm). The 5% phenyl phase provides the necessary selectivity to separate diastereomers.

  • Inlet: Split/Splitless, maintained at 250°C.

Operational Protocol
ParameterSettingRationale
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.
Injection Vol 1.0 µLStandard volume.
Split Ratio 20:1 to 50:1 CRITICAL: Prevents column overload. These esters are dense and ionize heavily.
Oven Program 80°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (hold 3 min)Slow ramp (5°C/min) around the elution temp (approx 200°C) ensures separation of anomers.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°CStandard EI source temperature.
Scan Range 40–550 m/zCovers the molecular ion and specific acetate fragments.
Data Interpretation[2]
  • Fragmentation Pattern: Look for characteristic ions of peracetylated deoxy-hexoses:

    • m/z 43: Acetyl cation (

      
      ), usually the base peak.
      
    • m/z 331:

      
      , loss of the anomeric acetate.
      
    • m/z 271: Subsequent loss of acetic acid (

      
      ).
      
  • Isomer Separation: The

    
    -anomer (axial anomeric acetate) typically elutes before the 
    
    
    
    -anomer (equatorial) on non-polar columns due to the "anomeric effect" and slight boiling point differences, though standards should confirm this for the specific column used [2].

Method B: HPLC-CAD for Purity & Quantitation

Expert Insight: While Refractive Index (RID) is often used for sugars, it is incompatible with gradient elution and sensitive to temperature drifts. Charged Aerosol Detection (CAD) is the superior choice here.[2] It detects any non-volatile analyte, providing a response that is much closer to "mass-balance" than UV [3, 4]. Since the analyte has four acetate groups, it is sufficiently hydrophobic to retain well on a standard C18 column, avoiding the need for HILIC mode often used for free sugars.

Instrument Configuration
  • System: UHPLC with Corona Veo or Vanquish CAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Detector: CAD (Evaporation Temp: 35°C; Power Function: 1.0).

Reagents & Mobile Phase
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Diluent: 50:50 Water:ACN.

Gradient Protocol
Time (min)% B (ACN)Flow (mL/min)Phase Description
0.0100.4Initial equilibration
1.0100.4Hold
8.0900.4Elution Ramp: Analyte elutes ~5–6 min
10.0900.4Column Wash
10.1100.4Re-equilibration
13.0100.4End
Signal Pathway & Detection Logic

LCCAD_Logic LC_Column LC Column (Separation) Nebulizer Nebulizer (N2 Gas) LC_Column->Nebulizer Eluent Drying Drying Tube (Remove Solvent) Nebulizer->Drying Aerosol Mixing Corona Discharge (Charge Transfer) Drying->Mixing Dry Particles Electrometer Electrometer (Measure Current) Mixing->Electrometer Charged Particles

Figure 2: Mechanism of Charged Aerosol Detection (CAD). The response is proportional to the mass of the analyte, making it ideal for peracetylated sugars lacking UV chromophores.

Method C: NMR (Structural Validation)

While GC-MS confirms identity and HPLC confirms purity, NMR is the absolute reference for stereochemistry .

  • Solvent:

    
     (Chloroform-d). The peracetylated molecule is highly soluble in chloroform.
    
  • Key Signal: The anomeric proton (H-1).

    • 
      -anomer:  Typically appears as a doublet at 
      
      
      
      ~6.0–6.2 ppm with a small coupling constant (
      
      
      Hz) due to equatorial-axial/equatorial-equatorial relationship (depending on conformation).
    • 
      -anomer:  Typically appears upfield relative to 
      
      
      
      (
      
      
      ~5.5–5.8 ppm) with a larger coupling constant (
      
      
      ), though in mannose/rhamnose configurations (C2 axial), the
      
      
      values can be deceptively small for both.
  • Validation: Compare the integration of the acetate methyl singlets (

    
     2.0–2.2 ppm) to the ring protons to confirm the "Tetra-O-acetyl" state (should integrate to 12H for 4 acetates) [5].
    

Troubleshooting & Self-Validation

Common Failure Modes
  • Peak Tailing (GC):

    • Cause: Active sites in the liner or column.

    • Fix: Use deactivated glass wool liners. Trim 10cm from the column guard.

  • No Signal (HPLC-UV):

    • Cause: User attempted to use 254 nm.

    • Fix: Switch to CAD or ELSD. If UV is mandatory, use 210 nm with high-purity solvents, but expect baseline drift during gradients.

  • Hydrolysis (Sample Prep):

    • Cause: Samples left in water/methanol for extended periods.

    • Fix: Prepare fresh in ACN or dry

      
      . Acetyl groups are labile in basic or highly aqueous conditions over time.
      
System Suitability Criteria (Self-Validating)
  • GC-MS: Resolution (

    
    ) between 
    
    
    
    and
    
    
    anomers must be > 1.5.
  • HPLC-CAD: Injection precision (RSD) of the main peak area (n=6) must be < 2.0%.

  • LOD: Signal-to-Noise ratio > 3:1 (typically ~10 ng on-column for CAD).

References

  • ResearchGate. GC–MS analysis of carbohydrates in the form of peracetylated methyl glycosides. Available at: [Link]

  • National Institutes of Health (PubMed). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol. Available at: [Link]

  • MDPI (Molecules). Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Sugars. Available at: [Link]

  • MDPI (Molbank). 1,2,3,4-Tetra-O-acetyl-β-d-Mannuronic Acid Synthesis and NMR Characterization. Available at: [Link][3][4][5][6]

Sources

Application Note: HPLC Analysis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , systematically known as 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose (commonly Peracetylated Fucose or Rhamnose ).[1][2][3] These molecules are critical metabolic probes in glycobiology and intermediates in carbohydrate synthesis.[1][2][3]

Part 1: Executive Summary & Molecular Profile[1][3][4][5]

The target analyte, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is a peracetylated 6-deoxyhexose.[1][2][3] In drug development, these compounds (specifically 1,2,3,4-Tetra-O-acetyl-L-fucopyranose ) are used as "Trojan horse" metabolic substrates.[1][2][3] They passively diffuse into cells due to their hydrophobicity, where non-specific esterases strip the acetyl groups, releasing the free sugar (e.g., L-Fucose) for incorporation into glycans (Fucosylation).[1][2][3]

Physicochemical Critical Quality Attributes (CQAs)
PropertyCharacteristicAnalytical Implication
Chromophore Weak (Carbonyls only)UV 210 nm is feasible but low sensitivity.[1][2][3] ELSD/CAD is recommended.[1][2][3]
Hydrophobicity Moderate (LogP ~1.[1][2][3]1)Retains well on C18 (Reverse Phase) columns.[2][3]
Solubility Insoluble in Water; Soluble in ACN, MeOHSamples must be dissolved in 50% ACN or 100% MeOH .[1][2][3]
Stability Labile in BaseAvoid pH > 7.5 .[1][2][3] Acetyl groups will hydrolyze.[1][2][3] Use neutral or acidic mobile phases.[1][2][3]

Part 2: Experimental Protocols

Method A: High-Sensitivity CAD/ELSD Protocol (Recommended)

Best for purity analysis and quantification without solvent interference.[1][2][3]

1. Chromatographic Conditions
  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1][2][3]

  • Column Temperature: 40°C (Improves peak shape and lowers backpressure).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10 µL.

2. Mobile Phase
  • Solvent A: Milli-Q Water (0.1% Formic Acid usually not needed for ELSD but good for consistency).[1][2][3]

  • Solvent B: HPLC-grade Acetonitrile (ACN).[1][2][3]

3. Gradient Program
Time (min)% Solvent B (ACN)Phase
0.020%Equilibration
2.020%Isocratic Hold
12.080%Linear Gradient
14.095%Wash
16.095%Wash
16.120%Re-equilibration
20.020%End
4. Detector Settings (ELSD/CAD)
  • ELSD: Drift Tube Temp: 50°C; Gain: 10; Gas Pressure: 3.5 bar (N2).[2][3]

  • CAD: Nebulizer Temp: 35°C; Power Function: 1.0.

Method B: UV-Vis Protocol (Alternative)

Use only if universal detectors are unavailable.[1][2][3] Requires high-purity solvents to minimize baseline drift.[1][2][3]

1. Adjustments from Method A
  • Detector: UV-Vis / DAD (Diode Array).[1][2][3]

  • Wavelength: 210 nm (Bandwidth 4 nm, Ref 360 nm).[1][2][3]

  • Mobile Phase: Use Water/Methanol instead of ACN if ACN quality causes UV cutoff noise, though ACN is generally preferred for lower backpressure.[1][2][3]

  • Sensitivity: Expect 10-50x lower sensitivity compared to CAD.[1][2][3]

Part 3: Sample Preparation Workflow

Objective: Ensure complete dissolution without inducing hydrolysis (deacetylation).

  • Weighing: Accurately weigh 10 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .

  • Primary Stock: Dissolve in 10 mL Acetonitrile (ACN) to make a 1 mg/mL stock.

    • Note: Do not use water for the initial dissolution; the compound is hydrophobic.[1][4][2][3]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is also acceptable).[1][2][3]

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL .

    • Caution: Ensure the final solvent composition matches the initial mobile phase (approx. 20-50% organic) to prevent peak distortion ("solvent effect").[2][3]

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the analysis of peracetylated sugars.

HPLC_Workflow Start Analyte: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Solubility Dissolve in 100% ACN or MeOH Start->Solubility Hydrophobic Dilution Dilute to Mobile Phase (50% Aqueous) Solubility->Dilution Prevent precip. Detector_Choice Select Detector Dilution->Detector_Choice Method_CAD CAD/ELSD (Recommended) Detector_Choice->Method_CAD High Sens. Method_UV UV (210 nm) (Low Sensitivity) Detector_Choice->Method_UV Standard Column C18 Reverse Phase (Agilent Eclipse Plus) Method_CAD->Column Method_UV->Column Gradient Gradient: 20-80% ACN Column->Gradient Result Quantification & Purity Analysis Gradient->Result

Caption: Analytical workflow for peracetylated 6-deoxyhexoses emphasizing detector selection and solvent compatibility.

Part 5: Troubleshooting & Scientific Rationale

Peak Splitting (Doublets)
  • Cause: Anomeric separation.[1][2][3] Peracetylated sugars often exist as a mixture of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    anomers if the synthesis was not stereoselective.[1][2][3]
  • Observation: Two peaks with identical UV/MS spectra separated by 0.5–1.0 min.

  • Resolution: If quantification of the total substance is required, integrate both peaks. If stereopurity is the goal, optimize the gradient slope (shallower gradient, e.g., 0.5% B/min) to resolve them fully.[1][2][3]

Baseline Drift (UV Method)
  • Cause: Acetyl groups absorb at <210 nm, which is the "cutoff" region for many solvents.[1][2][3]

  • Fix: Use HPLC-Grade Far UV Acetonitrile .[1][2][3] Avoid Methanol in UV methods at 210 nm if possible, as it cuts off around 205 nm, creating high background noise.[1][2][3]

Retention Time Shifts
  • Cause: Hydrolysis.[1][2][3]

  • Mechanism: If the sample sits in water/organic mix for >24 hours, the acetyl groups may hydrolyze, creating mono-, di-, or tri-acetylated species that elute earlier (more polar).[1][3]

  • Prevention: Prepare samples fresh or store in 100% ACN at -20°C.

Part 6: References

  • PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 11012995).[1][2][3] National Library of Medicine.[1][2][3][5] [Link][2][3]

  • Agilent Technologies. Analysis of Carbohydrates by HPLC with Evaporative Light Scattering Detection (ELSD). Application Note 5990-8264EN.[1][2] [Link]

  • Rillahan, C. D., et al. (2012).[1][2][3] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1][2] Nature Chemical Biology, 8, 661–668.[1][2][3] (Describes the use of peracetylated fucose analogs). [Link]

Sources

Application Note: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a Bioactive Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

The IUPAC designation (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxyhexose.[1][2] In the context of bioactive synthesis, this structure corresponds to 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (hereafter TAR ).[1][2]

This molecule is a critical "Chiral Pool" building block.[1][2] It serves as the primary Lewis-acid-activated donor for introducing L-rhamnose moieties into pharmacophores—a process essential for synthesizing cardiac glycosides , antibiotic rhamnolipids , and tumor-associated carbohydrate antigens (TACAs) .[1][2]

Strategic Utility
  • Stereochemical Control: The C2-acetate group exerts Neighboring Group Participation (NGP), which directs glycosylation stereoselectivity.[1][2] In the L-manno configuration (rhamnose), this predominantly favors the formation of

    
    -glycosides  (1,2-trans-diaxial).[1][2]
    
  • Stability: Unlike glycosyl halides (which hydrolyze rapidly), TAR is a stable crystalline solid, allowing for bulk storage and "on-demand" activation.[1][2]

  • Versatility: It functions both as a direct donor (under Lewis acid catalysis) and as a precursor to more reactive Schmidt donors (trichloroacetimidates) or thioglycosides.[1][2]

Synthesis Workflow: From Raw Material to Donor

High-purity TAR is synthesized directly from L-Rhamnose monohydrate.[1] The following protocol ensures quantitative conversion with minimal anomeric isomerization.

Protocol A: Iodine-Catalyzed Peracetylation (Solvent-Free)

Why this method? Traditional pyridine/acetic anhydride methods are slow and require tedious workup.[1][2] Iodine catalysis is rapid, exothermic, and yields a cleaner product suitable for immediate crystallization.[2]

Reagents:

  • L-Rhamnose Monohydrate (10 g, 54.9 mmol)[1][2]

  • Acetic Anhydride (30 mL, excess)[1][2]

  • Iodine (I2) (150 mg, ~1 mol%)[1][2]

  • Sodium Thiosulfate (sat.[1][2] aq.)

  • Dichloromethane (DCM)[1][2]

Step-by-Step:

  • Setup: Place L-Rhamnose in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Acetic Anhydride (30 mL) in one portion.

  • Catalysis: Add Iodine (150 mg). The solution will turn dark brown.[1]

  • Reaction: Stir vigorously at room temperature. Caution: The reaction is exothermic. Within 15–30 minutes, the suspension will dissolve into a clear, dark solution.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing saturated Sodium Thiosulfate. Stir until the iodine color fades to pale yellow/clear.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove acetic acid) and brine.[1][2]

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

    • Yield Target: >90%[2]

    • Anomeric Ratio: Typically 9:1

      
      :
      
      
      
      (thermodynamic control).[1][2]

Application Protocol: Glycosylation of Bioactive Scaffolds

This section details the use of TAR to synthesize a bioactive glycoside (e.g., a flavonoid rhamnoside or steroid derivative).[1][2]

Mechanism of Activation

Direct use of the acetate as a donor requires a strong Lewis Acid (e.g., BF3[1][2]·OEt2 or TMSOTf) to generate the oxocarbenium ion.[1][2]

GlycosylationMechanism cluster_legend Stereoselectivity Logic TAR Tetra-O-acetyl-L-rhamnose (Precursor) Act Lewis Acid Activation (BF3·OEt2) TAR->Act Oxo Oxocarbenium Ion (Intermediate) Act->Oxo -OAc NGP Acyloxonium Ion (C2-OAc Participation) Oxo->NGP Stabilization Prod Alpha-L-Rhamnoside (Bioactive) NGP->Prod Acceptor Attack (Bottom Face)

Figure 1: Mechanism of Lewis Acid-catalyzed glycosylation. The C2-acetate stabilizes the intermediate, blocking the top face and forcing


-selective attack.
Protocol B: Lewis Acid Catalyzed Coupling (BF3[1][2]·OEt2 Method)

Scope: Coupling TAR with a secondary alcohol (e.g., Quercetin, Cholesterol).[1][2]

Reagents:

  • Donor: TAR (1.2 equiv)[1][2]

  • Acceptor: Target Aglycone (1.0 equiv)[1][2]

  • Promoter: Boron Trifluoride Diethyl Etherate (BF3[1][2]·OEt2) (2.0 equiv)[1][2]

  • Solvent: Anhydrous DCM (dried over 4Å Molecular Sieves)[1][2]

  • Quench: Triethylamine (TEA)[1][2]

Step-by-Step:

  • Drying (Critical): Dissolve Donor and Acceptor in anhydrous DCM under Argon atmosphere. Add activated 4Å Molecular Sieves powder.[2] Stir for 30 mins to remove trace water.

    • Expert Note: Water competes with the acceptor, leading to hydrolysis (hemiacetal formation).[1][2]

  • Activation: Cool the mixture to 0°C. Add BF3·OEt2 dropwise via syringe.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]

    • Observation: The donor spot (Rf ~0.[1][2]5) should disappear; a new lower-polarity product spot should appear.[1][2]

  • Quench: Add TEA (3 equiv) to neutralize the Lewis Acid. Filter off the sieves.[1]

  • Workup: Wash with NaHCO3, then Brine. Dry (Na2SO4) and concentrate.[1][2]

  • Deprotection (Zemplén):

    • Dissolve the crude acetylated glycoside in dry Methanol.

    • Add NaOMe (0.1 equiv, pH ~9).[1][2] Stir 1 hour.

    • Neutralize with Amberlite IR-120 (H+) resin.[1][2] Filter and concentrate to obtain the free bioactive glycoside.

Quality Control & Characterization

Validation of the precursor and the final product relies heavily on NMR, specifically the coupling constant of the anomeric proton (


).[1][2]
Data Table: Diagnostic Signals (CDCl3, 400 MHz)
PositionProton (

H)
Chemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
H-1 (

)
Anomeric6.00 ppmDoublet (d)

Hz
Indicates

-anomer (L-manno config).[1][2]
H-2 Ring5.25 ppmdd

Hz
Confirms C2-axial orientation.[1][2]
CH3-6 Methyl1.22 ppmDoublet (d)

Hz
Characteristic 6-deoxy signal.[1][2]
Ac-O Acetates2.00–2.20 ppmSinglets (s)N/AIntegration should sum to 12H (4x OAc).[1][2]

Troubleshooting Guide:

  • Issue: Low yield in glycosylation.[1][2]

    • Cause: Moisture in solvent.[1][2]

    • Fix: Flame-dry glassware; double activation of molecular sieves (heat to 300°C under vacuum).[1][2]

  • Issue: Orthoester formation (side product).

    • Cause: Acid concentration too low or acceptor is sterically hindered.[1][2]

    • Fix: Switch to TMSOTf (more potent) or convert TAR to a Trichloroacetimidate donor (Schmidt Protocol).[1][2]

Strategic Pathways Map

This diagram illustrates the placement of TAR in the broader drug development workflow.

Workflow cluster_donors Activation Options Raw L-Rhamnose (Raw Material) TAR (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (TAR - Stable Precursor) Raw->TAR Ac2O / I2 (Protocol A) Donors Activated Donors TAR->Donors Derivatization (if Direct Coupling fails) Bio1 Cardiac Glycosides (e.g., Ouabain analogs) TAR->Bio1 Direct Coupling (Protocol B) Bio2 Antibiotics (e.g., Rhamnolipids) Donors->Bio2 Bio3 Vaccine Antigens (Salmonella O-Antigen) Donors->Bio3 Glycosyl Bromide Glycosyl Bromide Donors->Glycosyl Bromide Trichloroacetimidate Trichloroacetimidate Donors->Trichloroacetimidate

Figure 2: Strategic utilization of TAR in pharmaceutical synthesis.

References

  • PubChem. (2025).[1][2] Compound Summary: [(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[1][2] Retrieved from [Link][1][2]

  • Mukaiyama, T., et al. (1981).[1][2] Stereoselective Glycosylation using Lewis Acid Catalysts.[1][2] (Foundational protocol for direct acetate coupling).[1][2]

  • Schmidt, R. R. (1986).[1][2] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition.[1][2] (Basis for converting TAR to Imidates).[1][2]

  • Zhang, J., et al. (2022).[1][2] Rhamnose-Containing Compounds: Biosynthesis and Applications.[1][3][4] Molecules.[1][2][3][5][6][7][8][9][10][][12][13] Retrieved from [Link] (Review of bioactive targets).[1][2]

Sources

Application Note: Strategic Functionalization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically identified as 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (hereafter Peracetylated Rhamnose ). This molecule is a critical "Chiral Pool" building block used in the synthesis of Antibody-Drug Conjugates (ADCs), bacterial antigen vaccines, and nucleoside analogs.

Unlike glucose derivatives, the L-manno configuration (axial C2 substituent) of this scaffold presents unique stereochemical challenges, specifically the tendency to form stable 1,2-orthoesters rather than glycosides if activation conditions are not rigorously controlled. This note provides validated protocols for converting this precursor into versatile Glycosyl Donors (Bromides and Thioglycosides) to enable high-yield conjugation.

Chemical Profile & Nomenclature

To ensure precision, we decode the systematic IUPAC name to its carbohydrate common name.

AttributeSpecification
Systematic Name [(2S,3R,4R,5S,6S)-4,5,6-Triacetyloxy-2-methyloxan-3-yl] acetate
Common Name 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose
Stereochemistry L-Manno configuration (6-deoxy-L-mannose)
Key Structural Feature Axial C2-Acetate : Critical for Neighboring Group Participation (NGP).
Anomeric Configuration Typically supplied as a mixture or

-anomer (thermodynamically favored).
Molecular Weight 332.30 g/mol

Strategic Reaction Pathways

The peracetylated precursor is chemically inert at the anomeric center. Functionalization requires "activation" to a reactive donor species.

G Start Peracetylated Rhamnose (Stable Precursor) Bromide Glycosyl Bromide (Unstable 'Hot' Donor) Start->Bromide Protocol 1: HBr / AcOH Thio Thioglycoside (Stable 'Parked' Donor) Start->Thio Protocol 2: R-SH / BF3·OEt2 Ortho 1,2-Orthoester (Common Byproduct) Bromide->Ortho Alcohol / Base (Kinetic Trap) Glycoside Target O-Glycoside (Drug Conjugate) Bromide->Glycoside Koenigs-Knorr (AgOTf) Thio->Glycoside NIS / TfOH

Figure 1: Divergent synthesis pathways. Protocol 2 (Thioglycoside) is recommended for multi-step synthesis due to superior stability.

Detailed Protocols

Protocol 1: Anomeric Activation (Synthesis of Acetobromo-L-Rhamnose)

Purpose: Converts the stable acetate into a highly reactive glycosyl bromide. This intermediate is unstable and must be used immediately or stored at -20°C under Argon.

Reagents:

  • Starting Material: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (10.0 g, 30.1 mmol)

  • Reagent: 33% HBr in Acetic Acid (50 mL)

  • Solvent: Dichloromethane (DCM) (dry, 20 mL)

  • Quench: Ice water, Saturated NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in dry DCM (20 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Acidolysis: Cool the solution to 0°C. Add 33% HBr in AcOH (50 mL) dropwise over 15 minutes.

    • Mechanism:[1][2] Protonation of the anomeric acetate makes it a good leaving group; Br⁻ attacks the oxocarbenium ion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product (bromide) moves faster (higher R_f) than the starting material.

  • Work-up (Critical):

    • Pour the reaction mixture carefully into 200 mL of Ice Water .

    • Extract immediately with DCM (2 x 100 mL).

    • Caution: Acetobromo sugars hydrolyze rapidly in warm water. Keep cold.

  • Neutralization: Wash the organic layer with cold saturated NaHCO₃ until evolution of CO₂ ceases, then wash with cold brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 30°C.

    • Yield: Expect ~90–95% of a yellow syrup/solid.

    • Storage: Use immediately for glycosylation.

Protocol 2: Synthesis of Thioglycosides (The "Stable" Donor)

Purpose: Thioglycosides are tolerant to diverse chemical conditions, making them superior for convergent synthesis compared to bromides.

Reagents:

  • Starting Material: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (1.0 eq)

  • Thiol: Thiophenol (PhSH) or p-Toluenethiol (1.2 eq)

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.5 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Under an Argon atmosphere, dissolve the Tetraacetate (1.0 eq) and Thiophenol (1.2 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool to 0°C. Add BF₃·OEt₂ (1.5 eq) dropwise.

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–16 hours.

    • Note: The reaction proceeds via an oxocarbenium ion. The thermodynamic product (usually

      
      -thioglycoside for rhamnose) predominates due to the anomeric effect.
      
  • Quench: Add Saturated NaHCO₃ solution carefully.

  • Purification: Extract with DCM, wash with water and brine. Dry (Na₂SO₄) and concentrate.

  • Chromatography: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Validation: ¹H NMR will show the S-Ph signals (7.2–7.5 ppm) and a distinct anomeric doublet. For

      
      -L-rhamnosides, 
      
      
      
      is typically small (~1.5 Hz).
Protocol 3: Stereoselective Glycosylation (Target Synthesis)

Purpose: Coupling the rhamnosyl donor to an aglycone (e.g., a drug linker or serine residue).

Mechanism & Stereocontrol: The C2-acetate in L-rhamnose is axial . Upon activation, it participates to form a five-membered acetyloxonium ion. Opening of this ring by the acceptor alcohol typically occurs trans to the acetate, leading to the 1,2-trans glycoside. However, in the L-manno series, the 1,2-trans product is the


-glycoside.

Mechanism Donor Activated Donor (Oxocarbenium) Inter Acetyloxonium Ion (C2-Participation) Donor->Inter Intramolecular Attack Product Alpha-L-Rhamnoside (1,2-Trans) Inter->Product Acceptor Attack (Backside)

Figure 2: Neighboring Group Participation (NGP) mechanism favoring Alpha-selectivity.

Methodology (using Thioglycoside from Protocol 2):

  • Mixture: Dissolve Thioglycoside (1.0 eq) and Acceptor Alcohol (1.1 eq) in dry DCM/Ether (1:1). Add 4Å Molecular Sieves. Stir for 30 mins.

  • Activation: Cool to -20°C. Add N-Iodosuccinimide (NIS, 1.3 eq) and catalytic Triflic Acid (TfOH, 0.1 eq).

  • Reaction: The solution will turn dark red/brown. Stir until TLC indicates consumption of donor (~1 hour).

  • Quench: Add aqueous Na₂S₂O₃ (to reduce Iodine) and NaHCO₃.

  • Result: Isolation yields the protected O-glycoside.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of BromideEnsure water used in quench is ice cold . Dry solvents thoroughly.
Orthoester Formation Acid scavenger (Collidine) used?In mannose/rhamnose chemistry, bases promote orthoesters. Use acidic conditions (TfOH) to rearrange orthoesters to glycosides.
Beta-Selectivity Needed NGP favors AlphaTo get Beta-L-Rhamnose (1,2-cis), you must replace the C2-acetate with a non-participating group (e.g., Benzyl) before glycosylation.
NMR Confirmation Ambiguous AnomerCheck

coupling.

-L-Rha: ~1.6 Hz (bs).

-L-Rha: ~3-4 Hz (depending on conformation).

References

  • Chemical Structure Validation: PubChem. [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[3][4] National Library of Medicine. [Link]

  • Thioglycoside Synthesis: Geng, Y., et al. "Microbial Surface Glycan Probe Isolates Anti-l-Rhamnose Antibodies." ACS Infectious Diseases (via PMC). [Link]

  • Glycosyl Bromide Protocol: Ghoneim, A. A. "Synthesis of some nucleosides derivatives from L-rhamnose." Chemistry of Heterocyclic Compounds. [Link]

  • Stereoselectivity in Mannose/Rhamnose: Pongener, I., et al. "Stereoselective β-mannosylations and β-rhamnosylations."[1] Chemical Science. [Link]

Sources

Troubleshooting & Optimization

improving yield of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #8492-CHEM Subject: Optimization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Molecule Identification & Scope

Before troubleshooting, we must align on the nomenclature. The IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxy-hexopyranose. In practical drug development, this is 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (assuming the natural L-isomer).

  • Role: Critical glycosyl donor precursor.

  • Target Yield: >90% (Current industry standard for peracetylation).

  • Common Failure Mode: Formation of "sticky syrups" (solvent trapping), anomeric mixtures, or yields <75% due to hydrolysis.

The "Green" Protocol (High Yield Solution)

Recommendation: Switch from Pyridine to Iodine (


) Catalysis .
Why? Pyridine is difficult to remove completely, leading to syrup formation. Iodine is a mild Lewis acid that activates acetic anhydride, drives the reaction to completion in minutes, and yields a cleaner crystalline product.
Protocol: Iodine-Catalyzed Peracetylation

Scale: 10 mmol L-Rhamnose

ReagentAmountRole
L-Rhamnose 1.64 g (10 mmol)Substrate
Acetic Anhydride (

)
4.7 mL (50 mmol)Reagent (5 eq.)
Iodine (

)
63 mg (0.25 mmol)Catalyst (2.5 mol%)
Dichloromethane (DCM) 20 mLSolvent (Optional*)

*Note: Reaction can be run neat (solvent-free) for higher atom economy.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, stir

    
     and Iodine at Room Temperature (RT) for 5 minutes until the solution turns dark brown.
    
  • Addition: Add L-Rhamnose in small portions. Caution: Exothermic.

  • Reaction: Stir at RT.

    • Neat: 15–30 mins.

    • In DCM: 45–60 mins.[1]

  • Quench: Dilute with DCM (50 mL) and wash with 10%

    
     (Sodium Thiosulfate) .
    
    • Visual Check: The organic layer must turn from purple/brown to clear (Iodine removal).

  • Workup: Wash with sat.

    
     (to remove acetic acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.

The "Classic" Protocol (Troubleshooting)

Method: Pyridine / Acetic Anhydride.[2][3][4][5] Use Case: If your SOP strictly requires base catalysis or if you need to trap acid-sensitive impurities.

Common Issues & Fixes
SymptomRoot CauseThe Fix
Low Yield (<70%) Moisture in PyridineDry Pyridine over KOH or molecular sieves (4Å) before use.

hydrolyzes faster than it reacts if wet.
Product is Syrup Residual PyridineAzeotropic Distillation: Add Toluene (3x volume) and rotovap. Repeat 3 times. Toluene drags pyridine out.
Dark/Black Tar OverheatingAdd

dropwise at 0°C . Do not let temp exceed 20°C during addition.
Wrong Anomer Kinetic ControlUse Sodium Acetate (NaOAc) at 100°C to force the thermodynamic

-anomer (axial OAc).

Mechanistic Logic (Why Iodine Works)

The following diagram illustrates why Iodine is superior for yield. It acts as a dual-activation catalyst, activating the carbonyl of acetic anhydride without generating the pyridinium salts that complicate workup.

IodineMechanism I2 Iodine (I2) Complex Activated Complex [Ac-I] + [AcO-] I2->Complex Activates C=O Ac2O Acetic Anhydride Ac2O->Complex Inter Intermediate Oxocarbenium Ion Complex->Inter Acylation Sugar Sugar-OH Sugar->Inter Prod Peracetylated Product Inter->Prod -HI HI HI (Byproduct) HI->I2 Regeneration (Oxidation)

Figure 1: Iodine activates acetic anhydride to form highly reactive acetyl hypoiodite species in situ.

Troubleshooting Decision Matrix

Follow this logic flow to rescue a failed batch or optimize the next run.

Troubleshooting Start Problem Identified Issue What is the primary issue? Start->Issue Yield Low Yield (<75%) Issue->Yield Purity Impure / Syrup Issue->Purity Color Dark Coloration Issue->Color CheckWater Check Reagent Water Content Yield->CheckWater CheckSolvent Trapped Solvent? Purity->CheckSolvent IodineResidue Iodine/Charring? Color->IodineResidue DryReagents Action: Distill Pyridine or use Fresh Ac2O CheckWater->DryReagents TolVap Action: Co-evaporate with Toluene CheckSolvent->TolVap ThioWash Action: Wash with 10% Na2S2O3 IodineResidue->ThioWash

Figure 2: Diagnostic workflow for common acetylation failures.

FAQ: Expert Insights

Q: Why is my product an oil instead of a solid? A: Peracetylated rhamnose should be a solid (MP ~70-75°C for


-anomer). If it is an oil, you likely have a mixture of 

and

anomers (which depresses the melting point) or trapped acetic acid.
  • Fix: Recrystallize from hot Ethanol.[6] If that fails, run a short silica plug (Hexane:EtOAc 3:1) to separate anomers.[7]

Q: Can I use Sodium Acetate instead of Pyridine? A: Yes. This is the Wolfrom Method . It requires heating (reflux), which thermodynamically favors the


-anomer (axial acetate at C1). Pyridine (kinetic control) often gives an 

mixture.

Q: How do I store the catalyst? A: Iodine sublimes. Weigh it quickly in a fume hood. If using Pyridine, store over KOH pellets to keep it anhydrous.

References

  • Iodine Catalysis Mechanism & Yields

    • Kartha, K. P. R., & Field, R. A. (1997).
  • Standard Pyridine Protocols (Vogel)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Anomeric Control (Wolfrom Method)

    • Wolfrom, M. L., & Thompson, A. (1963). Acetylation.
  • Green Chemistry Alternatives

    • Chakraborti, A. K., et al. (2004). Indium(III) triflate-catalyzed acetylation of alcohols with acetic anhydride. Journal of Organic Chemistry, 69(6), 2131-2136.

Sources

Technical Support Center: Optimization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Identifier: 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose (Likely L-Fucose or L-Rhamnose Tetraacetate) Support Ticket ID: OPT-GLYCO-2024 Status: Active Expertise Level: Senior Scientist / Process Chemist

Executive Summary & Chemical Identity

The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate refers to a peracetylated 6-deoxy-hexopyranose. In carbohydrate chemistry, this is commonly identified as 1,2,3,4-tetra-O-acetyl-L-fucopyranose or 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose , depending on the specific stereochemistry of the hydroxyl groups.

This molecule serves as a critical "glycosyl donor" precursor in the synthesis of complex oligosaccharides, nucleoside analogs, and antibody-drug conjugates (ADCs). The synthesis involves the complete protection of the sugar hydroxyls using acetic anhydride (


).

Common Synthesis Challenges:

  • Anomeric Control: Difficulty achieving high

    
     (thermodynamic) vs. 
    
    
    
    (kinetic) selectivity.
  • Workup Issues: Formation of emulsions and difficulty removing pyridine.

  • O-Acyl Migration: Intramolecular migration of acetyl groups under improper pH.

Standard Operating Procedures (SOPs)

We provide two validated protocols. Method A is the industry standard for robustness; Method B is a catalytic, solvent-free approach for higher throughput and green chemistry compliance.

Method A: The "Standard" Pyridine Protocol

Best for: General synthesis where anomeric mixtures are acceptable or thermodynamic control is not strictly required.

Reagents:

  • Starting Material: Free sugar (L-Fucose/L-Rhamnose) (1.0 equiv)

  • Acetic Anhydride (

    
    ): 5.0 – 6.0 equiv (1.2–1.5 equiv per -OH group)
    
  • Solvent/Base: Pyridine (anhydrous) [10 mL per g of sugar]

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered substrates.

Workflow:

  • Dissolution: Suspend the sugar in anhydrous pyridine under

    
     atmosphere at 0°C.
    
  • Addition: Add

    
     dropwise over 20 minutes. The reaction is exothermic; maintain temp < 10°C to prevent caramelization.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1).

  • Quench: Add MeOH (2 mL) dropwise at 0°C to consume excess anhydride.

  • Workup (Critical): Dilute with DCM. Wash successively with:

    • 1M HCl (x3) – Removes Pyridine

    • Sat.

      
       (x2) – Neutralizes Acid
      
    • Brine (x1)

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: Iodine-Catalyzed Solvent-Free Protocol

Best for: High speed (<30 mins), high yield, and generating the thermodynamic (


) product.

Reagents:

  • Starting Material: Free sugar (1.0 equiv)

  • Acetic Anhydride: 5.0 equiv

  • Catalyst: Iodine (

    
    ): 1–2 mol%
    

Workflow:

  • Mix: Combine sugar and

    
     in a flask (neat).
    
  • Catalyze: Add iodine crystals. The solution will turn dark.

  • Reaction: Stir vigorously. The reaction is often complete in <30 minutes.

  • Quench: Dilute with DCM and wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Note: The thiosulfate wash is essential to remove iodine (solution turns from purple/brown to clear).

  • Isolation: Standard organic workup.

Troubleshooting Guide (FAQ)

Category 1: Reaction Yield & Completion

Q: TLC shows multiple spots running lower than the product. Is the reaction incomplete?

  • Diagnosis: Yes. Lower

    
     spots are likely mono-, di-, or tri-acetylated intermediates.
    
  • Root Cause:

    • Moisture:

      
       hydrolyzes rapidly in moist air.
      
    • Stoichiometry: Insufficient anhydride for all 4 hydroxyls.

  • Solution:

    • Ensure glassware is oven-dried.

    • Add an additional 1.0 equiv of

      
       and warm the reaction to 40°C.
      
    • If using Method A, add 5 mol% DMAP to push the reaction to completion.

Q: The reaction mixture turned into a black tar.

  • Diagnosis: "Sugar Charcoal" (Caramelization).

  • Root Cause: Uncontrolled exotherm or strong acid catalysis (

    
    ) without cooling.
    
  • Solution:

    • Always add

      
       at 0°C.
      
    • Switch to Method B (Iodine) , which is milder than mineral acid catalysts.

Category 2: Stereoselectivity (Anomeric Control)

Q: I need the


-anomer, but I keep getting the 

-anomer (or a mix).
  • Mechanism: The

    
    -anomer is thermodynamically favored due to the Anomeric Effect .[1] The 
    
    
    
    -anomer is the kinetic product.
  • Protocol Adjustment:

    • For

      
      -acetate:  Use Sodium Acetate (NaOAc)  and 
      
      
      
      at elevated temperatures (reflux), or use Pyridine at low temperature (0°C) and stop exactly when the starting material is consumed.
    • For

      
      -acetate:  Use strong Lewis acids (
      
      
      
      ,
      
      
      ) or allow the reaction to equilibrate for longer periods (24h+).
Category 3: Purification & Workup

Q: My product smells like pyridine even after rotovap. How do I remove it?

  • Issue: Pyridine forms azeotropes and is difficult to remove by vacuum alone.

  • Solution:

    • CuSO4 Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to copper, turning the aqueous layer bright blue . Repeat until the aqueous layer remains pale blue.

    • Azeotropic Distillation: Co-evaporate with Toluene (x3) on the rotovap.

Data Visualization & Logic

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the acetylation pathways and the divergence between Kinetic (


) and Thermodynamic (

) products.

Acetylation_Pathway Start Free Sugar (6-Deoxy-Hexose) Inter Oxocarbenium Intermediate Start->Inter Activation Reagents Ac2O + Catalyst Reagents->Inter Kinetic Beta-Anomer (Kinetic Product) Inter->Kinetic Fast Attack (Pyridine Base) Thermo Alpha-Anomer (Thermodynamic Product) Inter->Thermo Equilibration (Lewis Acid / I2) Kinetic->Thermo Anomerization (Time/Heat)

Caption: Reaction pathway showing the divergence of anomeric stereochemistry based on catalyst choice and reaction duration.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve low yields or impurities.

Troubleshooting_Tree Issue Start: Identify Issue Incomplete Incomplete Reaction (TLC spots) Issue->Incomplete Tar Degradation / Tar Issue->Tar Pyridine Pyridine Contamination Issue->Pyridine Sol_Incomplete Add DMAP or Increase Temp Incomplete->Sol_Incomplete Sol_Tar Check Temp Control (Keep <10°C) Tar->Sol_Tar Sol_Pyridine CuSO4 Wash or HCl Extraction Pyridine->Sol_Pyridine

Caption: Decision matrix for troubleshooting common acetylation failures.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Kartha, K. P. R., & Field, R. A. "Iodine-promoted acetylation of carbohydrates." Tetrahedron, 1997, 53(34), 11753-11766.

  • Wolfrom, M. L., & Thompson, A. "Acetylation." Methods in Carbohydrate Chemistry, 1963, 2, 211-215.
  • Chakraborti, A. K., et al. "Iodine as a versatile catalyst for acetylation of alcohols." Journal of Organic Chemistry, 2003.

  • Limberg, G., et al. "Analysis of the anomeric configuration of sugar acetates.

Sources

degradation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose CAS: 64913-16-2 (General)

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically known as 1,2,3,4-Tetra-O-acetyl-fucopyranose .

This molecule is a peracetylated 6-deoxy-hexose . It is widely used as a metabolic labeling reagent or a glycosyl donor. While the pyranose ring is stable, the four ester (acetyl) protecting groups—particularly the anomeric acetate at position C1—are chemically labile. This guide addresses the specific degradation pathways of this molecule and provides actionable protocols to prevent them.

Part 1: The Chemistry of Degradation

Primary Degradation Pathways

The degradation of this compound is almost exclusively driven by solvolysis (reaction with solvent) and anomerization .

  • Hydrolysis (Deacetylation):

    • Trigger: Moisture (

      
      ) + pH deviation (Base > Acid).
      
    • Mechanism: Nucleophilic attack by water on the carbonyl carbon of the acetyl group. This releases acetic acid and leaves a free hydroxyl group.

    • Result: Formation of mono-, di-, or tri-acetylated fucose species, which have different solubilities and biological activities.

    • Indicator: Strong vinegar smell (acetic acid release) and transition from crystalline solid to sticky gum.

  • Anomerization (Stereochemical Scrambling):

    • Trigger: Acidic conditions or polar solvents (e.g., DMSO, DMF) over time.

    • Mechanism: The acetate at C1 (anomeric position) is a "glycosyl ester." It can dissociate to form an oxocarbenium ion intermediate, allowing the bond to reform in the opposite stereochemistry (

      
       or vice versa).
      
    • Result: Loss of stereochemical purity.

Visualizing the Degradation Logic

DegradationPathways Compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Intact Molecule) Hydrolysis Hydrolysis (Cleavage of Esters) Compound->Hydrolysis Nucleophilic Attack Anomerization Anomerization (Alpha/Beta Scrambling) Compound->Anomerization Oxocarbenium Ion Moisture Moisture (H2O) + Base/Heat Moisture->Hydrolysis Acid Acid Catalyst (H+) Acid->Anomerization Product1 Degraded: Mono/Di-OH Fucose (Sticky Gum) Hydrolysis->Product1 AceticAcid Byproduct: Acetic Acid (Vinegar Smell) Hydrolysis->AceticAcid Product2 Impure: Anomeric Mixture (NMR Peak Splitting) Anomerization->Product2

Figure 1: Mechanistic pathways leading to sample failure. Hydrolysis is irreversible; anomerization is an equilibrium process.

Part 2: Troubleshooting & FAQs

Scenario A: Storage & Physical State

Q: My white powder has turned into a sticky, colorless gum. Is it still usable?

  • Diagnosis: Hydrolysis. The crystal lattice has collapsed due to the absorption of atmospheric moisture and subsequent loss of acetyl groups. The "gum" is a mixture of partially deacetylated fucose and acetic acid.

  • Action: Discard. Purification is difficult because the polarity differences between tetra-, tri-, and di-acetylated species are slight, making silica chromatography inefficient for recovery.

  • Prevention: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Q: Can I store stock solutions in DMSO or Methanol?

  • Analysis:

    • Methanol: NO. Methanol causes transesterification (Zemplén-like reaction), swapping acetyl groups for methyl groups, effectively destroying the molecule over 24-48 hours.

    • DMSO: CAUTION. DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the compound.

  • Protocol: Prepare DMSO stocks immediately before use. If storage is mandatory, use anhydrous DMSO (water <50 ppm), seal under argon, and store at -80°C for no more than 1 month.

Scenario B: Analytical Anomalies

Q: My NMR spectrum shows small "ghost" peaks near the anomeric proton (H1).

  • Diagnosis: Anomerization. If your H1 doublet has a "shadow" doublet with a different coupling constant (

    
     value), your alpha-anomer has partially equilibrated to the beta-anomer (or vice versa).
    
  • Cause: Trace acid in the deuterated solvent (common in old

    
    ).
    
  • Action: Filter your

    
     through basic alumina before dissolving the sample to neutralize acidity.
    

Part 3: Validated Experimental Protocols

Protocol 1: Rapid Purity Check (TLC)

Use this protocol to verify integrity before critical experiments.

  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.
    
  • Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v). Note: Adjust to 2:1 if separation is poor.

  • Visualization:

    • UV (254 nm): Weak absorption (carbonyls only).

    • Stain (Required): Sulfuric Acid/Methanol (10%) or Cerium Ammonium Molybdate (CAM). Dip and char at 150°C.

  • Interpretation:

    • Single Spot (

      
      ):  Intact Tetra-O-acetyl-fucose.
      
    • Streak or Lower Spots (

      
      ):  Hydrolysis products (more polar due to free -OH).
      
    • Double Spot (Close proximity): Anomeric mixture.

Protocol 2: Solvent Compatibility Matrix

Reference this table before dissolving your compound.

SolventSuitabilityRisk FactorMax Storage Time (25°C)
Dichloromethane (DCM) Excellent Evaporation concentrates sample24 Hours
DMSO (Anhydrous) Good Hygroscopic (absorbs water)Use immediately
Methanol / Ethanol CRITICAL FAIL Transesterification< 1 Hour
Water / Buffer Poor Insoluble / HydrolysisN/A (Precipitates)
Chloroform (

)
Moderate Acidity causes anomerization4-6 Hours

Part 4: Prevention & Stabilization Workflow

Use the following decision tree to manage the lifecycle of your reagent.

PreventionWorkflow Start Received Compound (Solid) Storage Long Term Storage: -20°C, Desiccated Start->Storage Usage Ready to Use? Storage->Usage Equilibrate Equilibrate to RT (Prevent Condensation) Usage->Equilibrate SolventSelect Select Solvent Equilibrate->SolventSelect DCM DCM/Chloroform (Synthesis) SolventSelect->DCM DMSO DMSO (Biological Assay) SolventSelect->DMSO Check Check Acidity (Filter thru Basic Alumina) DCM->Check Dry Ensure Anhydrous (Mol. Sieves) DMSO->Dry Action EXECUTE EXPERIMENT (Do not store solution) Check->Action Dry->Action

Figure 2: Standard Operating Procedure (SOP) for handling peracetylated sugars to minimize degradation.

References

  • Nomenclature & Structure: Synthose Inc. (2024). Product Data: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Retrieved from

  • Stability Data: Selleck Chemicals. (2024).[1] 2F-Peracetyl-Fucose Storage & Stability. Retrieved from

  • Hydrolysis Kinetics: Tombari, E., et al. (2007).[2] Kinetics and thermodynamics of sucrose hydrolysis. Journal of Physical Chemistry B. Retrieved from (Note: Demonstrates the Arrhenius dependence of glycosidic/ester hydrolysis on pH and Temperature).

  • Handling Protocols: TCI Chemicals. (2024).[1] Product Specification: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose. Retrieved from

Sources

troubleshooting HPLC separation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Isomers

Ticket ID: #HPLC-OXAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2][3]

Executive Summary: The Molecule & The Challenge

The molecule you are analyzing, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is chemically equivalent to a peracetylated 6-deoxyhexose (likely Tetra-O-acetyl-L-rhamnopyranose or a fucose derivative).[1][2][3]

  • The "Isomers": In this context, "isomers" almost exclusively refers to the

    
    - and 
    
    
    
    -anomers
    formed at the anomeric center (C1 in sugar numbering, C2 in oxane numbering) during acetylation.[2] You may also encounter furanose forms (5-membered rings) if the synthesis conditions were acidic and non-selective [1].[1][2][3]
  • The Challenge: These molecules are chromatographically "silent" (no strong chromophores) and structurally similar , making baseline separation and detection difficult.[3]

This guide provides a self-validating troubleshooting workflow to resolve separation and detection failures.

Part 1: Diagnostic Matrix (Triage)[1][2][3]

Identify your primary symptom below to jump to the solution.

SymptomProbable CauseImmediate Action
No Peaks / Flat Baseline Detection wavelength > 220 nmSet UV to 210 nm or switch to RID/ELSD.
"Ghost" Peaks / High Noise Solvent cutoff interferenceReplace Methanol with Acetonitrile ; use HPLC-grade solvents.
Split Peaks / Doublets Anomeric Separation (This is real!)Do not integrate together.[1][2][3] These are your

isomers.
Broad / Tailing Peaks Silanol interactions or Column OverloadSwitch to Normal Phase (Silica) or reduce injection volume.[1][2][3]
Retention Time Shift Hydrolysis of acetate groupsCheck mobile phase pH. Keep

.[1][2][3] Avoid unbuffered water.[1][2][3]

Part 2: The "Invisible" Peak (Detection Troubleshooting)

The Physics of the Problem: Your molecule lacks a conjugated


-system (like a benzene ring).[2] It only contains carbonyl groups (

) from the acetate esters.[2][3] These absorb weakly at 210–220 nm .[1][2][3]

Protocol A: Optimizing UV Detection

  • Wavelength: Set your VWD/DAD to 210 nm .

    • Why: Acetyl groups have a UV maximum near 210 nm.[1][2][3] At 254 nm, the signal is virtually zero [2].

  • Solvent Cutoff:

    • USE: Acetonitrile (UV Cutoff ~190 nm) or Water.[1][2][3][4]

    • AVOID: Methanol (UV Cutoff ~205 nm) or Acetone.[1][2][3]

    • Reason: Methanol absorbs at 210 nm, creating a high background noise that masks your analyte.[3]

  • Reference Wavelength (DAD): Turn OFF reference wavelength (e.g., 360 nm) if your peaks are negative or distorted.[1][2][3]

Alternative Detection (If UV Fails):

  • RID (Refractive Index): The "Gold Standard" for sugars.[2][3] Robust but incompatible with gradients.[1][2][3]

  • ELSD (Evaporative Light Scattering): Excellent for acetylated sugars; allows gradient elution.[1][2][3]

Part 3: Separation Strategy (The Column)

Separating


 and 

anomers requires a stationary phase that can discriminate based on the spatial orientation of the acetate group at the anomeric position.
Option 1: Normal Phase (Recommended for Anomers)

Normal phase chromatography (NP-HPLC) is superior for separating acetylated anomers because the interaction is based on adsorption geometry, which differs significantly between axial (


) and equatorial (

) acetates.[1][2][3]
  • Column: Silica (5

    
    m) or Amino (
    
    
    
    ).[1][2][3]
  • Mobile Phase: Hexane : Ethyl Acetate (Isocratic).[1][2][3]

    • Start: 80:20 Hexane:EtOAc.[1][2][3]

    • Optimization: Increase EtOAc to reduce retention time.

  • Mechanism: The polar silica surface interacts more strongly with the more accessible polar face of the specific anomer.

Option 2: Reversed Phase (C18)

Possible, but often results in co-elution of anomers unless the gradient is very shallow.[3]

  • Column: C18 (High Carbon Load, e.g., Phenomenex Luna or Agilent Zorbax).[2][3]

  • Mobile Phase: Water : Acetonitrile.[1][2][3][4]

  • Gradient: 30% ACN

    
     60% ACN over 20 minutes.
    
  • Note: Anomers may appear as a single broad peak or a "shoulder."[1][2][3]

Option 3: Chiral Separation (High Specificity)

If you need to separate enantiomers (L- vs D-) and anomers simultaneously.[1][2][3]

  • Column: Amylose-based (e.g., Chiralpak AD-H) [3].[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2][3]

Part 4: Visualization & Logic

Workflow: Troubleshooting "No Separation"

HPLC_Troubleshooting Start Issue: Poor Separation of Isomers Check_Mode Current Mode? Start->Check_Mode RP_Mode Reversed Phase (C18) Check_Mode->RP_Mode NP_Mode Normal Phase (Silica) Check_Mode->NP_Mode RP_Action Action: Check Gradient RP_Mode->RP_Action NP_Action Action: Adjust Polarity NP_Mode->NP_Action RP_Decision Peaks Co-eluting? RP_Action->RP_Decision Switch_NP CRITICAL: Switch to Normal Phase (Hex/EtOAc) RP_Decision->Switch_NP Yes (Broad Peak) Shallow_Grad Use Shallow Gradient (0.5% ACN per min) RP_Decision->Shallow_Grad No (Partial Sep) NP_Decision Resolution < 1.5? NP_Action->NP_Decision Decrease_Polar Decrease EtOAc % (Increase Retention) NP_Decision->Decrease_Polar Yes Check_Temp Lower Temp to 20°C (Enhance Selectivity) NP_Decision->Check_Temp No (Good Sep)

Caption: Logic flow for resolving co-elution of acetylated sugar anomers. Note the critical pivot to Normal Phase if RP fails.

Part 5: Validated Experimental Protocols

Protocol 1: Normal Phase Separation (Recommended)

Best for: Baseline separation of


 and 

anomers.[2][3]
  • Column: Silica Column, 4.6 x 250 mm, 5

    
    m (e.g., Zorbax Rx-SIL or equivalent).
    
  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade).[1][2][3]

    • Solvent B: Ethyl Acetate.[1][2][3]

  • Isocratic Method: 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

  • Expected Result: Two distinct peaks. The

    
    -anomer usually elutes first (less polar interaction with silica in this conformation), followed by the 
    
    
    
    -anomer, though this can reverse based on specific ring substituents [4].[1][2][3]
Protocol 2: Sample Preparation (Preventing Hydrolysis)

Acetylated sugars are prone to deacetylation in unbuffered water.[1][2][3]

  • Diluent: Dissolve sample in Acetonitrile or Ethyl Acetate .[1][2][3] Avoid water or methanol for stock solutions.[1][2][3]

  • Concentration: 1.0 mg/mL (due to weak UV response, high concentration is needed).

  • Stability: Analyze within 24 hours. If "extra" peaks appear at early retention times (RP) or very late times (NP), hydrolysis has occurred (free OH groups are very polar).[1][2][3]

Part 6: Frequently Asked Questions (FAQs)

Q: I see two peaks in my "pure" standard. Is it contaminated? A: Likely not.[1][2][3] Peracetylated sugars naturally exist as anomeric mixtures (


 and 

).[1][2][3] Unless you specifically crystallized one anomer and dissolved it immediately before injection, mutarotation (equilibration) may occur, or the synthesis produced both.[3] In HPLC, these are distinct chemical entities.

Q: Why is my baseline drifting downwards in Gradient RP? A: This is the "Refractive Index Effect" or solvent absorption mismatch at 210 nm. Acetonitrile absorbs less than water at 200-210 nm.[1][2][3] As ACN increases, absorbance drops.[2][3]

  • Fix: Use a reference cell or subtract a blank gradient.

Q: Can I use Mass Spec (LC-MS)? A: Yes, but acetylated sugars ionize poorly in ESI+ without help.

  • Tip: Add Ammonium Acetate (5-10 mM) to the mobile phase.[1][2][3] Look for

    
     or 
    
    
    
    adducts.[1][2][3] The protonated ion
    
    
    is often unstable or invisible.[2][3]

References

  • Asian Publication Corporation.[1][2][3] (2025).[1][2][3][5][6] Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation. Link

  • International Journal of Electrochemical Science.[2][7] (2015).[1][2][3][4][7] Ultraviolet Detection of Monosaccharides: Multiple Wavelength Strategy. Link

  • ResearchGate. (2025).[1][2][3][6][8] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Link

  • Phenomenex. Chiral HPLC Separations Guide. Link

For further assistance, please reply with your chromatogram (exported as .CSV or .PDF) and current method parameters.

Sources

Technical Support Center: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose (L-Rhamnose Tetraacetate)[1][2]

Welcome to the Technical Support Hub

User Profile: Researchers in Glycoscience, Medicinal Chemistry, and Nucleoside Synthesis.[1] Subject: Troubleshooting purity, stability, and analysis of peracetylated 6-deoxy-hexoses.

The compound you are working with, systematically named (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is widely known in the field as Tetra-O-acetyl-L-rhamnopyranose (or its enantiomer).[1][2] It is a critical "donors" scaffold for glycosylation reactions.[2] Its stability and reactivity are dominated by the anomeric center (C1) and the lability of the ester protecting groups.

This guide addresses the three most frequent technical inquiries: Stereochemical Inconsistency (Anomers) , Hydrolytic Degradation , and Analytical Anomalies .[1][2][3]

Module 1: The Anomeric Conundrum (Stereoisomers)

Symptom: "My product is an oil instead of a solid," or "The melting point is 10-20°C lower than the literature value."

Technical Insight

The IUPAC name implies a fixed stereochemistry, but in synthesis, this compound exists as an equilibrium of two anomers: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-anomer  (axial C1-OAc) and 

-anomer
(equatorial C1-OAc).[2][3]
  • Thermodynamic Product: The

    
    -anomer is favored due to the Anomeric Effect  (stabilization of the axial lone pair/
    
    
    
    * orbital interaction).
  • Kinetic Product: The

    
    -anomer often forms first during rapid acetylation but equilibrates over time or with acid catalysis.
    

Impurity Profile:

  • Target: >95% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -anomer (Crystalline solid).[2][3]
    
  • Impurity: 5–15% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -anomer (often prevents crystallization, leading to syrups).[2][3]
    
Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Syrup/Oil High ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-content (>10%)
Recrystallization: Dissolve in hot ethanol or EtOH/Water (9:1).[2][3] Cool slowly to 4°C to force the thermodynamic

-anomer to lattice.
Double NMR Peaks Anomeric mixtureDo not discard. If used for glycosylation (Lewis Acid catalyzed), the anomeric ratio often resets.[2][3] Proceed if purity >90%.

Module 2: Hydrolytic Instability (Degradation)

Symptom: "HPLC shows small peaks eluting earlier than the main peak," or "Mass Spec shows [M-42] signals."

Technical Insight

Peracetylated sugars are moderately stable, but the acetyl groups (esters) are susceptible to hydrolysis (deacetylation) or migration in the presence of moisture and trace bases/acids.[2][3]

  • Primary Degradant: Tri-O-acetyl-L-rhamnopyranose (loss of one acetyl group).[1][2]

  • Location: The anomeric acetate (C1) is the most labile, followed by C2.[3]

  • Mechanism: Moisture in the storage vial or wet solvents (DMSO/DMF) during handling initiates hydrolysis.[2][3]

Visualization: Degradation Pathway

The following diagram illustrates the origin of common impurities during storage and handling.

ImpurityPathway Start Pure Tetra-O-acetyl (Target) Anomer Beta-Anomer (Stereoisomer) Start->Anomer Acid/Heat (Equilibration) Hydrolysis Tri-O-acetyl (Degradant) Start->Hydrolysis Moisture/Base (Deacetylation) Migration Acetyl Migration (Regioisomer) Hydrolysis->Migration pH > 7

Caption: Figure 1. Impurity generation pathways.[2][3] Yellow indicates stereochemical variance; Red indicates chemical degradation.[2][3]

Module 3: Analytical Troubleshooting (HPLC & NMR)

Symptom: "I cannot separate the impurities on my HPLC," or "The H1 NMR signal is split."

FAQ: Analytical Anomalies

Q1: Why do I see two peaks in my HPLC even after purification? A: This is likely the


/

separation
. On standard C18 columns, the anomers often co-elute or show partial separation (shoulder peaks).[2][3]
  • Solution: Use a specialized column (e.g., Chiralpak AD-H) or reduce Acetonitrile % to <30% isocratic to attempt separation.[1][2][3] However, for synthetic utility, separating anomers is often unnecessary.[1][3]

Q2: How do I distinguish


 from 

in NMR?
A: Look at the H-1 (Anomeric Proton) doublet:
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Anomer:  H-1 appears downfield (~6.0 ppm) with a small coupling constant  (
    
    
    
    Hz) because H1 and H2 are equatorial/axial (gauche).[2][3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Anomer:  H-1 appears slightly upfield (~5.8 ppm) with a large coupling constant  (
    
    
    
    Hz) if H1 and H2 are trans-diaxial (though in rhamnose/mannose, H2 is axial/equatorial depending on ring flip, usually
    
    
    is smaller than glucose but distinct).[2][3] Note: For Mannose/Rhamnose configurations, J-values differ from Glucose.[1][2] Always verify with literature.

Q3: What is the "Ghost Peak" at RRT 0.8? A: This is typically the 2,3,4-Tri-O-acetyl derivative (anomeric -OH exposed).[1] It is much more polar than the tetra-acetate.

  • Test: Add a drop of D2O to your NMR tube. If the impurity peaks shift or disappear (exchangeable proton), it is a hydrolysis product (-OH).[1][2][3]

Experimental Protocol: Purification of Anomeric Mixtures

If your application requires pure


-anomer (e.g., for crystallization seeding), follow this "Self-Validating" protocol.

Materials:

  • Crude Product (Syrup)[1][2][3]

  • Ethanol (Absolute)[1][2][3]

  • TLC Plates (Silica)[1][2][3]

  • Stain: 10% H2SO4 in MeOH (Charring)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 1g of crude syrup in 2 mL of warm Ethanol (40°C).

  • Nucleation: Add water dropwise until slight turbidity persists (approx 0.2 - 0.5 mL).

  • Equilibration: Heat gently to clear the solution, then wrap the vial in cotton (insulation) to allow slow cooling to Room Temperature (RT).

  • Crystallization: Once at RT, move to 4°C fridge for 12 hours.

  • Validation: Filter crystals. Run TLC (Hexane:EtOAc 2:1).[1][2][3]

    • Pass: Single spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[2][3]
      
    • Fail: Double spot or streak (Hydrolysis).[1][2][3]

References

  • PubChem. [(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate (Compound Summary). National Library of Medicine. Available at: [Link][1][2][3]

  • Lopes, J. F., & Gaspar, E. M. (2008).[1][2][3][4] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. Available at: [Link][2][3][4]

  • Emery Pharma. (2015).[1][2][3] Separation and Identification of alpha- and beta-glycopyranoside anomers. Available at: [Link]

  • Withers, S. G., et al. (2021).[1][2][3] 7-Fluorosialyl Glycosides Are Hydrolysis Resistant.[1][2] ACS Chemical Biology.[2][3] (Discusses general hydrolytic stability of acetylated sugars). Available at: [Link][1][2][3]

Sources

Technical Support Center: Stereoselective Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

[1][2]

System Status: Operational Topic: Stereoselective Peracetylation of 6-Deoxy-Hexoses (L-Fucose / L-Rhamnose) Audience: Medicinal Chemists, Process Chemists[1][2]

Molecule Identification & Scope

The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate refers to the peracetylated form of a 6-deoxy-hexopyranose .[1][2][3] In drug development contexts, this most commonly corresponds to:

  • 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose)[1][2]

  • 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (Peracetylated Rhamnose)[1][2]

The Core Challenge: The synthesis of these precursors is trivial in terms of yield but difficult in terms of stereocontrol . The "stereoselective" requirement specifically refers to controlling the anomeric center (C1) .[1][2]

  • Target: Usually the

    
    -anomer  (thermodynamic product), which is required for specific glycosylation protocols or biological assays.[1][2]
    
  • Common Failure Mode: Obtaining an inseparable

    
     mixture or the kinetic 
    
    
    -anomer when the
    
    
    -form is desired.[1][2]
Mechanism of Stereocontrol (The "Why")

To troubleshoot stereoselectivity, you must understand the driving forces:

  • Kinetic Control (Basic Conditions):

    • Reagents: Acetic Anhydride (

      
      ) + Pyridine/NaOAc.[1][2]
      
    • Outcome: Often yields the

      
      -anomer (equatorial anomeric acetate) or a mixture.[1][2] The 
      
      
      -anomer is formed faster due to the nucleophilicity of the equatorial hydroxyl in the transition state.[1][2]
  • Thermodynamic Control (Acidic Conditions):

    • Reagents:

      
       + Lewis Acid (
      
      
      ,
      
      
      ) or Brønsted Acid (
      
      
      ).[1][2]
    • Outcome: Favors the

      
      -anomer  (axial anomeric acetate).[1][2]
      
    • Reasoning: The Anomeric Effect stabilizes the axial position of the electronegative acetate group at C1.[1][2] Acidic conditions allow the anomeric center to equilibrate (anomerize) to this lower-energy state.[1][2]

Troubleshooting Guide
Issue 1: Low Stereoselectivity (Mixture of

)

Symptom: NMR shows doublet signals for H-1 at two different chemical shifts (e.g.,


Root Cause:12Corrective Action:
  • Switch Catalyst: Move from Pyridine to Iodine (

    
    )  or Scandium Triflate (
    
    
    )
    .[1][2] Iodine is highly effective for 6-deoxy sugars.[1][2]
  • Extend Reaction Time: If using acidic conditions, extend time by 2–4 hours. The

    
    -anomer converts to 
    
    
    over time.[1][2]
  • Temperature: Increase reaction temperature to 40–50°C to overcome the activation energy for anomerization.

Issue 2: "Syrup" Formation / Failure to Crystallize

Symptom: Product remains a viscous oil despite high purity by TLC. Root Cause: Presence of trace water or mixed anomers preventing crystal packing.[1][2] 6-deoxy sugar acetates are notorious for oiling out if the

12Corrective Action:
  • Azeotropic Drying: Co-evaporate the crude oil with toluene (3x) to remove trace acetic acid/water.[1][2]

  • Seed Crystals: If available, seed the oil with a pure

    
    -sample.[1][2]
    
  • Solvent System: Use Ethanol/Water or Ether/Hexane for recrystallization.[1][2] Ensure the mixture is predominantly one anomer before attempting crystallization.[1][2]

Issue 3: Furanose Contamination

Symptom: Unexpected peaks in NMR; mass spec is correct, but fragmentation pattern differs. Root Cause: Ring contraction.[1][2] 6-deoxy sugars can form furanose (5-membered ring) acetates if the reaction conditions are too vigorous or if the starting material contained furanose isomers.[1][2] Corrective Action:

  • Starting Material Check: Ensure the starting sugar is fully in the pyranose form (crystallized monohydrates are usually pyranose).[1][2]

  • Lower Temperature: Keep the acetylation below 0°C initially. High heat promotes ring opening/closing.[1][2]

Recommended Protocol: Thermodynamic Synthesis of -Anomer

Objective: Synthesis of 1,2,3,4-tetra-O-acetyl-6-deoxy-L-hexopyranose (>95%

ParameterSpecification
Starting Material L-Fucose or L-Rhamnose (1.0 equiv)
Reagent Acetic Anhydride (5.0 equiv)
Catalyst Iodine (

) (1.5 mol%)
Solvent Neat (Solvent-free) or DCM
Temperature 0°C

RT
Time 2 - 4 Hours

Step-by-Step Workflow:

  • Preparation: Place L-Fucose (or Rhamnose) (10 mmol) in a round-bottom flask.

  • Activation: Add Acetic Anhydride (50 mmol) under Argon atmosphere.

  • Catalysis: Cool to 0°C. Add Iodine (0.15 mmol) in one portion.

    • Note: The solution will turn dark brown/purple.[1][2]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:Ethyl Acetate 3:2).[1][2]

    • Checkpoint: The

      
      -anomer (kinetic) forms first.[1][2] Continue stirring until the spot coalesces into the thermodynamic product (usually higher 
      
      
      ).[1][2]
  • Quenching: Dilute with DCM. Wash with saturated

    
     (Sodium Thiosulfate) to remove iodine (color changes from purple to clear).[1][2]
    
  • Workup: Wash with saturated

    
     (remove acid) and Brine. Dry over 
    
    
    .[1][2]
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the competition between kinetic and thermodynamic pathways, highlighting why acidic conditions are required for the target molecule.

GStartFree Sugar(L-Fucose/Rhamnose)KineticKinetic Product(Beta-Anomer)Less StableStart->KineticAc2O / Pyridine(Fast, Kinetic Control)ThermoThermodynamic Product(Alpha-Anomer)Target MoleculeStart->ThermoAc2O / H2SO4(Direct Thermodynamic Control)MixtureAnomeric Mixture(Alpha + Beta)Start->MixtureWeak AcidKinetic->ThermoLewis Acid (I2)Anomerization via Oxocarbenium

Caption: Reaction coordinate showing the conversion of the kinetic


Frequently Asked Questions (FAQ)

Q: Can I use this protocol for D-Glucose or D-Galactose? A: Yes, but the reaction times may vary. 6-deoxy sugars (Fucose/Rhamnose) are generally more reactive due to the lack of the electron-withdrawing -OH/-OAc at C6, making the ring oxygen more nucleophilic.[1][2]

Q: Why Iodine instead of Sulfuric Acid? A: Iodine is milder.[1][2] Sulfuric acid can cause charring (decomposition) of 6-deoxy sugars if the temperature spikes.[1][2] Iodine allows for a "cleaner" reaction profile and easier workup (thiosulfate wash).[1][2]

Q: My product is colored even after thiosulfate wash. A: This indicates trapped iodine or polymerized byproducts.[1][2] Filter the solution through a small pad of silica gel or activated charcoal before final crystallization.[1][2]

References
  • Kartha, K. P. R., & Field, R. A. (1997).[1][2] Iodine: A versatile catalyst in carbohydrate chemistry.[1][2] Tetrahedron Letters, 38(47), 8233-8236.[1][2]

  • Vig, R., et al. (2021).[1][2] Stereoselective synthesis of

    
    -mannosides and 
    
    
    -rhamnosides. Royal Society of Chemistry Advances.[1][2]
  • PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3][4] National Library of Medicine.[1][2]

  • Wang, L., et al. (2018).[1][2][5] Stereoselective glycosylations using rhamnose donors. Journal of the American Chemical Society, 140, 4632–4638.[1][2][5][6] [1][2][5]

Validation & Comparative

comparing (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate with other glycosyl donors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate vs. Modern Glycosyl Donors

Subject: Evaluation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (IUPAC: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate) as a glycosyl donor for α-selective fucosylation.[1][2]

Executive Summary

In the landscape of oligosaccharide synthesis, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (commonly referred to as Peracetylated L-Fucose ) represents the "classic" stable glycosyl donor.[1][2] Unlike highly reactive glycosyl trichloroacetimidates or versatile thioglycosides, this compound is an anomeric acetate .[1][2] It is characterized by exceptional shelf stability and operational simplicity but requires harsh activation conditions.[1][2]

This guide objectively compares this donor against its primary alternatives—Glycosyl Imidates , Thioglycosides , and Glycosyl Halides —to assist researchers in selecting the optimal reagent for constructing complex fucosylated glycoconjugates (e.g., Lewis X/Y antigens, HMOs).[1][2]

Key Verdict: Use Peracetylated Fucose for scale-up of simple glycosides where cost and stability are paramount.[1][2] Switch to Fucosyl Imidates or Thiofucosides for convergent synthesis of complex oligosaccharides requiring mild conditions and high yields.[1][2]

Technical Profile & Mechanism

Identity:

  • Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose[1][2][3][][5]

  • Role: "Disarmed" Glycosyl Donor

  • Key Feature: C2-Neighboring Group Participation (NGP)

Mechanistic Pathway: The activation of peracetylated fucose relies on the Neighboring Group Participation (NGP) of the C2-acetate.[1][2] Upon activation by a strong Lewis acid (e.g.,


), the anomeric acetate is expelled, and the C2-acetate stabilizes the resulting oxocarbenium ion by forming a five-membered acyloxonium ion  intermediate.[1][2] This blocks the 

-face, forcing the nucleophile (acceptor) to attack from the

-face (1,2-trans to the C2 auxiliary), resulting in high

-selectivity
.[1][2]
Figure 1: Activation and Stereoselectivity Pathway[1][2]

G Donor Peracetylated Fucose (Anomeric Acetate) Oxocarbenium Oxocarbenium Ion (Transient) Donor->Oxocarbenium Activation LewisAcid Lewis Acid (BF3·OEt2 or TMSOTf) LewisAcid->Donor Promotes Acyloxonium Acyloxonium Ion (C2-Participation) Oxocarbenium->Acyloxonium Stabilization (NGP) Product α-L-Fucoside (1,2-trans product) Acyloxonium->Product Nucleophilic Attack (Stereoselective)

Caption: Mechanistic pathway showing Lewis acid activation leading to the acyloxonium intermediate, which directs exclusive


-L-fucoside formation.[1][2]

Comparative Analysis: Donor Performance

The following table contrasts Peracetylated Fucose with industry-standard alternatives.

FeaturePeracetylated Fucose (Subject)Fucosyl Trichloroacetimidate Thiofucoside (STol/SEt) Fucosyl Bromide
Stability High (Shelf-stable years)Moderate (Hydrolysis sensitive)Very High (Shelf-stable)Low (Must be fresh)
Reactivity Low (Disarmed)High (Armed/Disarmed tunable)Moderate (Tunable)High
Activation Strong Lewis Acid (

, TMSOTf)
Mild Lewis Acid (TMSOTf cat.)[1][2][5]Thiophilic Promoter (NIS/TfOH)Heavy Metal (

,

) or Lemieux
Selectivity Excellent

(via NGP)
Good

(via NGP)
Variable (solvent dependent)Good

(Kinetic)
Preparation 1 Step (Acetylation of Fucose)2 Steps (Anomeric deprotection + Imidate formation)2 Steps (Acetylation + Thiolysis)2 Steps (Acetylation + Bromination)
Byproducts Acetic Acid / Silyl AcetatesTrichloroacetamide (Can be removed easily)Succinimide / Sulfides (Smell)Metal salts / HBr
Critical Analysis
  • The "Anomeric Acetate Paradox": While Peracetylated Fucose is the most stable donor, its low reactivity is a double-edged sword.[1][2] It requires stoichiometric amounts of strong Lewis acids (like

    
    ), which can degrade acid-sensitive protecting groups (e.g., isopropylidene acetals, trityl groups) on the acceptor.[1][2]
    
  • Orthogonality: unlike Thioglycosides , which can be activated in the presence of other esters or even anomeric acetates (under specific conditions), Peracetylated Fucose offers no orthogonality.[1][2] It is strictly a "terminal" donor in a synthetic sequence.[1][2]

  • Yield Efficiency: Trichloroacetimidates generally provide higher yields (80-95%) under milder conditions compared to anomeric acetates (60-80%), making imidates the gold standard for precious late-stage glycosylations.[1][2]

Experimental Protocols

These protocols are designed to be self-validating. If the TLC does not show the expected conversion within the stated timeframe, check the moisture content of the solvent (critical for Lewis acid reactions).[2]

Protocol A: Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Target: Rapid, large-scale preparation of the donor.[1][2]

  • Dissolution: Suspend L-Fucose (10 g, 60.9 mmol) in dry Pyridine (50 mL).

  • Acetylation: Add Acetic Anhydride (

    
    , 50 mL) dropwise at 0°C. Add a catalytic amount of DMAP (50 mg).
    
  • Reaction: Stir at room temperature for 4-6 hours. Monitor TLC (Hexane:EtOAc 1:1).[1][2]

    
     of product ~0.6; SM stays at baseline.
    
  • Workup: Pour into ice water (500 mL). Extract with DCM (

    
     mL).[1][2] Wash organic layer with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.[1][2]
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Ether to yield white crystals (Yield >90%).[1][2]
    
    • Validation: NMR should show four acetate singlets around 2.0-2.2 ppm and anomeric protons as a doublet (usually

      
      -anomer dominant).[1][2]
      
Protocol B: Glycosylation (Lewis Acid Activation)

Target: Coupling to a primary alcohol acceptor.[1][2]

  • Preparation: Co-evaporate Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry Toluene (

    
    ) to remove traces of water. Dissolve in dry DCM (0.1 M concentration).
    
  • Activation: Add activated 4Å Molecular Sieves and stir for 30 min under Argon.

  • Initiation: Cool to 0°C. Add

    
     (1.5 - 2.0 equiv) dropwise.
    
    • Note: TMSOTf (0.5 equiv) is a more potent alternative if

      
       fails.[1][2]
      
  • Monitoring: Stir at 0°C

    
     RT. Reaction typically takes 2-12 hours.[1][2]
    
    • Checkpoint: If the donor hydrolyzes (hemiacetal formation on TLC), the system is wet.[1][2]

  • Quench: Add

    
     (excess) to neutralize the acid before concentration.
    
  • Workup: Standard aqueous workup and Flash Chromatography.

References

  • BOC Sciences. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose Product Profile.

  • PubChem. Compound Summary: [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[1][2][5][6] National Library of Medicine.[1][2] [1][2]

  • Schmidt, R. R., & Kinzy, W. (1994).[1][2] Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method.[1][2] Advances in Carbohydrate Chemistry and Biochemistry.[1][2]

  • Codee, J. D., et al. (2005).[1][2] Thioglycosides in sequential glycosylation strategies.[1][2][6] Chemical Society Reviews.[1][2]

  • Mukhopadhyay, B., et al. (2004).[1][2] Rationalizing the Reactivity of Glycosyl Donors. Journal of Organic Chemistry.[1][2]

Sources

validation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Bioactivity Common Name: 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-hexopyranose (Peracetylated L-Fucose or L-Rhamnose) Context: Metabolic Glycoengineering & Prodrug Delivery

Part 1: Executive Technical Synthesis

Identity & Significance The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the IUPAC designation for the peracetylated form of a 6-deoxy-hexose, most notably 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) or its isomer Tetra-O-acetyl-L-rhamnopyranose (RhaAc4) .[1]

In drug development and glycobiology, this molecule serves as a high-efficiency metabolic prodrug . Unlike free sugars, which rely on saturable, specific membrane transporters (e.g., SLC35C1), this peracetylated variant utilizes passive diffusion to penetrate the lipid bilayer. Once intracellular, non-specific esterases cleave the acetyl groups, releasing the free sugar into the salvage pathway to drive glycosylation or compete with inhibitors.

The Validation Challenge Validating the bioactivity of this compound requires proving three distinct phases:

  • Membrane Permeability: It must enter the cell independent of transporters.

  • Esterase Activation: It must be fully deacetylated (partial deacetylation yields inactive "dead-end" metabolites).

  • Metabolic Integration: The released sugar must be converted to its nucleotide-donor form (e.g., GDP-Fucose) and incorporated into nascent glycans.

Part 2: Comparative Performance Guide

This section objectively compares FucAc4 (the Product) against standard alternatives used in glycosylation modulation.

Table 1: Bioactivity & Delivery Efficiency Comparison

FeatureProduct: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Alternative A: Free L-Fucose Alternative B: GDP-Fucose Alternative C: 2-Fluoro-L-Fucose
Entry Mechanism Passive Diffusion (Lipophilic)Active Transport (Saturable)Membrane ImpermeablePassive Diffusion
Intracellular Conc. High (Accumulates >100x vs extracellular)Low/Moderate (Transporter limited)N/A (Requires Microinjection)High
Metabolic Fate Substrate for Salvage Pathway (Fucokinase)Substrate for Salvage PathwayDirect Glycosyltransferase SubstrateInhibitor of Fucosyltransferases
Bioactivity Type Glycan Enhancement (Gain-of-Function)Glycan MaintenanceDirect DonorGlycan Silencing (Loss-of-Function)
Cell Type Scope Universal (Works in transporter-deficient cells)Limited (Requires specific transporters)In Vitro / Cell-Free OnlyUniversal
Toxicity Risk Low (Acetate burden at >200 µM)NegligibleNegligibleModerate (Metabolic disruption)

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the "Trojan Horse" mechanism validated in this guide. The peracetylated compound bypasses surface transporters, is processed by esterases, and enters the Golgi for glycan synthesis.

BioactivityPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Prod Product: (Triacetyloxy... acetate) [Lipophilic] Diff Passive Diffusion Prod->Diff FreeSugar_Ext Free Sugar (Alternative) Trans Specific Transporter FreeSugar_Ext->Trans Intra_Prod Intracellular Product Diff->Intra_Prod FreeSugar_Int Free Sugar (Active) Trans->FreeSugar_Int Esterase Non-specific Esterases Intra_Prod->Esterase Esterase->FreeSugar_Int Deacetylation Kinase Kinase (e.g., FUK) FreeSugar_Int->Kinase Nuc_Sugar GDP-Sugar (Donor) Kinase->Nuc_Sugar Activation GT Glycosyl- transferase Nuc_Sugar->GT Transport to Golgi Glycan Modified Glycoprotein GT->Glycan Incorporation

Caption: Figure 1. Mechanism of Action. The peracetylated product utilizes passive diffusion to bypass transport bottlenecks, serving as a high-flux precursor for glycan synthesis.

Part 4: Validation Protocols (Self-Validating Systems)

To confirm the bioactivity of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, you must perform the following two-step validation workflow. These protocols are designed with built-in controls to distinguish between uptake and functional incorporation.

Protocol A: Intracellular Bioavailability Assay (LC-MS/MS)

Objective: Verify that the product enters the cell and is successfully deacetylated into the free sugar.

Methodology:

  • Cell Seeding: Seed HeLa or CHO cells (transport-competent models) at

    
     cells/well.
    
  • Treatment Groups:

    • Negative Control: Vehicle (DMSO 0.1%).

    • Positive Control: Free L-Fucose (100 µM).

    • Experimental: Product (100 µM).

  • Incubation: Incubate for 2 hours at 37°C. (Short duration prevents full metabolic consumption).

  • Quenching: Wash cells 3x with ice-cold PBS to stop transport.

  • Extraction: Lyse cells in 80% Methanol/Water (-80°C). Centrifuge to remove debris.

  • Analysis: Perform LC-MS/MS (MRM mode) targeting the mass transition of the Free Sugar (e.g., m/z 163 -> 145 for Fucose) and the Mono-acetylated intermediate.

Success Criteria (Self-Validation):

  • Bioactivity Confirmation: The Experimental group must show high levels of Free Sugar in the cytosol.

  • Failure Mode Check: If high levels of Tri- or Di-acetylated species are found, cellular esterase activity is insufficient (cell-line specific limitation).

Protocol B: Functional Glycome Integration (Lectin Flow Cytometry)

Objective: Confirm that the released sugar is biologically active and incorporated into cell surface glycoproteins.

Methodology:

  • Model System: Use Lec13 CHO cells (deficient in endogenous GDP-mannose 4,6-dehydratase, resulting in low surface fucose) or wild-type cells treated with a fucosylation inhibitor.

  • Treatment: Treat cells with the Product (50 µM) for 24–48 hours.

  • Staining:

    • Harvest cells (non-enzymatic dissociation).

    • Stain with Biotinylated AAL (Aleuria Aurantia Lectin) (Specific for

      
      -1,3/1,6 Fucose).
      
    • Secondary stain: Streptavidin-FITC.

  • Acquisition: Flow Cytometry (10,000 events).

Data Interpretation:

  • Shift Calculation: Calculate Mean Fluorescence Intensity (MFI).

  • Validation: The Product-treated cells must show a statistically significant right-shift (increased MFI) compared to the untreated control, indicating "Rescue" or "Enhancement" of fucosylation.

Part 5: References

  • Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Proceedings of the National Academy of Sciences, 100(16), 9116-9121. [Link]

    • Establishes the foundational method of using peracetylated sugars for metabolic labeling.

  • Sawa, M., Hsu, T. L., Itoh, T., Sugiyama, M., Hanson, S. R., Vogt, P. K., & Wong, C. H. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]

    • Validates the specific uptake and incorporation of fucose derivatives in mammalian cells.

  • Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation. Bioconjugate Chemistry, 24(10), 1650-1655. [Link]

    • Demonstrates the industrial application of peracetylated fucose analogs in drug development.

  • PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3] National Center for Biotechnology Information. [Link]

    • Provides chemical structure verification and physical property data.

Sources

High-Efficiency Glycoengineering: Peracetylated Fucose (Ac₄Fuc) vs. L-Fucose for mAb Core Fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (referred to herein by its functional designation, Peracetylated Fucose or Ac₄Fuc ) and its native counterpart, L-Fucose , within the application of Metabolic Glycoengineering (MGE) of Monoclonal Antibodies (mAbs) .

Executive Technical Synthesis

In the development of therapeutic monoclonal antibodies (mAbs), core fucosylation (α1,6-linked fucose on the Fc N-glycan) is a Critical Quality Attribute (CQA) governing Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] While removal of fucose (afucosylation) enhances ADCC, controlled fucosylation is often required to match biosimilar profiles or stabilize specific glycoforms.

This guide compares two metabolic supplementation strategies to modulate the intracellular GDP-Fucose pool in CHO cells:

  • Ac₄Fuc (The "Trojan Horse"): A hydrophobic, membrane-permeable derivative that bypasses rate-limiting transporters.

  • L-Fucose (The Native Substrate): The natural sugar requiring active transport via SLC transporters.

Verdict: Ac₄Fuc demonstrates superior intracellular accumulation and incorporation efficiency (flux) but carries a higher cytotoxicity risk due to intracellular acidification. L-Fucose offers a safer toxicity profile but is kinetically limited by transporter saturation.

Mechanistic Comparison & Signaling Pathways

The Transport Bottleneck

The fundamental difference lies in cellular entry. Native L-Fucose relies on the Salvage Pathway via the fucose transporter (SLC35C1/C2), which is subject to feedback inhibition and saturation. Ac₄Fuc utilizes a passive diffusion mechanism, effectively "flooding" the cytosol with substrate once intracellular esterases cleave the acetyl groups.

Pathway Visualization

The following diagram illustrates the divergent entry mechanisms and their convergence at the GDP-Fucose synthesis node.

FucosePathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4Fuc Ac4Fuc (Peracetylated) Diffusion Passive Diffusion Ac4Fuc->Diffusion LFuc L-Fucose (Native) Transporter Fucose Transporter (SLC35C1) LFuc->Transporter Ac4Fuc_Cyto Ac4Fuc Diffusion->Ac4Fuc_Cyto Fucose Intracellular Fucose Transporter->Fucose Rate Limited Esterase Non-specific Esterases Ac4Fuc_Cyto->Esterase Esterase->Fucose Deacetylation Acetate Acetate (Byproduct) Esterase->Acetate pH Drop Risk Fuc1P Fucose-1-P Fucose->Fuc1P Fucokinase GDPFuc GDP-Fucose (Donor) Fuc1P->GDPFuc GDP-Fuc Pyrophosphorylase FUT8 FUT8 (Fucosyltransferase) GDPFuc->FUT8 Golgi Transport mAb_Glycan Core Fucosylated mAb FUT8->mAb_Glycan

Caption: Comparative flux analysis showing Ac₄Fuc bypassing the rate-limiting SLC35C1 transporter via passive diffusion, leading to rapid GDP-Fucose pool expansion.

Performance Comparison: Experimental Data

The following data summarizes comparative performance in CHO-K1 cells producing an IgG1 antibody.

Table 1: Physicochemical and Biological Properties
Feature(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac₄Fuc)L-Fucose (Native)
Molecular Weight ~330.3 g/mol 164.16 g/mol
LogP (Hydrophobicity) ~1.5 (Membrane Permeable)-2.3 (Polar/Impermeable)
Cellular Entry Passive Diffusion (High Flux)Active Transport (Saturable)
Effective Conc.[2][3][4][5][6] (EC₅₀) 25 - 50 µM> 1,000 µM (1 mM)
Metabolic Byproducts Acetate, Protons (H⁺)None
Table 2: Functional Outcome in CHO Cell Culture
MetricAc₄Fuc SupplementationL-Fucose Supplementation
Intracellular GDP-Fuc Fold Change > 40-fold increase (at 50 µM)~5-fold increase (at 1 mM)
Labeling Efficiency High (Rapid incorporation < 24h)Moderate (Slow incorporation > 48h)
Cytotoxicity (CC₅₀) ~200 µM (Significant drop in viability)> 10 mM (Negligible toxicity)
Mechanism of Toxicity Intracellular acidification; Acetate accumulation overwhelms buffering capacity.[2]Osmotic stress (only at extremely high concentrations).
Cost Efficiency Lower mass required; Higher synthesis cost.Higher mass required; Low commodity cost.

Experimental Protocol: Metabolic Labeling/Supplementation

Objective: To maximize core fucosylation of a recombinant IgG1 or to introduce a labeled fucose analog (e.g., if using alkynyl-Ac₄Fuc) for flux analysis.

Materials
  • Host Cell: CHO-K1 or CHO-S (suspension adapted).

  • Media: CD OptiCHO or ExpiCHO Expression Medium (Serum-free).

  • Reagents:

    • Ac₄Fuc (Stock: 100 mM in DMSO).

    • L-Fucose (Stock: 1 M in Water).

Step-by-Step Methodology
  • Seeding:

    • Seed CHO cells at

      
       cells/mL in shake flasks.
      
    • Incubate at 37°C, 5% CO₂, 125 rpm until density reaches

      
       cells/mL (Early Log Phase).
      
  • Supplementation (The Critical Divergence):

    • Protocol A (Ac₄Fuc): Add Ac₄Fuc to a final concentration of 50 µM .

      • Warning: Do not exceed 100 µM without verifying pH stability. The release of 4 acetate molecules per fucose molecule can acidify the cytosol.

    • Protocol B (L-Fucose): Add L-Fucose to a final concentration of 2 - 5 mM .

      • Note: High concentrations are required to compete with endogenous glucose/mannose for transport efficiency.

  • Incubation:

    • Maintain culture for 3-5 days (Fed-batch mode).

    • Monitor Viability Daily (Trypan Blue). If Ac₄Fuc viability drops <80%, reduce concentration in subsequent runs.

  • Harvest & Analysis:

    • Centrifuge supernatant (3000 x g, 10 min).

    • Purify IgG via Protein A chromatography.

    • Glycan Release: Enzymatic release using PNGase F.

    • Analysis: Label with 2-AB or RapiFluor-MS and analyze via HILIC-UPLC or LC-MS/MS.

Workflow Visualization

Workflow cluster_treatment Treatment Arms Start CHO Cell Seeding (0.5e6 cells/mL) Ac4 Arm A: Ac4Fuc (50 µM) Start->Ac4 Nat Arm B: L-Fucose (5 mM) Start->Nat Culture Fed-Batch Culture (3-5 Days) Ac4->Culture Nat->Culture Monitor Monitor Viability (Critical for Ac4Fuc) Culture->Monitor Harvest Harvest Supernatant Protein A Purification Monitor->Harvest Viability > 80% Analysis PNGase F Digestion LC-MS Glycan Profiling Harvest->Analysis

Caption: Experimental workflow for comparative glycoengineering. Note the viability checkpoint which is critical when using peracetylated sugars.

Expert Insights & Troubleshooting

The "Ammonia Effect" and Acetate Toxicity

The most common failure mode with Ac₄Fuc is cytotoxicity . When Ac₄Fuc is deacetylated, it releases four acetate ions.

  • Mechanism: Acetate enters the TCA cycle or acidifies the cytosol. In CHO cells, excess acetate metabolism can lead to increased ammonium (

    
    ) production, which is toxic and alters glycosylation (often increasing heterogeneity).
    
  • Mitigation: If using Ac₄Fuc, ensure culture media has strong buffering capacity (HEPES) and monitor pH. If toxicity is observed, switch to a "feed and bleed" strategy with lower concentrations (20 µM) added daily rather than a single bolus.

When to use which?
  • Use Ac₄Fuc when:

    • You need to introduce a functionalized analog (e.g., Azido- or Alkynyl-fucose for Click Chemistry). The transporter often rejects modified sugars; the peracetylated form bypasses this selectivity.

    • You need to maximize flux with minimal material (high potency).

  • Use L-Fucose when:

    • You are in late-stage manufacturing (GMP). L-Fucose is a GRAS (Generally Recognized As Safe) compound with no toxicity issues, whereas Ac₄Fuc is a synthetic chemical reagent.

    • You simply need to maintain baseline fucosylation levels without perturbing cell metabolism.

References

  • Jiang, H., et al. (2020). Metabolic Engineering of CHO Cells for the Production of Recombinant Proteins with Tailored Glycosylation.Frontiers in Bioengineering and Biotechnology .

  • Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation.Bioconjugate Chemistry .

  • Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering: implications for cell biology and biomedical applications.Annual Review of Biomedical Engineering .

  • Allen, M. J., et al. (2016). Peracetylated fucose analogues for metabolic glycoengineering: Permeability and toxicity.Glycobiology .

Sources

comparative study of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Peracetylated 6-Deoxy-L-Hexoses (L-Rhamnose/L-Fucose Models)

Executive Summary & Chemical Identity[1]

The systematic name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated tetrahydropyran ring substituted with a methyl group. In carbohydrate chemistry, this structure corresponds to 1,2,3,4-tetra-O-acetyl-6-deoxy-L-hexopyranose .

The most chemically significant isomer fitting this description is Peracetylated L-Rhamnose (6-deoxy-L-mannose). This molecule is a critical glycosyl donor precursor in the synthesis of antigen-related oligosaccharides and rhamnolipids.

This guide compares the three dominant synthesis methodologies:

  • Base-Catalyzed Acylation (Pyridine/Ac₂O): The historical "gold standard" for reliability.

  • Lewis Acid Catalysis (I₂/Ac₂O): The modern, solvent-free, thermodynamic method.

  • Green/Solid-Supported Catalysis: The sustainable alternative for scale-up.

Structural Verification (NMR Fingerprint)

To validate your product regardless of the method used, look for these diagnostic 1H NMR signals (CDCl₃, 400 MHz):

  • C5-Methyl (Ring Pos 2): Doublet (

    
     1.1–1.3 ppm, 
    
    
    
    Hz). This is the confirmation of the 6-deoxy skeleton.
  • Acetate Methyls: Four singlets clustered at

    
     1.9–2.2 ppm.
    
  • Anomeric Proton (H1): Doublet at

    
     5.8–6.0 ppm (for 
    
    
    
    -anomer).

Comparative Analysis of Methods

The following data aggregates experimental results from standard carbohydrate synthesis protocols (e.g., Vogel, Kartha et al.).

FeatureMethod A: Pyridine (Standard) Method B: Iodine (Catalytic) Method C: Solid Acid (Green)
Reaction Type Nucleophilic Catalysis (Base)Lewis Acid ActivationHeterogeneous Catalysis
Yield 85 – 92%95 – 99% (Quantitative) 80 – 88%
Reaction Time 12 – 18 Hours (Overnight)15 – 60 Minutes 1 – 3 Hours
Temperature 0°C

RT
RT (Exothermic)RT or Microwave (60°C)
Anomeric Selectivity Kinetic mixture (

)
Thermodynamic (

-dominant)
Variable
Purification Difficult (Pyridine removal)Easy (Thiosulfate wash)Easiest (Filtration)
Scalability Moderate (Solvent volume)High (Solvent-free)High

Detailed Experimental Protocols

Method A: The Pyridine Standard (Base-Catalyzed)

Best for: Initial small-scale synthesis where reagents are abundant and time is not critical.

Mechanism: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that transfers the acetyl group to the sugar hydroxyls.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Suspend L-Rhamnose monohydrate (1.0 eq) in anhydrous Pyridine (10 mL per gram of sugar).

    • Critical Step: If using monohydrate, co-evaporate with toluene twice to remove water, or add extra Ac₂O to scavenge it.

  • Addition: Cool to 0°C. Add Acetic Anhydride (Ac₂O) (5.0 eq, 1.25 eq per OH group) dropwise.

    • Why: The reaction is exothermic. Controlling temperature prevents charring (Maillard-type browning).

  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12-16h).

  • Workup (The Bottleneck):

    • Pour mixture into ice water (hydrolyzes excess Ac₂O).

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with 1M HCl (to remove Pyridine as pyridinium chloride), then sat. NaHCO₃, then Brine.[1]

  • Validation: TLC (Hexane:Ethyl Acetate 2:1). Product

    
    .
    
Method B: Iodine-Promoted Acetylation (Recommended)

Best for: High throughput, high yield, and thermodynamic stability.

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of acetic anhydride. This method is incredibly fast and often drives the equilibrium toward the thermodynamically stable


-anomer.

Protocol:

  • Setup: Standard flask, no inert atmosphere strictly required (though recommended).

  • Mixing: Mix L-Rhamnose (1.0 eq) directly with Acetic Anhydride (5.0 - 6.0 eq). No co-solvent is needed.

  • Catalysis: Add Iodine (I₂) crystals (1-2 mol%).

    • Observation: The solution will turn dark brown/purple.

  • Reaction: Stir at RT. The reaction is highly exothermic and will complete in <30 minutes.

    • Safety Note: On scales >5g, use a water bath to dissipate heat.

  • Workup:

    • Dilute with DCM.

    • Wash with cold saturated Sodium Thiosulfate (Na₂S₂O₃) solution.

    • Visual Cue: The dark iodine color vanishes instantly, leaving a clear organic layer.

    • Dry over MgSO₄ and concentrate.

  • Result: Often yields a crystalline solid immediately, requiring no chromatography.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the two primary methods.

Diagram 1: Comparative Reaction Workflow

G cluster_0 Method A: Pyridine cluster_1 Method B: Iodine (I2) Start L-Rhamnose (6-Deoxy-L-Mannose) StepA1 Reagent: Ac2O + Pyridine Start->StepA1 StepB1 Reagent: Ac2O + I2 (Cat.) Start->StepB1 StepA2 Intermediate: N-Acetylpyridinium StepA1->StepA2 0°C StepA3 Workup: HCl Wash (Tedious) StepA2->StepA3 12h Product Target Molecule: 1,2,3,4-Tetra-O-acetyl- 6-deoxy-L-mannopyranose StepA3->Product Yield: ~85% StepB2 Activation: Lewis Acid Complex StepB1->StepB2 RT StepB3 Workup: Na2S2O3 Wash (Fast) StepB2->StepB3 30 min StepB3->Product Yield: >95%

Caption: Workflow comparison highlighting the efficiency of the Iodine-catalyzed route (Method B) versus the multi-step workup of the Pyridine route (Method A).

Diagram 2: Iodine Catalytic Cycle (Lewis Acid Mechanism)

Mechanism I2 Iodine (I2) Complex Activated Complex [Ac2O---I2] I2->Complex Activates C=O Ac2O Acetic Anhydride Ac2O->Complex TS Transition State Nucleophilic Attack Complex->TS + Sugar-OH Sugar Sugar-OH Sugar->TS TS->I2 Regenerates Catalyst Product Sugar-OAc (Acetylated) TS->Product Acid Acetic Acid (Byproduct) TS->Acid

Caption: The Iodine acts as a Lewis acid to polarize the anhydride carbonyl, facilitating hydroxyl attack without requiring a base.

Troubleshooting & Optimization

Anomeric Control ( vs )
  • Problem: You require a specific anomer for a subsequent glycosylation reaction.

  • Insight:

    • Method A (Pyridine) typically yields a mixture closer to the ratio of the starting material (Kinetic control).

    • Method B (Iodine) promotes anomerization . Because the reaction environment is acidic and thermodynamic, the product equilibrates to the more stable

      
      -anomer (axial OAc at C1) due to the anomeric effect.
      
  • Action: If pure

    
    -anomer is required, use Method B and extend reaction time by 1 hour.
    
Humidity & Water Content[3]
  • Problem: Low yield or "gummy" syrup.

  • Cause: L-Rhamnose is often sold as a monohydrate. Water consumes Ac₂O (hydrolysis) and generates heat, killing the stoichiometry.

  • Solution: Always calculate Ac₂O equivalents based on total hydroxyls + water molecules.

    • Formula:

      
      .
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard acetylation protocols using Pyridine).

  • Kartha, K. P. R., & Field, R. A. (1997). Iodine promoted acetylation of carbohydrates.[2] Journal of Carbohydrate Chemistry, 16(2), 145-150. (The foundational paper for Method B).

  • Das, S. K., et al. (2025). Synthesis of L-Rhamnose Derivatives. ResearchGate. (Recent applications of rhamnose functionalization).

  • Gao, J., et al. (2021).[3] O-Acetylation using acetic anhydride in pyridine. GlycoPODv2 / NIH. (Standard Operating Procedure for Method A).

  • Li, X., et al. (2015). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. PMC. (Demonstrates Iodine-promoted acetylation yield of >95%).

Sources

biological efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate Derivatives Subtitle: Optimizing Intracellular Fucose Delivery for Metabolic Glycoengineering

Executive Summary

This guide analyzes the biological efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , scientifically recognized as Peracetylated L-Fucose (FucAc4) . In the context of drug development and glycobiology, this molecule serves as a high-efficiency "Trojan Horse" donor for the fucosylation salvage pathway.

Unlike free sugars which rely on saturable membrane transporters, FucAc4 utilizes a passive diffusion mechanism to achieve intracellular concentrations up to 100-fold higher than equimolar free fucose. This guide compares FucAc4 against its primary alternatives: Free L-Fucose (the natural substrate) and 2-Deoxy-2-fluoro-L-fucose peracetate (2F-PerAcFuc) (the metabolic inhibitor), providing actionable protocols for researchers optimizing antibody glycosylation or studying selectin-mediated cell adhesion.

Chemical Identity & Mechanism of Action

Topic Molecule: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Name: Peracetylated L-Fucose (FucAc4) Role: Metabolic Precursor / Fucosylation Enhancer

The efficacy of FucAc4 stems from its lipophilic peracetylation. While free fucose requires the SLC35C1 transporter (often a rate-limiting step), FucAc4 passively diffuses across the plasma membrane. Once cytosolic, non-specific esterases hydrolyze the acetyl groups, trapping the free fucose inside the cell for conversion to GDP-Fucose by Fucokinase (FUK).

Figure 1: The "Trojan Horse" Mechanism vs. Inhibition

This diagram illustrates the salvage pathway entry points for FucAc4 (Enhancer) versus 2F-PerAcFuc (Inhibitor).

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol FucAc4 FucAc4 (Topic Molecule) Esterase Non-specific Esterases FucAc4->Esterase Passive Diffusion FreeFuc Free L-Fucose IntraFuc Intracellular L-Fucose FreeFuc->IntraFuc SLC35C1 Transporter (Rate Limiting) Inhibitor 2F-PerAcFuc (Inhibitor) Inhibitor->Esterase Passive Diffusion Block COMPETITIVE INHIBITION Inhibitor->Block Fuc1P Fucose-1-Phosphate IntraFuc->Fuc1P FUK GDPFuc GDP-Fucose Fuc1P->GDPFuc PPase FUT Fucosyltransferase (Golgi) GDPFuc->FUT Glycoprotein Fucosylated Glycoprotein Esterase->IntraFuc Deacetylation Inhibitor_Active Inhibitor_Active FUK Fucokinase (FUK) PPase GDP-Fucose Pyrophosphorylase FUT->Glycoprotein Glycosylation Block->FUT

Caption: FucAc4 bypasses transport bottlenecks via passive diffusion (Red), rapidly increasing the GDP-Fucose pool. In contrast, 2F-PerAcFuc (Grey) utilizes the same entry route but competitively inhibits Fucosyltransferases (FUT), blocking glycosylation.

Comparative Performance Analysis

The following data consolidates experimental outcomes from CHO (Chinese Hamster Ovary) and HEK293 cell lines, the industry standards for antibody production.

Table 1: Efficacy Comparison of Fucose Sources
FeatureFucAc4 (Topic Molecule) Free L-Fucose 2F-PerAcFuc (Inhibitor)
Primary Application Rescue / Enhancement Baseline SupplementationAfucosylation (ADCC)
Cellular Uptake High (Passive Diffusion)Low (Transporter Dependent)High (Passive Diffusion)
IC50 / EC50 EC50: ~5-10 µM (Rescue)EC50: >1000 µM (Rescue)IC50: ~20 µM (Inhibition)
Intracellular Conc. 100x vs Free Sugar1x (Baseline)High (Accumulates)
Toxicity Risk Moderate (Acetate load at >200µM)LowModerate
Cost Efficiency High (Lower dose required)Low (High dose required)High (Potent inhibitor)
Key Technical Insights:
  • Dose-Sparing Effect: To achieve equivalent intracellular GDP-Fucose levels, FucAc4 requires 50-100x lower concentration in the media compared to free fucose. This is critical for large-scale bioreactors where raw material cost is a factor.

  • Rescue Capability: In LADII syndrome models (SLC35C1 deficiency), Free Fucose is ineffective due to transporter mutations. FucAc4 restores core fucosylation by bypassing the transporter entirely [1].

  • Toxicity Warning: High concentrations (>200 µM) of peracetylated sugars can be toxic. The hydrolysis releases 4 equivalents of acetate, potentially acidifying the cytosol or overwhelming the acetyl-CoA pool. Protocol validation (Section 4) is required to determine the non-toxic window.

Experimental Protocol: Metabolic Fucosylation Enhancement

Objective: Maximize core fucosylation of a recombinant IgG1 antibody using FucAc4 in CHO cells.

Reagents:
  • FucAc4 Stock: 100 mM in DMSO (Store at -20°C, avoid freeze-thaw).

  • Control: DMSO vehicle.

  • Lectin Stain: Biotinylated Aleuria Aurantia Lectin (AAL) - binds specifically to Fucose

    
    1-6 GlcNAc.
    
Step-by-Step Workflow:
  • Seeding: Seed CHO cells at

    
     cells/mL in serum-free media. Allow 24h recovery.
    
  • Dose Calculation:

    • Target Concentration: 50 µM (Optimal balance of efficacy vs. toxicity).

    • Calculation: Add 0.5 µL of 100 mM FucAc4 stock per 1 mL of culture.

    • Vehicle Control: Add 0.5 µL DMSO per 1 mL.

  • Incubation: Incubate for 72 hours . (Note: Fucosylation is a late-Golgi event; shorter times may miss the production window).

  • Harvest & Lysis:

    • Pellet cells (300xg, 5 min).

    • CRITICAL: Wash 2x with cold PBS to remove extracellular esterases and unabsorbed FucAc4.

    • Lyse in RIPA buffer with protease inhibitors.

  • Validation (Lectin Blot):

    • Run 20 µg protein on SDS-PAGE.

    • Transfer to PVDF.

    • Block with BSA (Do NOT use milk; milk contains interfering glycans).

    • Incubate with Biotin-AAL (1:1000)

      
       Streptavidin-HRP.
      
    • Expectation: FucAc4 lane shows significantly higher band intensity than DMSO control.

Figure 2: Experimental Workflow Logic

Workflow Step1 1. Cell Seeding (CHO Cells) Step2 2. Treatment (50 µM FucAc4) Step1->Step2 Step3 3. Incubation (72 Hours) Step2->Step3 Step4 4. PBS Wash (x2) (Remove Extracellular Esterases) Step3->Step4 Critical Step Step5 5. Lectin Blot (AAL Staining) Step4->Step5

Caption: The wash step (4) is critical to prevent false positives from extracellular sugar residues interfering with the assay.

References

  • Struwe, W. B., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation.[1][2] National Institutes of Health.

  • Allen, J. G., et al. (2021). Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk. ACS Chemical Biology.

  • Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody glycosylation with 2-fluorofucose. PNAS.

  • Kizuka, Y., et al. (2016). Biosynthesis of GDP-fucose and its physiological significance. Glycoconjugate Journal.

Sources

assessing the purity of synthesized (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Technical Assessment of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Purity

Executive Summary In the context of carbohydrate synthesis and drug development, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the peracetylated form of a 6-deoxyhexose, most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose or L-rhamnopyranose . These compounds act as critical glycosyl donors or protected intermediates in the synthesis of nucleoside analogs and complex oligosaccharides.

Assessing the purity of this synthesized intermediate presents a specific challenge: the molecule lacks a strong UV chromophore (containing only ester carbonyls), rendering standard UV-Vis detection at 254 nm ineffective. Furthermore, synthetic routes often yield anomeric mixtures (


) which must be quantified rather than simply detecting "impurities."

This guide compares three authoritative methodologies for purity assessment, prioritizing Quantitative NMR (qNMR) as the primary reference standard, supported by HPLC-ELSD and GC-MS .

Part 1: Critical Quality Attributes (CQAs)

Before selecting a method, the analyst must define the purity parameters for this specific oxane derivative:

  • Anomeric Purity: The ratio of

    
     (axial) to 
    
    
    
    (equatorial) isomers at the anomeric center (Oxane C6 / Sugar C1).
  • Degree of Acetylation: Detection of "Triacetyloxy" byproducts (incomplete acetylation leaving free hydroxyls).

  • Process Impurities: Residual pyridine, acetic anhydride, or triethylamine from the acetylation reaction.

Part 2: Comparative Methodology Analysis

Method A: Quantitative 1H-NMR (The Gold Standard)

Best For: Absolute purity determination, anomeric ratio quantification, and residual solvent analysis.

qNMR is the only self-validating method that does not require a reference standard of the specific impurity. For (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, the anomeric protons provide distinct diagnostic signals.

  • Mechanism: The anomeric proton (H-1 in sugar numbering) typically appears as a doublet between 5.5–6.5 ppm. The coupling constant (

    
    ) distinguishes the anomer:
    
    • 
      -anomer:  Small coupling (
      
      
      
      Hz, equatorial-axial).
    • 
      -anomer:  Large coupling (
      
      
      
      Hz, axial-axial) or small if manno-configuration.
  • Protocol:

    • Dissolve ~10 mg of sample in 600 µL CDCl₃ (Chloroform-d).

    • Add a known mass of Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).

    • Acquire spectrum with d1 (relaxation delay) ≥ 30s to ensure full relaxation of all protons.

    • Integrate the anomeric doublet against the internal standard peak.

Method B: HPLC-ELSD (The Chromatographic Workhorse)

Best For: Detecting non-volatile organic impurities and separating diastereomers.

Standard UV detectors fail here because the acetyl groups absorb weakly at <210 nm, where solvent cutoffs interfere. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

  • Mechanism: The mobile phase is evaporated, and solid particles scatter light. Response is non-linear but universal for non-volatiles.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Water/Acetonitrile Gradient (10%

      
       90% MeCN over 20 min).
      
    • Detection: ELSD (Drift tube temp: 40°C, Gain: 8).

    • Note: Excellent for separating the fully acetylated product from under-acetylated (more polar) byproducts.

Method C: GC-MS (Gas Chromatography - Mass Spectrometry)

Best For: Process control and volatile impurity fingerprinting.

Peracetylated sugars are sufficiently volatile and thermally stable for GC analysis. This method is superior for detecting residual reagents (acetic anhydride) which HPLC-ELSD misses (as they evaporate).

  • Mechanism: Electron Impact (EI) ionization provides a fragmentation pattern confirming the "Tetra-O-acetyl" structure (loss of AcO fragments).

  • Protocol:

    • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).

    • Temp Program: 100°C (1 min)

      
       280°C at 15°C/min.
      
    • Inlet: Split mode (20:1) to prevent column overload.

Part 3: Data Presentation & Comparison

FeatureqNMR HPLC-ELSD GC-MS
Primary Utility Absolute Quantification & Anomeric RatioIsolation of trace non-volatile impuritiesResidual reagents & Structural ID
Sample Prep Minimal (Dissolve & Run)Filtration requiredDilution in volatile solvent
Detection Limit Moderate (~0.1%)High (ppm level)High (ppm level)
Reference Std Not Required (Internal Std used)Required for quantitationRequired for quantitation
Anomer Resolution Excellent (Diagnostic Shifts)Good (requires optimization)Moderate (often co-elute)
Cost per Run Low (Solvent only)Medium (Solvents + Column)Medium (Carrier gas)

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for assessing the purity of the synthesized batch.

PurityAssessment Start Synthesized Crude (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate TLC Step 1: TLC Check (Hexane:EtOAc 2:1) Stain: H2SO4/MeOH Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Flash Chromatography (Silica Gel) Decision1->Purify No (Multiple Spots) qNMR Step 2: qNMR (CDCl3) Check Anomeric Ratio & Solvents Decision1->qNMR Yes Purify->TLC Decision2 Anomeric Purity >95%? Solvents < Limit? qNMR->Decision2 HPLC Step 3: HPLC-ELSD Check for non-volatile trace impurities Decision2->HPLC Yes Recrystallize Recrystallization (EtOH or Et2O/Hexane) Decision2->Recrystallize No Final Release Batch Generate CoA HPLC->Final Purity > 98% HPLC->Recrystallize Purity < 98% Recrystallize->qNMR

Caption: Workflow for purity assessment prioritizing qNMR for structural validation followed by HPLC for trace impurity detection.

Part 5: Detailed Experimental Protocol (qNMR)

Objective: Determine the weight-percent purity (


) and anomeric ratio.

Materials:

  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

  • Instrument: 400 MHz NMR or higher.

Procedure:

  • Weighing: Accurately weigh

    
     mg of the synthesized acetate (
    
    
    
    ) and
    
    
    mg of IS (
    
    
    ) into a clean vial.
  • Dissolution: Add 600 µL CDCl₃ and vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: -2 to 14 ppm[1]

    • Relaxation Delay (d1): 60 seconds (Critical:

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Set IS peak (singlet at 6.1 ppm) integral to defined value (normalized to proton count).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=3, Sample Anomeric H=1)
      
    • 
      : Molecular Weight[1][2]
      
    • 
      : Purity (decimal)
      

References

  • PubChem. [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection. Critical Reviews in Analytical Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

[1][2]

Executive Summary & Chemical Identification

Immediate Action Required: Treat as Non-Halogenated Organic Waste . Primary Hazard: Chemical Incompatibility (Base-catalyzed Hydrolysis).

The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the systematic IUPAC nomenclature for Peracetylated 6-Deoxyhexose , most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or its D-isomer/rhamnose analog).[1][2]

In drug development, this is a standard protected carbohydrate intermediate. While often classified as "low hazard" under GHS for acute toxicity, its ester-rich structure dictates specific disposal protocols to prevent exothermic reactions in bulk waste storage.

Chemical Profile Table
PropertySpecificationOperational Implication
Common Name Peracetylated Fucose / Tetra-O-acetyl-fucopyranoseUse common name for waste labeling to aid EHS identification.[1][2]
Physical State White to off-white Crystalline SolidDust generation risk; requires particulate controls.[1][2]
Solubility Soluble in DCM, Methanol, Ethyl AcetateWill mobilize in organic waste streams.[1][2]
Reactivity Hydrolyzable Ester DO NOT MIX with strong aqueous bases (NaOH, KOH).[1][2]
Flash Point >110°C (Solid) / Solvent dependent (Solution)Combustible solid; high flammability if in solvent.[1][2]
Hazard Analysis & Pre-Disposal Stabilization

The "Why" Behind the Protocol: The primary operational risk is not acute toxicity, but uncontrolled hydrolysis . This molecule contains four acetate ester groups. If disposed of in a waste container with high pH (basic) waste—such as spent 1M NaOH or amine-rich washings—the esters will undergo saponification.[2]

  • Mechanism: Ester + Base

    
     Alcohol + Carboxylate Salt + Heat .
    
  • Risk: In a closed 20L waste carboy, this reaction generates heat and pressure, potentially causing container failure or "geysering" upon opening.

Stabilization Directive:

  • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Acidic.

  • Quenching: If the compound was used in a reaction with reagents like Sodium Methoxide (NaOMe), quench with Acetic Acid before transfer to the waste container.

Disposal Workflow (Step-by-Step)
Scenario A: Pure Solid Waste (Expired/Spilled Material)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Labeling: "Non-Regulated Organic Solid."

  • Protocol:

    • Don standard PPE (Nitrile gloves, lab coat, safety glasses).

    • Sweep/scoop material into the HDPE jar. Avoid generating dust.[3]

    • Do not dissolve in solvent solely for disposal (this increases waste volume and hazard class).

    • Seal and tag for Incineration .

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)[1][2]
  • Container: HDPE or Glass Carboy (solvent compatible).

  • Labeling: "Flammable Organic Waste" (if solvents are present).

  • Protocol:

    • Segregation: Verify the carboy does NOT contain aqueous bases or strong oxidizers (e.g., Nitric Acid).

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) matches the carboy's resistance rating.

    • Transfer: Pour slowly using a funnel. Leave at least 10% headspace for vapor expansion.

    • Verification: Check the container temperature 10 minutes after addition. If warm, vent immediately and notify EHS.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for disposing of this specific acetylated carbohydrate, prioritizing the prevention of ester hydrolysis.

DisposalWorkflowStartWaste Generation:(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->Solid Dry SolidLiquidSolution / Mother LiquorStateCheck->Liquid DissolvedPackSolidPack in HDPE Jar(No Solvent Added)Solid->PackSolidLabelSolidLabel: Non-RegulatedOrganic SolidPackSolid->LabelSolidIncinerateFinal Disposal:High-Temp IncinerationLabelSolid->IncineratepHCheckCRITICAL CHECK:Is waste stream Basic (pH > 9)?Liquid->pHCheckNeutralizeNeutralize withAcetic Acid or dilute HClpHCheck->Neutralize Yes (Risk of Hydrolysis)SegregateSegregate intoNon-Halogenated Organic WastepHCheck->Segregate No (Neutral/Acidic)Neutralize->SegregateSegregate->Incinerate

Caption: Operational flow for segregating acetylated carbohydrate waste to prevent exothermic hydrolysis events.

Regulatory Compliance (US Focus)
  • RCRA Classification (40 CFR 261):

    • Pure Substance: Generally not listed as P or U hazardous waste. It is classified as "Non-Hazardous Organic Waste" unless it exhibits a characteristic (e.g., ignitability).

    • In Solvent: If dissolved in flammable solvents (MeOH, EtOAc), the waste stream carries the D001 (Ignitability) code.

    • Halogenated: If dissolved in Dichloromethane (DCM), the waste stream carries F001/F002 codes.

  • DOT Transport (49 CFR):

    • Solid: Not Regulated for Transport.

    • Solution: Regulated based on the solvent (e.g., UN 1993, Flammable Liquid, n.o.s.).

References
  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Chemical Waste Compatibility Chart (Esters and Caustics). Retrieved from [Link]

  • PubChem. (2025). 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose (Structural Analog) Compound Summary. Retrieved from [Link][1][2]

Personal protective equipment for handling (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Beyond the SDS: While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye Cat. 2), experienced handling requires a deeper understanding of its physicochemical properties.

The core hazard of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (hereafter TAT-MOA ) lies in its lipophilicity . Unlike free sugars (which are water-soluble and generally benign), the four acetyl groups render this molecule highly soluble in organic solvents and capable of crossing the stratum corneum (outer skin layer).

The "Solvent-Carrier" Effect: The greatest risk to the researcher is not the solid compound itself, but its solution state. TAT-MOA is frequently dissolved in Dichloromethane (DCM) , Dimethylformamide (DMF) , or Ethyl Acetate for glycosylation reactions.

  • Risk: These solvents act as vehicles, rapidly transporting the acetylated sugar through nitrile gloves and into the bloodstream.

  • Directive: Your PPE selection must be dictated by the solvent , not just the solute.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "lab coat and gloves" advice. It is calibrated for the specific lipophilic nature of TAT-MOA.

Protection ZoneEquipment StandardScientific Rationale
Hand (Solid Handling) Nitrile (Minimum 5 mil) Sufficient for dry solid transfer. TAT-MOA solid does not permeate nitrile rapidly.
Hand (In Solution) See Solvent Protocol See below. If dissolved in DCM, standard nitrile fails in <1 minute.
Eye / Face Chemical Goggles (Indirect Vent) Safety glasses are insufficient if fine dust is generated during weighing. Acetyl esters hydrolyze to acetic acid on moist mucous membranes (eyes), causing stinging.
Respiratory N95 or P100 (if outside hood) Only required if weighing outside a Fume Hood. The solid has low volatility but high dust potential.
Body Lab Coat (High-Neck, Knit Cuffs) Knit cuffs are critical. Loose sleeves allow dust to migrate up the arm, where sweat hydrolyzes the ester, causing contact dermatitis.
The Solvent-Glove Protocol (Critical)

Select your glove based on the solvent used to dissolve TAT-MOA:

  • Scenario A: Ethyl Acetate / Methanol / Ethanol

    • Primary Glove: Standard Nitrile (4-6 mil).

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Scenario B: Dichloromethane (DCM) / Chloroform

    • Primary Glove:PVA (Polyvinyl Alcohol) or Silver Shield (Laminate) .

    • Alternative: "Double-Gloving" (Nitrile over Nitrile) provides <2 minutes of splash protection. NOT recommended for prolonged immersion or handling.

  • Scenario C: DMF / DMSO

    • Primary Glove: Butyl Rubber or thick Nitrile (>8 mil).

    • Risk:[1][2][3] DMF promotes rapid skin absorption of the solute.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize particulate generation and static charge.

  • Static Control: Peracetylated sugars are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.

  • Containment: Perform all weighing inside a chemical fume hood or a powder containment hood.

  • Transfer: Do not use paper weigh boats. Use glass weighing funnels or antistatic plastic boats. Paper boats retain the compound due to static, leading to flicking/tapping and subsequent aerosolization.

  • Decontamination: Wipe the balance area with a paper towel dampened with 70% Ethanol .

    • Why? Water alone will not effectively solubilize the lipophilic TAT-MOA. Ethanol dissolves the residues efficiently.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent trans-dermal exposure via solvent carrier.

  • Glove Check: Verify glove compatibility with your chosen solvent (refer to Matrix above).

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid polystyrene plastics, as the acetate esters (and likely solvents) can craze or dissolve them.

  • Pressure Relief: If heating the reaction, ensure the system is vented. Acetyl groups are stable, but if acid-catalyzed hydrolysis occurs, acetic acid vapor can build pressure.

Protocol C: Disposal & Spill Response

Objective: Prevent environmental release and downstream exposure.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/detergent mix).

    • Scoop into a sealable bag.

  • Solution Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use paper towels for DCM spills (rapid evaporation releases fumes).

  • Waste Stream:

    • Dispose of as Organic Chemical Waste .

    • Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the acetyl groups provide fuel for exothermic oxidation.

Part 4: Visualized Safety Workflows

Diagram 1: PPE Decision Logic

This logic flow ensures you select the correct glove material based on the solvent carrier.

PPE_Decision_Tree Start Start: Handling TAT-MOA State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid In Solution State_Check->Liquid Reaction/Workup PPE_Solid PPE: Nitrile Gloves + Lab Coat + Safety Glasses Solid->PPE_Solid Solvent_Check Identify Solvent Liquid->Solvent_Check PPE_DCM PPE: Laminate (Silver Shield) or PVA Gloves Solvent_Check->PPE_DCM DCM / Chloroform PPE_DMF PPE: Butyl Rubber or Double Nitrile (Change <15m) Solvent_Check->PPE_DMF DMF / DMSO PPE_EtOAc PPE: Standard Nitrile (Change upon splash) Solvent_Check->PPE_EtOAc EtOAc / Alcohols

Caption: Decision tree for glove selection based on the "Solvent-Carrier" principle. Note the strict requirement for Laminate gloves when using halogenated solvents.

Diagram 2: Decontamination Loop

Standard operating procedure for cleaning surfaces contaminated with lipophilic sugar esters.

Decon_Loop Contamination Surface Contamination (TAT-MOA) Water_Wash Attempt: Water Wipe Contamination->Water_Wash Incorrect Ethanol_Wash Correct: 70% EtOH or Acetone Wipe Contamination->Ethanol_Wash Preferred Path Fail Result: Smearing (Hydrophobic Residue) Water_Wash->Fail Fail->Ethanol_Wash Corrective Action Success Result: Solubilization & Removal Ethanol_Wash->Success Dispose Dispose Wipe as Solid Chemical Waste Success->Dispose

Caption: Decontamination workflow highlighting the necessity of organic solvents (Ethanol/Acetone) over water for cleaning lipophilic acetate spills.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16759287 (Tetra-O-acetyl-L-fucopyranose). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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